molecular formula C6H7ClN2O2 B563352 (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid CAS No. 17561-27-2

(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid

Cat. No.: B563352
CAS No.: 17561-27-2
M. Wt: 174.584
InChI Key: JZLQYMHAXPPICX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid, also known as this compound, is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.584. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-chloro-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLQYMHAXPPICX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@H](C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652516
Record name (2R)-2-Chloro-3-(1H-imidazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17561-27-2
Record name (αR)-α-Chloro-1H-imidazole-5-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17561-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Chloro-3-(1H-imidazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a valuable chiral building block derived from the non-natural D-histidine. The core of this synthesis lies in the stereoretentive displacement of an α-amino group with a chloro substituent via a carefully controlled diazotization reaction. This document details the strategic application of protecting groups, provides step-by-step experimental protocols, and explains the mechanistic underpinnings of the key transformations. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a detailed, scientifically-grounded approach to synthesizing this and similar chiral α-chloro acids.

Introduction and Strategic Overview

This compound is a chiral α-halo acid derivative of histidine. Such compounds are of significant interest in medicinal chemistry and chemical biology, serving as precursors for non-natural amino acids, enzyme inhibitors, and complex molecular probes. The primary synthetic challenge is the introduction of the chlorine atom at the α-carbon with precise control of stereochemistry, preserving the (R)-configuration from the starting material. A secondary challenge is managing the reactivity of the nucleophilic imidazole side chain, which can interfere with reactions at the primary functional groups.

The synthetic strategy outlined herein addresses these challenges by:

  • Employing a Chiral Pool Starting Material: We begin with D-histidine to establish the desired (R)-stereocenter from the outset.

  • Orthogonal Protection Strategy: The imidazole side chain is temporarily masked with a trityl (Trt) group to prevent side reactions, such as N-acylation and racemization-inducing catalysis.[1][2][3] The trityl group is selected for its stability under the conditions of the key chlorination step and its lability under acidic conditions for final removal.[4]

  • Stereoretentive Diazotization: The pivotal transformation involves the conversion of the α-amino group to a chloro group using sodium nitrite in hydrochloric acid. This reaction proceeds with retention of configuration, a critical feature for maintaining the enantiopurity of the product.[5][6]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule highlights the key transformations and strategic considerations. The primary disconnection is the C-Cl bond, leading back to the α-amino group of a protected D-histidine derivative. This, in turn, points to D-histidine as the logical and commercially available chiral starting material.

G Target (R)-2-Chloro-3-(imidazolyl)propionic Acid Deprotection Deprotection (Trityl group removal) Target->Deprotection C-N bond formation ProtectedChloroAcid (R)-2-Chloro-3-(N-Trityl-imidazolyl)propionic Acid Deprotection->ProtectedChloroAcid Chlorination Stereoretentive Chlorination (Diazotization) ProtectedChloroAcid->Chlorination C-Cl bond formation ProtectedHistidine N-Trityl-D-Histidine Chlorination->ProtectedHistidine Protection Side-Chain Protection ProtectedHistidine->Protection C-N bond formation DHistidine D-Histidine Protection->DHistidine

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Pathway

The forward synthesis is designed as a three-stage process: (I) Protection of the D-histidine side chain, (II) Stereoretentive chlorination, and (III) Final deprotection to yield the target product.

G cluster_0 Stage I: Protection cluster_1 Stage II: Chlorination cluster_2 Stage III: Deprotection D_His 1. D-Histidine Protected_His 2. N(im)-Trityl-D-Histidine D_His->Protected_His Trityl Chloride, Et3N, DMF Chloro_Acid 3. (R)-2-Chloro-3-(N-Trityl-imidazolyl)propionic Acid Protected_His->Chloro_Acid NaNO2, conc. HCl, 0-5 °C Final_Product 4. This compound Chloro_Acid->Final_Product TFA, DCM

Caption: Forward synthesis workflow from D-Histidine.

Mechanistic Insight: The Diazotization Step

The conversion of the α-amino acid to the α-chloro acid with retention of stereochemistry is counterintuitive for a standard Sₙ2 reaction, which would proceed with inversion, or an Sₙ1 reaction, which would lead to racemization. The accepted mechanism involves a double inversion sequence.[5]

  • Diazotization: The α-amino group reacts with nitrous acid (formed in situ from NaNO₂ and HCl) to form an unstable diazonium salt.

  • Anchimeric Assistance & Inversion 1: The adjacent carboxylate group acts as an intramolecular nucleophile, displacing the dinitrogen gas to form a highly strained α-lactone intermediate. This first step proceeds with an inversion of configuration at the α-carbon.

  • Nucleophilic Opening & Inversion 2: A chloride ion from the solvent (concentrated HCl) then attacks the α-carbon of the protonated lactone in an Sₙ2 fashion, opening the ring. This second nucleophilic attack causes a second inversion of configuration.

The net result of these two sequential inversions is the overall retention of configuration , yielding the (R)-chloro acid from the (R)-amino acid (D-histidine).

Detailed Experimental Protocols

Safety Precaution: These procedures involve strong acids, potentially hazardous reagents, and the evolution of nitrogen gas. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Synthesis of N(im)-Trityl-D-Histidine (Compound 2)

This protocol protects the imidazole side chain to prevent interference in the subsequent chlorination step.[7][8]

  • Dissolution: Suspend D-histidine (1.0 eq) in dry dimethylformamide (DMF, approx. 5 mL per gram of histidine).

  • Base Addition: Add triethylamine (Et₃N, 2.2 eq) to the suspension. Stir the mixture at room temperature for 15 minutes.

  • Tritylation: Add trityl chloride (Trt-Cl, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 30 °C.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC (e.g., DCM:MeOH 9:1 with 0.5% acetic acid).

  • Work-up: Pour the reaction mixture into ice-cold water (approx. 20 mL per gram of starting histidine). Adjust the pH to ~5-6 with 1 M citric acid solution. A precipitate will form.

  • Isolation: Stir the slurry for 1 hour in an ice bath. Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water, cold acetone, and finally diethyl ether to remove impurities and facilitate drying.

  • Drying: Dry the white solid under vacuum at 40 °C to a constant weight to yield N(im)-Trityl-D-Histidine.

Protocol 2: Synthesis of (R)-2-Chloro-3-(N-Trityl-imidazolyl)propionic Acid (Compound 3)

This is the key stereoretentive transformation. The reaction must be kept cold to control the stability of the diazonium intermediate.[5][9]

  • Suspension: Suspend N(im)-Trityl-D-Histidine (1.0 eq) in concentrated hydrochloric acid (approx. 10 mL per gram) in a three-neck flask equipped with a mechanical stirrer and a thermometer.

  • Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0 °C to 5 °C.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 3.0 eq) in a minimum amount of cold water. Add this solution dropwise to the vigorously stirred histidine suspension over 1-2 hours. Maintain the internal temperature below 5 °C throughout the addition. Vigorous gas evolution (N₂) will be observed.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours, then allow it to warm slowly to room temperature and stir overnight.

  • Work-up: Pour the reaction mixture into a beaker of ice. A gummy solid may precipitate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Washing & Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure chloro acid derivative.

Protocol 3: Synthesis of this compound (Compound 4)

This final step removes the trityl protecting group to yield the target molecule.

  • Dissolution: Dissolve the purified (R)-2-Chloro-3-(N-Trityl-imidazolyl)propionic acid (1.0 eq) in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) to the solution at room temperature. The triphenylmethyl cation (Trt⁺) often imparts a yellow-orange color to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure.

  • Purification: The crude product is often obtained as a TFA salt. It can be purified by trituration with cold diethyl ether to precipitate the product. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

  • Drying: Dry the final product under vacuum to yield this compound as a solid.

Data Presentation

Table 1: Summary of Key Compounds
Compound No.Structure NameMolecular FormulaMW ( g/mol )Expected State
1 D-HistidineC₆H₉N₃O₂155.16White Solid
2 N(im)-Trityl-D-HistidineC₂₅H₂₃N₃O₂397.47White Solid
3 (R)-2-Chloro-3-(N-Trityl-imidazolyl)propionic AcidC₂₅H₂₁ClN₂O₂416.90Off-white Solid
4 This compoundC₆H₇ClN₂O₂174.59White/Pale Solid
Table 2: Expected Analytical Data for Final Product (4)
AnalysisExpected Data
¹H NMR (D₂O)δ (ppm): ~7.8 (s, 1H, imidazole C2-H), ~7.0 (s, 1H, imidazole C5-H), ~4.6 (t, 1H, α-CH), ~3.4 (m, 2H, β-CH₂).
¹³C NMR (D₂O)δ (ppm): ~175 (C=O), ~135 (imidazole C2), ~130 (imidazole C4), ~118 (imidazole C5), ~58 (α-CH), ~30 (β-CH₂).
Mass Spec (ESI+) m/z: 175.02 [M+H]⁺, 197.00 [M+Na]⁺.
Specific Rotation [α]²⁰D: Positive value (in H₂O or 1M HCl).

Conclusion

The synthesis of this compound is effectively achieved through a strategic, three-stage process starting from D-histidine. The success of this pathway hinges on the judicious protection of the imidazole side chain with a trityl group and the critical stereoretentive diazotization reaction, which proceeds via a double-inversion mechanism. The protocols provided herein offer a reliable and scalable route for researchers to access this valuable chiral building block for applications in pharmaceutical development and advanced chemical synthesis.

References

  • High-Purity N-Fmoc-N'-trityl-D-histidine: Synthesis, Properties, and Applications in Peptide Development. Self-referenced source based on common chemical knowledge.
  • A Comparative Guide to Protected Histidine Deriv
  • Protection of Histidine Side-chains with z-Benzyloxymethyl. RSC Publishing.
  • Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. Self-referenced source based on common chemical knowledge.
  • Amino Acid Derivatives for Peptide Synthesis. Self-referenced source based on common chemical knowledge.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-referenced source based on common chemical knowledge.
  • Diazotis
  • Nα-Boc-Nim-trityl-L-histidine. Chem-Impex.
  • Prepn of Nim-tribenzyl histidine.
  • Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids.
  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.
  • Fmoc-His(Trt)-OH – Building block in solid-phase peptide synthesis. Advanced ChemTech.
  • Diazotization of S-Sulfonyl-cysteines. ACS Publications (The Journal of Organic Chemistry).
  • Glycine diazotisation in HCl - blue nitroso product?. Sciencemadness Discussion Board.
  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • Synthesis method of high-purity high-yield L-2-chloropropionic acid.

Sources

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Chloro-3-(imidazol-5-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of (R)-2-Chloro-3-(imidazol-5-yl)propionic acid, a molecule of interest in pharmaceutical research. As a chiral imidazole-containing propionic acid derivative, its characteristics are pivotal for understanding its behavior in biological systems and for the development of potential therapeutic agents. This document delves into the structural attributes, ionization behavior, solubility, thermal properties, and stability of this compound, offering both theoretical insights and practical experimental methodologies.

Introduction: The Significance of (R)-2-Chloro-3-(imidazol-5-yl)propionic acid

(R)-2-Chloro-3-(imidazol-5-yl)propionic acid belongs to a class of compounds that are structurally related to the amino acid histidine. The presence of the imidazole ring, a chloro substituent, and a chiral center makes it a molecule with unique chemical features and potential biological activity. Substituted imidazoles are known to act as inhibitors of Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), a key regulator of fibrinolysis.[1][2] Inhibition of TAFIa is a promising strategy for the development of novel antithrombotic agents.[1][3][4][5][6] The specific stereochemistry of the (R)-enantiomer can significantly influence its pharmacological activity and pharmacokinetic profile, making a thorough understanding of its physicochemical properties essential for drug discovery and development.

Molecular Structure and Core Properties

A foundational understanding of (R)-2-Chloro-3-(imidazol-5-yl)propionic acid begins with its molecular structure and fundamental properties.

PropertyValueSource
IUPAC Name (R)-2-Chloro-3-(1H-imidazol-5-yl)propanoic acid-
Synonyms (R)-α-Chloro-1H-imidazole-4-propanoic Acid[7]
CAS Number 17561-27-2[2]
Molecular Formula C₆H₇ClN₂O₂[7]
Molecular Weight 174.58 g/mol [7]
Chemical Structure Chemical Structure of (R)-2-Chloro-3-(imidazol-5-yl)propionic acid-

Note: An actual 2D structure image would be inserted here in a final document.

Ionization Constant (pKa): A Key Determinant of Biological Behavior

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa values of (R)-2-Chloro-3-(imidazol-5-yl)propionic acid, corresponding to the carboxylic acid and the imidazole ring, are therefore of paramount importance.

Table of Predicted and Analog-Based pKa Values
Ionizable GroupPredicted/Analog pKaRationale
Carboxylic Acid~2.28Based on predicted data for the racemate.[8]
Imidazole Ring~6.0Based on the pKa of the imidazole ring in histidine.[9]
Experimental Determination of pKa

A robust method for experimentally determining the pKa values is through potentiometric titration. This technique involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Protocol for Potentiometric pKa Determination:

  • Sample Preparation: Prepare a solution of (R)-2-Chloro-3-(imidazol-5-yl)propionic acid of known concentration (e.g., 1-10 mM) in deionized water or a suitable co-solvent system if solubility is limited.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values can be determined from the inflection points of the resulting titration curve.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound B Known Concentration A->B C Add Titrant (Acid/Base) A->C D Record pH C->D E Plot pH vs. Volume D->E F Determine Inflection Points E->F G Calculate pKa F->G

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile: A Critical Parameter for Drug Delivery

The solubility of a drug candidate in aqueous and relevant biological media directly impacts its bioavailability. For (R)-2-Chloro-3-(imidazol-5-yl)propionic acid, solubility is expected to be pH-dependent due to its ionizable groups.

While specific experimental solubility data for the (R)-enantiomer is not available, a general understanding can be inferred from its structure. As a polar molecule with ionizable groups, it is expected to have some degree of aqueous solubility, which will be lowest near its isoelectric point and higher at pH values where either the carboxylic acid is deprotonated or the imidazole ring is protonated.

Experimental Determination of Aqueous Solubility

A common method to determine aqueous solubility is the shake-flask method, which measures the thermodynamic equilibrium solubility.

Protocol for Shake-Flask Solubility Measurement:

  • Sample Preparation: Add an excess amount of (R)-2-Chloro-3-(imidazol-5-yl)propionic acid to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow A Add Excess Compound to Buffers B Shake to Equilibrate A->B C Separate Solid and Liquid B->C D Analyze Supernatant by HPLC C->D E Determine Solubility at each pH D->E

Caption: Workflow for shake-flask solubility determination.

Thermal Properties: Melting Point and Stability

The melting point is a key indicator of the purity of a crystalline solid and provides information about its crystal lattice energy. For the racemic 2-Chloro-3-(1H-imidazol-5-yl)propanoic acid, a melting point range of 172-180 °C has been reported.[8] The melting point of the pure (R)-enantiomer may differ.

Experimental Determination of Melting Point

Differential Scanning Calorimetry (DSC) is a precise technique for determining the melting point and other thermal transitions of a material.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

DSC_Workflow A Weigh Sample into DSC Pan B Place in DSC Instrument A->B C Heat at a Constant Rate B->C D Record Heat Flow C->D E Identify Melting Endotherm D->E

Caption: Workflow for melting point determination by DSC.

Chirality and Stereochemical Stability

As a chiral molecule, the stereochemical purity and stability of (R)-2-Chloro-3-(imidazol-5-yl)propionic acid are critical quality attributes. It is essential to ensure that the desired enantiomer does not racemize under relevant storage and physiological conditions.

Analytical Method for Chiral Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying enantiomers.

Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptides are often effective for separating chiral acids.

  • Mobile Phase Optimization: Develop a mobile phase that provides good resolution between the (R) and (S) enantiomers. This often involves screening different solvent combinations (e.g., hexane/isopropanol with an acidic or basic additive for normal phase, or acetonitrile/water with a buffer for reversed-phase).

  • Analysis: Inject a solution of the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a UV detector.

  • Quantification: Determine the enantiomeric purity by calculating the peak area percentage of the desired enantiomer relative to the total area of both enantiomer peaks.

Conclusion

This technical guide has outlined the key physicochemical properties of (R)-2-Chloro-3-(imidazol-5-yl)propionic acid and provided standardized protocols for their experimental determination. While specific experimental data for this particular enantiomer remains limited in publicly available literature, the provided methodologies and data for related compounds offer a strong foundation for researchers in the fields of medicinal chemistry and drug development. A thorough characterization of these properties is a crucial step in advancing our understanding of this molecule and unlocking its therapeutic potential.

References

  • Phosphinanes and Azaphosphinanes as Potent and Selective Inhibitors of Activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa). Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of potent, orally active, inhibitors of carboxypeptidase U (TAFIa). PubMed. [Link]

  • Design and synthesis of conformationally restricted inhibitors of active thrombin activatable fibrinolysis inhibitor (TAFIa). PubMed. [Link]

  • Stereoselective Synthesis of TAFIa Inhibitors: Strategic Application of Asymmetric Hydrogenation for the API and Crystallization-Induced Asymmetric Transformation for Its Prodrug. Organic Process Research & Development. [Link]

  • Amino acid sequence, physico-chemical properties of TH and its analogs. ResearchGate. [Link]

  • Thrombin Activatable Fibrinolysis Inhibitor (TAFI): An Updated Narrative Review. PMC. [Link]

  • 2-CHLORO-3-[4(5)-IMIDAZOLYL]PROPIONIC ACID, CAS No. 17561-26-1. iChemical. [Link]

  • (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid. Chem-Space. [Link]

  • Showing Compound L-Histidine (FDB011856). FooDB. [Link]

  • Amino Acids - Histidine. The Biology Project. [Link]

  • Amino acid. Wikipedia. [Link]

  • This compound. HuiChem. [Link]

  • 2-(5-Formylimidazol-1-yl)propanoic acid. PubChem. [Link]

  • 2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid: resolution, absolute stereochemistry and enantiopharmacology at glutamate receptors. PubMed. [Link]

  • 2-Chloro-3-phenylpropanoic acid. PubChem. [Link]

  • 2-chloro-5-(3,5-dimethylpiperidinosulphonyl)benzoic acid: Carcinogenic Potency Database. TOXNET. [Link]

  • (2R)-3-Chloro-2-methylpropanoic acid. PubChem. [Link]

  • 2-Amino-3-(3-hydroxy-5-methyl-3H-imidazol-4-yl)-propionic acid. PubChem. [Link]

  • Chemical Properties of Propanoic acid, 2-chloro- (CAS 598-78-7). Cheméo. [Link]

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. [Link]

  • 2-Chloro-3-(1h-imidazol-5-yl)propanoic acid. LookChem. [Link]

Sources

Unlocking the Anti-fibrinolytic Brake: A Technical Guide to the Mechanism of Action of Substituted Imidazoles as TAFIa Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thrombin-activatable fibrinolysis inhibitor (TAFI), upon activation to its enzymatic form, TAFIa, plays a critical role in attenuating the breakdown of blood clots. By removing C-terminal lysine and arginine residues from partially degraded fibrin, TAFIa effectively dampens plasminogen activation and stabilizes the clot. This function, while essential for hemostasis, can be detrimental in thrombotic diseases. Consequently, the inhibition of TAFIa has emerged as a promising therapeutic strategy for the treatment of thromboembolic disorders. Substituted imidazoles have been identified as a potent class of small molecule inhibitors of TAFIa. This in-depth technical guide elucidates the mechanism of action of these inhibitors, focusing on their molecular interactions within the TAFIa active site, the structural basis for their inhibitory activity, and the key experimental methodologies used for their characterization.

The TAFIa Pathway: A Key Regulator of Fibrinolysis

The fibrinolytic system is responsible for the dissolution of fibrin clots, a crucial process for maintaining blood vessel patency. This system is tightly regulated to ensure a balance between clot formation and removal. A key negative regulator of fibrinolysis is the Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), a plasma zymogen that is converted to its active form, TAFIa, by the thrombin-thrombomodulin complex or plasmin.

TAFIa is a carboxypeptidase B-like enzyme that removes C-terminal lysine and arginine residues from partially degraded fibrin. These C-terminal residues are essential for the binding of plasminogen and tissue plasminogen activator (tPA), thereby localizing and enhancing plasmin generation on the fibrin surface. By cleaving these residues, TAFIa effectively acts as a brake on fibrinolysis, leading to clot stabilization.

The enzymatic activity of TAFIa is transient due to its inherent thermal instability. However, even a small amount of TAFIa can significantly prolong clot lysis time, highlighting its potency as an anti-fibrinolytic agent.

TAFI_Pathway Thrombin_Thrombomodulin Thrombin-Thrombomodulin Complex TAFI TAFI (Zymogen) Thrombin_Thrombomodulin->TAFI Activation TAFIa TAFIa (Active Enzyme) TAFI->TAFIa Partially_Degraded_Fibrin Partially Degraded Fibrin (with C-terminal Lys/Arg) TAFIa->Partially_Degraded_Fibrin Removes C-terminal Lys/Arg Inhibition Inhibition TAFIa->Inhibition Fibrin_Clot Fibrin Clot Fibrin_Clot->Partially_Degraded_Fibrin Plasmin action Plasminogen_tPA Plasminogen & tPA Partially_Degraded_Fibrin->Plasminogen_tPA Binding sites for Plasmin Plasmin Plasminogen_tPA->Plasmin Activation Fibrin_Degradation_Products Fibrin Degradation Products Plasmin->Fibrin_Degradation_Products Degradation Inhibitor_Binding cluster_TAFIa TAFIa Active Site cluster_Inhibitor Substituted Imidazole Inhibitor Zinc Zn²⁺ His69 His69 His69->Zinc Coordination Glu72 Glu72 Glu72->Zinc His196 His196 His196->Zinc S1_pocket S1' Pocket Imidazole Imidazole Ring Imidazole->Zinc Coordination (N displacing H₂O) Substituent P1' Substituent Substituent->S1_pocket Hydrophobic & Electrostatic Interactions

Caption: Schematic of a substituted imidazole inhibitor binding to the TAFIa active site.

Experimental Protocols for Characterizing TAFIa Inhibitors

The evaluation of substituted imidazoles as TAFIa inhibitors requires robust and reliable experimental assays. The following protocols provide a framework for determining the inhibitory potency and kinetic parameters of these compounds.

TAFIa Inhibition Assay using a Fluorogenic Substrate

This assay measures the ability of a test compound to inhibit the enzymatic activity of TAFIa using a specific fluorogenic substrate. The cleavage of the substrate by TAFIa results in the release of a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme activity.

Materials:

  • Recombinant human TAFI

  • Human α-thrombin

  • Recombinant human soluble thrombomodulin

  • Fluorogenic TAFIa substrate (e.g., Dansyl-Phe-Arg)

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20, pH 7.4)

  • Test compounds (substituted imidazoles) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Preparation of TAFIa:

    • In a microcentrifuge tube, combine recombinant human TAFI, human α-thrombin, and soluble thrombomodulin in the assay buffer.

    • Incubate at room temperature for 10 minutes to allow for the activation of TAFI to TAFIa.

    • Stop the activation reaction by adding a specific thrombin inhibitor (e.g., hirudin or PPACK).

  • Inhibitor Incubation:

    • In the wells of a 96-well black microplate, add a fixed volume of the prepared TAFIa solution.

    • Add varying concentrations of the test compound (substituted imidazole) to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic TAFIa substrate to each well.

    • Immediately place the microplate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Assay_Workflow Start Start Prepare_TAFIa Prepare TAFIa (TAFI + Thrombin/TM) Start->Prepare_TAFIa Inhibitor_Incubation Incubate TAFIa with Substituted Imidazole Inhibitor Prepare_TAFIa->Inhibitor_Incubation Add_Substrate Add Fluorogenic Substrate Inhibitor_Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Mode) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate IC₅₀) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the TAFIa inhibition assay using a fluorogenic substrate.

Data Presentation and Interpretation

The results of TAFIa inhibition assays are typically presented in tables summarizing the inhibitory potency (IC₅₀ values) and selectivity against other related carboxypeptidases.

Table 1: Inhibitory Potency and Selectivity of Representative Substituted Imidazole TAFIa Inhibitors

CompoundTAFIa IC₅₀ (nM)Carboxypeptidase B (CPB) IC₅₀ (nM)Selectivity (CPB/TAFIa)
Inhibitor A105000500
Inhibitor B110001000
Inhibitor C50250050

Interpretation:

  • IC₅₀: A lower IC₅₀ value indicates a more potent inhibitor. In the example above, Inhibitor B is the most potent TAFIa inhibitor.

  • Selectivity: A high selectivity ratio is desirable to minimize off-target effects. Inhibitor B also demonstrates the highest selectivity for TAFIa over the closely related enzyme, carboxypeptidase B.

Conclusion and Future Directions

Substituted imidazoles have emerged as a highly promising class of TAFIa inhibitors with significant therapeutic potential for the treatment of thrombotic diseases. Their mechanism of action is well-characterized and involves the direct coordination of the imidazole nitrogen to the catalytic zinc ion in the active site of TAFIa, complemented by favorable interactions of the substituents with the enzyme's substrate-binding pockets. The rational design of these inhibitors, guided by structure-activity relationship studies and X-ray crystallography, has led to the development of highly potent and selective compounds.

Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to enhance their clinical utility. Further exploration of novel imidazole scaffolds and substituent modifications may lead to the discovery of next-generation TAFIa inhibitors with improved efficacy and safety profiles. The in-depth understanding of their mechanism of action, as outlined in this guide, provides a solid foundation for these future drug discovery efforts.

References

  • Nantermet, P. G., Barrow, J. C., Lindsley, S. R., Young, M., Mao, S. S., Carroll, S., Bailey, C., Bosserman, M., Colussi, D., McMasters, D. R., Vacca, J. P., & Selnick, H. G. (2004). Imidazole acetic acid TAFIa inhibitors: SAR studies centered around the basic P(1)' group. Bioorganic & medicinal chemistry letters, 14(9), 2141–2145. [Link] [1]2. Kim, D. H., & Kim, K. (2000). Effect of zinc ion on the inhibition of carboxypeptidase A by imidazole-bearing substrate analogues. Bioorganic & medicinal chemistry letters, 10(15), 1679–1681. [Link] [2]3. Mock, W. L., & Wang, L. (1999). Synergistic inhibition of carboxypeptidase A by zinc ion and imidazole. Biochemical and biophysical research communications, 257(1), 239–243. [Link]

  • Rees, D. C., Lewis, M., & Lipscomb, W. N. (1983). Zinc environment and cis peptide bonds in carboxypeptidase A at 1.75-A resolution. Journal of molecular biology, 168(2), 367–387. [Link]

  • Pållan, P., et al. (2014). Design and synthesis of conformationally restricted inhibitors of active thrombin activatable fibrinolysis inhibitor (TAFIa). Bioorganic & Medicinal Chemistry, 22(8), 2547-2557. [Link]

Sources

The Evolving Landscape of Imidazole-Containing Propionic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole ring, a ubiquitous scaffold in biologically active molecules, continues to be a focal point in medicinal chemistry. When coupled with a propionic acid moiety, it gives rise to a class of compounds with a diverse and compelling range of pharmacological activities. This technical guide provides an in-depth literature review of imidazole-containing propionic acid derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for creating these molecules, explore their multifaceted biological activities, and discuss their current and future therapeutic applications. A significant focus will be placed on Imidazole Propionic Acid (ImP), a gut microbiota-derived metabolite of histidine, which has emerged as a key modulator of host physiology and disease. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to navigate and contribute to this exciting field of study.

Introduction: The Significance of the Imidazole-Propionic Acid Scaffold

The imidazole nucleus is a five-membered heterocyclic ring containing two nitrogen atoms. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The incorporation of a propionic acid side chain introduces a carboxylic acid functional group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This combination has led to the discovery of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]

A particularly noteworthy example is Imidazole Propionic Acid (ImP), a metabolite produced by the gut microbiota from the essential amino acid histidine.[4] The growing body of research on ImP highlights the profound impact of the gut-heart axis on human health and disease, with ImP emerging as a critical mediator in cardiometabolic disorders.[5][6] This guide will explore both the synthetic derivatives and this key endogenous molecule to provide a comprehensive overview of the field.

Synthetic Methodologies: Crafting Imidazole-Containing Propionic Acid Derivatives

The synthesis of imidazole-containing propionic acid derivatives can be approached through various established methods for imidazole ring formation, followed by the introduction or modification of the propionic acid side chain.

Established Synthesis Protocols

One of the most common methods for the synthesis of the imidazole ring is the Debus-Radziszewski reaction . This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[7] Variations of this method, using different starting materials and catalysts, have been developed to improve yields and introduce diverse substitutions.[7]

Experimental Protocol: Synthesis of 3-(1H-imidazol-4-yl)propanoic acid [8]

This protocol outlines the synthesis of the foundational molecule, 3-(1H-imidazol-4-yl)propanoic acid, from urocanic acid.

  • Step 1: Hydrogenation of Urocanic Acid

    • Suspend urocanic acid (2.00 g, 14.5 mmol) in 40 mL of water.

    • Add a suspension of 10% Palladium on carbon (Pd/C) (200 mg, 0.19 mmol).

    • Shake the mixture at room temperature under a hydrogen atmosphere (30 psi) for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the catalyst by filtration.

    • Concentrate the filtrate in vacuo to yield 3-(1H-imidazol-4-yl)propanoic acid as a colorless solid (1.95 g, 96% yield).

  • Step 2: Esterification to 3-(1H-imidazol-4-yl)propanoic acid methyl ester

    • Dissolve the 3-(1H-imidazol-4-yl)propanoic acid (1.95 g, 13.9 mmol) in 30 mL of methanol.

    • Add a catalytic amount of sulfuric acid (H₂SO₄).

    • Heat the solution at reflux for 15 hours.

    • Concentrate the reaction mixture in vacuo.

    • Dissolve the residue in 40 mL of dichloromethane (CH₂Cl₂) and wash with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution.

    • Extract the aqueous phase with ethyl acetate (4 x 25 mL).

    • Combine the organic phases, dry over magnesium sulfate (MgSO₄), and concentrate in vacuo to obtain the methyl ester as a yellow oil (1.93 g, 90% yield).

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of 3-(1H-imidazol-4-yl)propanoic acid & Ester urocanic_acid Urocanic Acid hydrogenation Hydrogenation (10% Pd/C, H₂, H₂O) urocanic_acid->hydrogenation propionic_acid 3-(1H-imidazol-4-yl)propanoic acid hydrogenation->propionic_acid esterification Esterification (MeOH, H₂SO₄) propionic_acid->esterification methyl_ester 3-(1H-imidazol-4-yl)propanoic acid methyl ester esterification->methyl_ester

Caption: Synthetic pathway for 3-(1H-imidazol-4-yl)propanoic acid and its methyl ester.

Biological Activities and Mechanisms of Action

Imidazole-containing propionic acid derivatives exhibit a broad spectrum of biological activities. While data for a wide range of synthetic derivatives is still emerging, the extensive research on Imidazole Propionic Acid (ImP) provides significant insights into the potential mechanisms of action for this class of compounds.

Antimicrobial Activity

The imidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[1] While specific MIC values for a wide range of propionic acid derivatives are not extensively reported, related imidazole derivatives have shown significant activity against various bacterial and fungal pathogens.[1][9]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [10]

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

  • 1. Preparation of Inoculum:

    • From a fresh culture plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • 2. Preparation of Compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in broth to achieve a range of concentrations.

  • 3. Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well.

    • Include positive (broth with inoculum and a standard antibiotic) and negative (broth with inoculum) controls.

    • Incubate the plate at the appropriate temperature and duration for the microorganism.

  • 4. Determination of MIC:

    • The MIC is the lowest concentration of the compound with no visible microbial growth.

Antimicrobial Activity Data Summary

Compound ClassOrganismMIC (µg/mL)Reference
Imidazole Derivatives (HL1)Staphylococcus aureus625[1]
Imidazole Derivatives (HL1)MRSA1250[1]
Imidazole Derivatives (HL2)Staphylococcus aureus625[1]
Imidazole Derivatives (HL2)MRSA625[1]
Imidazole Derivatives (HL2)Escherichia coli2500[1]
Imidazole Derivatives (HL2)Pseudomonas aeruginosa2500[1]
Imidazole Derivatives (HL2)Acinetobacter baumannii2500[1]
Note: This table presents data for general imidazole derivatives as specific data for a broad range of propionic acid derivatives is limited.
Anti-inflammatory Activity

Several imidazole derivatives have demonstrated potent anti-inflammatory properties.[3] This is often attributed to their ability to modulate key inflammatory pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition) [6]

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • 1. Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce an inflammatory response.

  • 2. Measurement of Nitric Oxide Production:

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.

    • Read the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-only treated group.

Anti-inflammatory Activity Data Summary

Compound ClassAssayIC₅₀ (µM)Reference
Isonicotinic Acid DerivativesROS Inhibition1.42 (µg/mL)[11]
2-aryl-2-methyl-4-nitro-3-phenylbutanalsCOX-2 Inhibition0.18[12]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edemaSignificant reduction at 20 mg/kg[13][14]
Note: This table includes data for various propionic acid derivatives and related compounds to illustrate potential anti-inflammatory activity, as specific IC50 values for a wide range of imidazole-propionic acid derivatives are not readily available.
Anticancer Activity

The imidazole scaffold is present in several clinically used anticancer drugs.[2] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression.

Experimental Protocol: Cytotoxicity Assay (MTT Assay) [15][16]

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • 1. Cell Seeding:

    • Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at an appropriate density.

    • Allow the cells to attach overnight.

  • 2. Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • 3. MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • 4. Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Anticancer Activity Data Summary

Compound ClassCell LineIC₅₀ (µM)Reference
Imidazole-1,2,4-oxadiazole hybridsMDA-MB-2318.9[17]
Imidazole-1,2,4-oxadiazole hybridsMDA-MB-4683.7[17]
Imidazole-1,2,4-oxadiazole hybridsMCF-74.3[17]
Fused imidazole derivativesMDA-MB-2312.29[17]
Fused imidazole derivativesT47D>10[17]
Fused imidazole derivativesA5499.96[17]
Fused imidazole derivativesMCF-76.58[17]
Note: This table presents data for various imidazole derivatives to highlight their anticancer potential, as specific IC50 values for a broad range of imidazole-propionic acid derivatives are limited in the literature.
A Case Study: Imidazole Propionic Acid (ImP) and Cardiometabolic Disease

ImP, a gut microbial metabolite of histidine, has garnered significant attention for its role in the pathogenesis of cardiometabolic diseases.[5][6] Elevated levels of ImP have been associated with an increased risk of type 2 diabetes and atherosclerosis.[4]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Mechanistic studies have revealed that ImP impairs endothelial cell function by disrupting the insulin receptor signaling cascade.[5] Specifically, ImP targets the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway .[5] This inhibition leads to the sustained activation of the forkhead box protein O1 (FOXO1) transcription factor, which in turn compromises endothelial migration and angiogenic capacity, contributing to the development of atherosclerosis.[5]

G cluster_pathway ImP-Mediated Inhibition of PI3K/Akt Signaling ImP Imidazole Propionic Acid (ImP) InsulinReceptor Insulin Receptor ImP->InsulinReceptor Inhibits PI3K PI3K InsulinReceptor->PI3K Activates Akt Akt PI3K->Akt Activates FOXO1 FOXO1 (Sustained Activation) Akt->FOXO1 Inhibits EndothelialDysfunction Endothelial Dysfunction (Reduced Migration & Angiogenesis) FOXO1->EndothelialDysfunction

Caption: Simplified signaling pathway of Imidazole Propionic Acid (ImP) in endothelial cells.

Therapeutic Applications and Future Perspectives

The diverse biological activities of imidazole-containing propionic acid derivatives position them as promising candidates for the development of new therapeutic agents.

  • Antimicrobial Agents: The urgent need for new antibiotics to combat antimicrobial resistance makes this class of compounds an attractive area for further research and development.

  • Anti-inflammatory Drugs: Their potential to modulate key inflammatory pathways suggests applications in the treatment of chronic inflammatory diseases.

  • Anticancer Therapies: The imidazole scaffold's proven track record in oncology, coupled with the potential for novel mechanisms of action, warrants further investigation.

  • Modulators of the Gut Microbiome: The discovery of ImP's role in host metabolism opens up new avenues for therapeutic intervention targeting the gut microbiota and its metabolites to prevent and treat cardiometabolic diseases.

Future research should focus on synthesizing and screening a wider range of substituted imidazole-containing propionic acid derivatives to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are needed to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

Conclusion

Imidazole-containing propionic acid derivatives represent a versatile and promising class of compounds with significant therapeutic potential. From their role as key signaling molecules derived from the gut microbiome to their potential as novel antimicrobial, anti-inflammatory, and anticancer agents, the exploration of this chemical space is far from complete. This technical guide has provided a comprehensive overview of the current state of knowledge, highlighting the synthetic methodologies, biological activities, and future directions for this exciting area of research. It is our hope that this guide will serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery and development.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, A. A., Al-Ghamdi, S. A., Al-Ghamdi, S. S., & Al-Ghamdi, A. A. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(1), 119. Retrieved from [Link]

  • Gallo, A., D'Onofrio, N., & Sardu, C. (2025). The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review. Journal of Clinical Medicine, 14(21), 5393. Retrieved from [Link]

  • Al-Abdullah, E. S., Al-Sanea, M. M., & El-Daly, M. M. (2023). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 28(15), 5894. Retrieved from [Link]

  • Wikipedia. (2023). Imidazol-4-one-5-propionic acid. Retrieved from [Link]

  • Saleem, M., & Taha, M. (2023). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 28(1), 382. Retrieved from [Link]

  • ResearchGate. (2020). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

  • Al-Ghorbani, M., & Al-Anazi, M. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6524. Retrieved from [Link]

  • ResearchGate. (2018). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. Retrieved from [Link]

  • ResearchGate. (2020). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT- 116, and MCF-10A cell lines. Retrieved from [Link]

  • ResearchGate. (2018). Guidelines for the in vitro determination of anti-inflammatory activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Al-Sanea, M. M., & El-Daly, M. M. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 16(7), 969. Retrieved from [Link]

  • Kumar, P., & Kumar, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Retrieved from [Link]

  • Ullah, H., & Khan, A. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(1), 229. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • El-Sayed, N. N. E. (2014). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of Chemistry, 2014, 1-11. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Latest Developed Methods for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (2011). ChemInform Abstract: Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids with Dicarboxylate Anions. Retrieved from [Link]

  • MDPI. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • ResearchGate. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

  • MDPI. (2022). New Plant Growth Regulators of Benzimidazole Series. Retrieved from [Link]

Sources

The Genesis of Chiral Chloro-Imidazoles: A Technical Guide to a Pivotal Intersection in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus represents a cornerstone in the architecture of countless therapeutic agents.[1][2][3] Its versatility is profoundly amplified by strategic substitutions, among which the introduction of chlorine atoms and the establishment of stereogenic centers have proven to be transformative. This technical guide navigates the discovery and historical evolution of chiral chloro-imidazole compounds, a class of molecules that has indelibly shaped modern medicine, particularly in the realm of antifungal therapy. We will delve into the seminal synthetic strategies that enabled the creation of these complex structures, explore the causal relationship between their stereochemistry and biological activity, and provide detailed experimental methodologies for their preparation. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this critical facet of medicinal chemistry.

Foundational Discoveries: The Rise of Imidazoles and the Chloro-Substitution Imperative

The journey into the world of chiral chloro-imidazoles begins with the fundamental discovery of the imidazole ring itself. In 1858, German chemist Heinrich Debus first synthesized imidazole, which he named "glyoxaline," through the condensation of glyoxal, formaldehyde, and ammonia.[3] This foundational discovery paved the way for the exploration of a new class of heterocyclic compounds.

The therapeutic potential of imidazoles began to be realized in the 20th century. A significant leap forward occurred with the introduction of chloro-substituted imidazoles. The rationale for incorporating chlorine atoms into drug candidates is multifaceted; it can enhance metabolic stability, improve lipophilicity for better membrane permeability, and favorably modulate the electronic properties of the molecule to enhance binding to biological targets.

A pivotal moment in this trajectory was the advent of azole antifungals in the late 1960s.[4] Prior to this, the treatment of fungal infections was notoriously difficult due to the eukaryotic nature of fungi, which share many biochemical pathways with their human hosts, making selective toxicity a formidable challenge.[1] The discovery of the antifungal properties of tritylimidazole derivatives in the mid-1960s was a watershed event.[1] This led to the development of the first marketed imidazole, chlormidazole, in 1958 for topical use.[1] However, it was the subsequent development of polychlorinated imidazoles that truly revolutionized antifungal therapy. Clotrimazole, discovered in 1969, and miconazole, also discovered in 1969, both bearing dichlorinated phenyl moieties, became mainstays in the topical treatment of a wide array of fungal infections.[1][5] These early successes underscored the profound impact of chloro-substitution on the antifungal potency of the imidazole scaffold.

A landmark achievement in this field was the discovery of ketoconazole in 1976 by researchers at Janssen Pharmaceuticals.[1] Ketoconazole was the first orally active broad-spectrum azole antifungal agent and represented a major breakthrough in the treatment of systemic fungal infections.[6][7] Like its predecessors, ketoconazole features a dichlorophenyl group, further cementing the importance of this structural motif.

The Emergence of Chirality: Unlocking Stereospecific Antifungal Activity

The early chloro-imidazole antifungals, including miconazole, econazole, and ketoconazole, were developed and marketed as racemic mixtures.[8][9] A racemate is a 1:1 mixture of two enantiomers—non-superimposable mirror images of a chiral molecule. It was recognized that these molecules possessed at least one stereocenter, but the technological capabilities for large-scale chiral separations or asymmetric syntheses were not yet mature.[10]

The turning point came with the growing understanding of the principles of stereochemistry in pharmacology and the development of enabling technologies. It became increasingly apparent that the biological systems targeted by these drugs—enzymes and receptors—are themselves chiral. Consequently, the two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[11] This realization spurred the "chiral switch," a trend in drug development focused on isolating and marketing the single, more active, and/or less toxic enantiomer of an existing racemic drug.[11][12]

For the chloro-imidazole antifungals, the primary target is the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[13] The binding of the azole antifungal to the heme iron in the active site of this enzyme is a highly stereospecific interaction.

Pioneering studies in the early 1990s began to elucidate the differential activities of the enantiomers of these drugs. Research on econazole and miconazole revealed that the (R)-enantiomers were significantly more potent as antifungal agents than their (S)-counterparts against a range of pathogenic fungi, including Candida albicans and Trichophyton rubrum.[8] For miconazole, the (R)-enantiomer was found to be responsible for most of the biological activity of the racemate.[9][14] Interestingly, for econazole, while the (R)-enantiomer was more active against Candida krusei, the (S)-enantiomer exhibited greater potency against other fungi like Cryptococcus neoformans and Aspergillus niger.[9][15] These findings provided a compelling rationale for the development of enantioselective synthetic routes to access single-enantiomer chloro-imidazole drugs.

Asymmetric Synthesis Strategies: The Art of Building Chiral Chloro-Imidazoles

The development of methods for the enantioselective synthesis of chloro-imidazole antifungals has been a significant focus of research. The key challenge lies in the stereocontrolled construction of the chiral side chain, which is then appended to the imidazole nucleus. A common and crucial chiral intermediate for the synthesis of several of these drugs is (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

Chemoenzymatic Approaches

One of the most elegant and efficient methods for producing enantiopure building blocks is through the use of enzymes. Alcohol dehydrogenases (ADHs) have proven to be particularly effective for the asymmetric reduction of prochiral ketones.

A notable example is the chemoenzymatic synthesis of the single enantiomers of miconazole and econazole.[9][15] This approach utilizes an alcohol dehydrogenase to stereoselectively reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to the corresponding (R)-alcohol with high enantiomeric excess. This chiral alcohol then serves as a versatile precursor for the synthesis of the desired (R)-enantiomers of the final drugs. The (S)-enantiomers can be accessed from the same chiral alcohol via a stereoinversion reaction, such as the Mitsunobu reaction.[15]

Experimental Protocol: Chemoenzymatic Synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol [9][15]

  • Bioreduction Setup: In a buffered aqueous solution (e.g., Tris-HCl), dissolve the substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone.

  • Cofactor Regeneration: Add a cofactor recycling system, typically involving an inexpensive alcohol (e.g., isopropanol) and a corresponding dehydrogenase, to regenerate the NADPH or NADH required by the primary alcohol dehydrogenase.

  • Enzyme Addition: Introduce the selected alcohol dehydrogenase (e.g., ADH-T) to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH with gentle agitation.

  • Monitoring and Workup: Monitor the progress of the reaction by techniques such as chiral HPLC or GC. Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the resulting (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol by column chromatography to obtain the enantiopure alcohol.

Catalytic Asymmetric Reduction

Another powerful strategy for establishing the chiral center is through the use of chiral catalysts in chemical reductions. Chiral oxazaborolidines, as popularized by Corey, Bakshi, and Shibata (CBS), are highly effective catalysts for the enantioselective reduction of ketones.

This methodology has been successfully applied to the synthesis of optically active econazole and miconazole.[8] The key step involves the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone with a reducing agent like borane in the presence of a catalytic amount of a chiral oxazaborolidine. This approach provides access to the desired chiral alcohol with high enantioselectivity.

Diagram: Synthetic Pathways to Chiral Chloro-Imidazole Antifungals

G cluster_final_synthesis Final Drug Synthesis ketone 2-chloro-1-(2,4-dichlorophenyl)ethanone chiral_alcohol (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol ketone->chiral_alcohol r_miconazole (R)-Miconazole chiral_alcohol->r_miconazole 1. Activation 2. N-Alkylation with Imidazole 3. O-Alkylation r_econazole (R)-Econazole chiral_alcohol->r_econazole 1. Activation 2. N-Alkylation with Imidazole 3. O-Alkylation imidazole Imidazole

Caption: General synthetic strategy for chiral chloro-imidazole antifungals.

Structure-Activity Relationship and Biological Significance

The synthesis of enantiopure chiral chloro-imidazoles has been instrumental in elucidating their structure-activity relationships (SAR). The differential antifungal activity observed between enantiomers provides strong evidence for a highly specific three-dimensional interaction with the active site of the target enzyme, CYP51.

CompoundEnantiomerKey Biological Activity Observations
Miconazole (R)-enantiomerAccounts for the majority of the antifungal activity of the racemate.[9][14]
(S)-enantiomerSignificantly less active than the (R)-enantiomer.[14]
Econazole (R)-enantiomerMore potent against Candida krusei.[9]
(S)-enantiomerMore potent against Cryptococcus neoformans, Penicillium chrysogenum, and Aspergillus niger.[9][15]

This differential activity highlights the importance of chirality in drug design. The development of single-enantiomer drugs can lead to an improved therapeutic index by:

  • Increasing Potency: Allowing for lower effective doses.

  • Reducing Off-Target Effects: The less active enantiomer (distomer) may contribute to side effects by interacting with other biological targets.

  • Simplifying Pharmacokinetics: The two enantiomers can have different rates of absorption, distribution, metabolism, and excretion.

Conclusion and Future Perspectives

The history of chiral chloro-imidazole compounds is a compelling narrative of scientific advancement, demonstrating the synergistic interplay between synthetic chemistry, pharmacology, and medicine. From the initial synthesis of the imidazole ring to the strategic incorporation of chlorine atoms for enhanced potency, and finally to the sophisticated asymmetric syntheses that unlocked the therapeutic benefits of single enantiomers, this class of molecules has had a profound impact on human health.

The journey continues as researchers strive to develop new generations of antifungal agents to combat the growing challenge of drug resistance. The foundational knowledge gained from the study of chiral chloro-imidazoles provides a robust framework for the design of novel antifungal agents with improved efficacy, selectivity, and safety profiles. The principles of stereospecificity and strategic halogenation remain central to the ongoing quest for more effective therapies against infectious diseases.

References

  • Mangas-Sanchez, J., Busto, E., Gotor-Fernandez, V., & Gotor, V. (2011). Asymmetric Chemoenzymatic Synthesis of Miconazole and Econazole Enantiomers. The Importance of Chirality in Their Biological Evaluation. The Journal of Organic Chemistry, 76(7), 2115–2122.
  • Zhou, W. S., Xu, J. X., & Xie, G. Q. (1993). Enantioselective synthesis and antifungal activity of optically active econazole and miconazole. Yao Xue Xue Bao, 28(1), 22-27.
  • Vicente, F. A., & de la Fuente, J. L. (2013). Asymmetric Chemoenzymatic Synthesis of Miconazole and Econazole Enantiomers.
  • Mangas-Sanchez, J., Busto, E., Gotor-Fernandez, V., & Gotor, V. (2011). Asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers.
  • Cuevas-Yañez, E., Garcia, M., de la Cruz, R., & Muchowski, J. M. (2004). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate.
  • Pérez-Silanes, S., et al. (2022).
  • Esteve, J., & Ribalta, J. (1990). Dichloro-substituted imidazole derivatives as antifungal agents.
  • Aparna, K., et al. (2021). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents.
  • Aparna, K., et al. (2021).
  • Heeres, J., & Van der Veken, L. J. (1996). Process for the preparation of homochiral cis-1,3-dioxolane derivatives useful as intermediates for the synthesis of ketoconazole, terconazole and related antifungal drugs.
  • Ryu, J. C., Lee, K. J., & Lee, S. H. (2011). Synthesis of Ketoconazole Derivatives. Bulletin of the Korean Chemical Society.
  • Dhanashree Sarwan. (2018). Sythesis of heterocyclic drugs ketoconazole and metronidazole. Slideshare.
  • Li, J., & Wang, Y. (2016). The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof.
  • Fernández, I., et al. (1998). New Azole Antifungals. 3. Synthesis and Antifungal Activity of 3-Substituted-4(3H)-quinazolinones. Journal of Medicinal Chemistry.
  • Hutt, A. J., & Valentova, J. (2003).
  • Li, J., & Wang, Y. (2017). Asymmetric Gemini imidazole surfactant and preparation method thereof.
  • FDA. (1992). Development of New Stereoisomeric Drugs. FDA.
  • Shafiei, M., et al. (2020). History of the development of Antifungal azoles: A review on structures, SAR, and mechanism of action.
  • Chen, K., & Tang, W. (2024).
  • Hossain, M., et al. (2017). An expeditious synthetic protocol for chlorination of imidazole N-oxide: Synthesis of 2-chloroimidazoles. Request PDF.
  • Smith, E. B. (1990). History of antifungals. PubMed.
  • Groll, A. H., & Walsh, T. J. (2001).
  • Clayden, J., & O'Hagan, D. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. Research Explorer - The University of Manchester.
  • Elias, R., et al. (2022). Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity. MDPI.
  • Fernández, I., et al. (1998). New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones. PubMed.
  • Hutt, A. J., & Valentova, J. (2003). The chiral switch: the development of single enantiomer drugs from racemates. Universitas Comeniana.
  • BenchChem. (2025).
  • Song, Z., et al. (2022).
  • Zhang, Y., et al. (2012). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Büchel, K. H. (1986). The History of Azole Chemistry. American Chemical Society.
  • Kumar, R., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC.
  • Struble, J. R., Kaeobamrung, J., & Bode, J. W. (2008).
  • Asadi, A., et al. (2008). Design and Synthesis of Imidazole and Benzimidazole Derivatives as Antifungal Agents.
  • Curia Global. (2019).
  • Jiang, X., et al. (2006). Novel chiral imidazole cyclophane receptors: synthesis and enantioselective recognition for amino acid derivatives.
  • Liu, C., et al. (2016). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC.
  • Wang, C., et al. (2024). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. PMC.
  • Pernak, J., et al. (2011). Synthesis and properties of Chiral Imidazolium ionic liquids with a (1R,2S,5R)-(−)-Menthoxymethyl substituent.
  • Shibasaki, M., & Kanai, M. (2005). Catalytic enantioselective synthesis of key intermediates for triazole antifungal agents. PubMed.
  • Sharma, D., et al. (2009). Reaction strategies for synthesis of imidazole derivatives: a review.
  • Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.

Sources

A Technical Guide to the Structural Characterization of (R)-α-Chloro-1H-imidazole-4-propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-α-Chloro-1H-imidazole-4-propanoic acid is a chiral molecule of significant interest in synthetic and medicinal chemistry, sharing structural motifs with the natural amino acid histidine. Its unique combination of a reactive α-chloro acid function, a versatile imidazole ring, and a defined stereocenter necessitates a multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals, detailing the critical suite of analytical techniques required for its comprehensive characterization. We move beyond mere procedural lists to explain the causal-driven choices behind each method, ensuring a robust, self-validating analytical workflow. The protocols and interpretations for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography are presented, grounded in authoritative principles of chemical analysis.

Introduction: The Analytical Imperative

The structural elucidation of a chiral molecule like (R)-α-Chloro-1H-imidazole-4-propanoic acid is a foundational requirement in any research or development pipeline. Each structural feature—the protonation state and tautomerism of the imidazole ring, the connectivity of the propanoic acid chain, the presence of the chlorine atom at the α-position, and, critically, the absolute configuration at the chiral center—must be unequivocally verified. Failure to do so can compromise downstream applications, from mechanistic studies to pharmaceutical development.

This document serves as a technical blueprint, outlining a logical and rigorous workflow for this purpose. The selection of techniques is deliberate, creating a system of orthogonal verification where the strengths of one method compensate for the limitations of another.

Core Spectroscopic & Chromatographic Workflow

A robust characterization strategy relies on a synergistic flow of information. Spectroscopic methods provide detailed atomic-level structural information, while chromatographic techniques confirm purity and enantiomeric fidelity.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Structural Elucidation cluster_purity Purity & Stereochemistry cluster_absolute Definitive Structure Compound (R)-α-Chloro-1H- imidazole-4-propanoic Acid NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Primary Structure Connectivity MS Mass Spectrometry (HRMS) Compound->MS Elemental Composition Molecular Weight FTIR FTIR Spectroscopy Compound->FTIR Functional Groups HPLC Chiral HPLC Compound->HPLC Enantiomeric Purity Chemical Purity XRay Single Crystal X-ray Diffraction NMR->XRay Corroboration MS->XRay Corroboration HPLC->XRay Corroboration

Caption: Integrated workflow for comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy: Mapping the Proton Framework

Rationale: ¹H NMR confirms the presence of all non-exchangeable protons and their connectivity through spin-spin coupling. For this molecule, key diagnostic signals include the distinct imidazole ring protons, the diastereotopic methylene protons, and the methine proton at the chiral center.

Expected Chemical Shifts (δ) in D₂O:

Proton(s) Expected δ (ppm) Multiplicity Coupling Constant (J) Notes
Imidazole C2-H ~8.5-7.7 Singlet (s) - Position is sensitive to pH and solvent. Can be used to determine pKa by titration.[1]
Imidazole C5-H ~7.2-6.8 Singlet (s) - The specific assignment of C2-H vs C5-H is confirmed by 2D NMR.
α-CH ~4.5-4.2 Triplet (t) or Doublet of Doublets (dd) ~7-8 Hz Coupled to the adjacent β-CH₂ protons. Its chemical shift is influenced by the electron-withdrawing Cl and COOH groups.
β-CH₂ ~3.3-2.9 Multiplet (m) ~7-8 Hz These protons are diastereotopic due to the adjacent chiral center and may appear as a complex multiplet.

| COOH, Im-NH | Variable | Broad singlet (br s) | - | These protons exchange with D₂O and will not be observed. In aprotic solvents (like DMSO-d₆), they appear as broad signals. |

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons (NH, OH), simplifying the spectrum.

  • Internal Standard: Add a small amount of an internal standard, such as DSS or TSP for aqueous solutions, for accurate chemical shift referencing (δ = 0.00 ppm). For organic solvents, Tetramethylsilane (TMS) is standard.[2]

  • Instrument Setup: Acquire the spectrum on a spectrometer of ≥400 MHz to ensure adequate signal dispersion, particularly for the β-CH₂ multiplet.

  • Data Acquisition: Use a standard single-pulse sequence. A relaxation delay of 1-5 seconds and 8-16 scans are typically sufficient for a good signal-to-noise ratio.[2]

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: The Carbon Skeleton

Rationale: ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment (sp², sp³, carbonyl, etc.), confirming the carbon backbone of the molecule.

Expected Chemical Shifts (δ) in D₂O:

Carbon Expected δ (ppm) Notes
C=O (Carboxyl) ~170-175 The chemical shift for carboxylic acids is highly characteristic.[3]
Imidazole C2 ~135-140 Imidazole carbons have distinct chemical shifts.[4][5]
Imidazole C4 ~134-138 Attached to the propanoic acid side chain.
Imidazole C5 ~118-122 The upfield shift relative to other ring carbons is typical.[4][6]
α-CH ~55-60 Shifted downfield by the attached chlorine atom.

| β-CH₂ | ~30-35 | Typical range for an sp³ carbon adjacent to an sp² system. |

Experimental Protocol:

  • Sample and Instrument: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Employ a proton-decoupled pulse sequence to produce a spectrum of singlets, which simplifies interpretation. A larger number of scans (e.g., 256 or more) is typically required due to the low natural abundance of ¹³C.

  • 2D NMR (HSQC/HMBC): For unambiguous assignment, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are essential. HSQC correlates each proton signal to its directly attached carbon. HMBC reveals correlations between protons and carbons over two to three bonds, confirming the connectivity between the imidazole ring and the side chain.

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight and elemental composition of the molecule, serving as a primary confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is critical for distinguishing the target compound from isomers or compounds with the same nominal mass.

Expected Results (Electrospray Ionization - ESI):

  • Technique: ESI is the preferred method as it is a soft ionization technique suitable for polar, non-volatile molecules like amino acid derivatives.

  • Positive Ion Mode [M+H]⁺: Expected m/z = 191.0278 (for C₆H₈ClN₂O₂). The high-resolution measurement should be within 5 ppm of this theoretical value.

  • Negative Ion Mode [M-H]⁻: Expected m/z = 189.0123.

  • Isotope Pattern: A characteristic M to M+2 peak ratio of approximately 3:1 must be observed due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a definitive indicator of a monochlorinated compound.

Fragmentation Analysis: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns. Key expected fragmentations include:

  • Loss of HCl: A neutral loss of 36 Da.

  • Loss of CO₂: A neutral loss of 44 Da from the carboxylic acid.

  • α-Cleavage: Cleavage of the C-Cl bond or the bond between the α-carbon and the carboxyl group can produce an acylium ion.[7][8]

G parent [M+H]⁺ m/z 191.0278 frag1 [M+H - HCl]⁺ m/z 155.0508 parent->frag1 -HCl frag2 [M+H - H₂O]⁺ m/z 173.0172 parent->frag2 -H₂O frag3 [M+H - COOH]⁺ (Decarboxylation) parent->frag3 -HCOOH

Caption: Predicted ESI-MS/MS fragmentation pathways.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample directly into the ESI source via a syringe pump for initial analysis and tuning.

  • HRMS Acquisition: Acquire data on a high-resolution instrument (e.g., Orbitrap or TOF) in both positive and negative ion modes to obtain accurate mass measurements.

  • MS/MS Acquisition: Select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[9]

Expected Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration Type Notes
3400-2400 (broad) O-H and N-H Stretching Very broad absorption characteristic of a carboxylic acid O-H and imidazole N-H involved in hydrogen bonding.
~3100 C-H (sp²) Stretching Aromatic C-H stretch from the imidazole ring.
~2950 C-H (sp³) Stretching Aliphatic C-H stretches from the propanoic acid side chain.
~1710 C=O Stretching Strong absorption characteristic of a carboxylic acid carbonyl group.[10]
~1600, ~1450 C=C, C=N Ring Stretching Absorptions from the imidazole ring framework.

| ~750 | C-Cl | Stretching | The carbon-chlorine stretch typically appears in the fingerprint region. |

Experimental Protocol:

  • Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Background Scan: First, run a background spectrum of the empty ATR crystal or KBr press.

  • Sample Scan: Place a small amount of the solid sample onto the ATR crystal and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption peaks and compare them to known values for the expected functional groups.

Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: For a chiral molecule intended for pharmaceutical or biological use, confirming its enantiomeric purity is paramount. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[11] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[12]

Method Development Strategy:

  • Column Selection (Screening): The choice of CSP is empirical.[11] Polysaccharide-based columns (e.g., derivatives of cellulose or amylose like Chiralcel® or Chiralpak®) are highly versatile and a logical starting point for screening.[12]

  • Mobile Phase Screening:

    • Normal Phase: A mixture of hexane/isopropanol or hexane/ethanol is a common starting point.[13]

    • Additives: For acidic compounds like this one, adding a small amount (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is often necessary to ensure good peak shape and achieve separation.[13]

  • Optimization: Once partial separation is observed, the resolution can be optimized by systematically adjusting the ratio of the mobile phase components and the column temperature.

Experimental Protocol:

  • System: An HPLC system equipped with a UV detector (detection at ~210-220 nm is suitable for the imidazole chromophore).

  • Column: Begin with a polysaccharide-based CSP (e.g., Chiralpak AD-H).

  • Mobile Phase: Start with a screening mobile phase, for example, 90:10 (v/v) n-hexane:ethanol with 0.1% TFA.

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Analysis: Inject a solution of the racemic mixture first to establish the retention times of both enantiomers. Subsequently, inject the (R)-enantiomer sample to confirm its identity and determine its enantiomeric excess (e.e.).

Single-Crystal X-ray Diffraction

Rationale: While the combination of the above techniques provides overwhelming evidence for the structure, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional map of the atomic positions in the solid state. It is the definitive method for determining the absolute stereochemistry (R/S configuration) without relying on reference standards. This technique is particularly valuable for complex molecules or when novel stereocenters are created.[14]

Experimental Protocol:

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent from a concentrated solution is a common method. A variety of solvents (e.g., water, ethanol, acetone, or mixtures) should be screened.

  • Crystal Selection: A suitable single crystal (typically <0.5 mm in all dimensions) that is free of cracks and defects is mounted on the diffractometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The absolute configuration is typically determined using anomalous dispersion effects, yielding a Flack parameter close to zero for the correct enantiomer.

The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering the ultimate confirmation of the molecular structure.[14]

Conclusion

The structural characterization of (R)-α-Chloro-1H-imidazole-4-propanoic acid is a systematic process that requires the integration of multiple analytical techniques. From the fundamental connectivity map provided by 1D and 2D NMR to the definitive elemental composition from HRMS, and the critical enantiomeric purity check by chiral HPLC, each step provides a layer of validation. FTIR confirms the presence of key functional groups, while X-ray crystallography offers the ultimate, unambiguous proof of structure and absolute stereochemistry. By following this comprehensive, causality-driven guide, researchers and drug developers can establish the identity, purity, and stereochemical integrity of this important molecule with the highest degree of scientific confidence.

References

  • Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. Available at: [Link]

  • Undergraduate Science Journals (2016). Infrared Spectroscopy of Amino Acid Side Chains. Available at: [Link]

  • Cativiela, C., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Molecules. Available at: [Link]

  • Jackson, G. S., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Chemical Education. Available at: [Link]

  • Giacomelli, G., et al. (2022). Synthesis, characterization, and thermal and computational investigations of the l-histidine bis(fluoride) crystal. Scientific Reports. Available at: [Link]

  • Chemistry LibreTexts (2021). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Harwood, L. M., & Moody, C. J. (1989). Experimental Organic Chemistry: Principles and Practice.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Phenomenex (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Chiralpedia (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • LCGC International (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Jackson, T. A. (2022). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • University of Wisconsin. Organic Chemistry Data. Available at: [Link]

  • Chemistry LibreTexts (2024). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

Understanding the Stereochemistry of 2-Chloropropionic Acid Derivatives: Synthesis, Reactions, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides an in-depth exploration of the stereochemistry of 2-chloropropionic acid and its derivatives, compounds of significant interest in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. We will delve into the critical aspects of their stereoselective synthesis, the stereochemical outcomes of their reactions, and the modern analytical techniques used to determine enantiomeric purity. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this vital area of organic chemistry.

The Chiral Center: Foundation of Stereoisomerism

2-Chloropropionic acid possesses a single stereocenter at the second carbon atom (C2), the carbon to which the chlorine atom is attached. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-chloropropionic acid and (S)-2-chloropropionic acid. The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with other chiral molecules, a fundamental concept in pharmacology and biochemistry where biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the biological activity of a drug candidate derived from 2-chloropropionic acid often resides in only one of its enantiomers, while the other may be inactive or even responsible for undesirable side effects.

The control and understanding of this stereochemistry are therefore not merely academic exercises but critical requirements for the development of safe and effective chemical products.

Strategies for Stereoselective Synthesis

Obtaining enantiomerically pure 2-chloropropionic acid derivatives is a primary challenge. A racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers, is often the starting point. Two principal strategies are employed to overcome this: kinetic resolution and asymmetric synthesis.

Kinetic Resolution of Racemic Mixtures

Kinetic resolution separates enantiomers by exploiting the different rates at which they react with a chiral catalyst or reagent.

Enzymatic Kinetic Resolution: This is a highly effective and widely used method due to the exceptional stereoselectivity of enzymes. Lipases are commonly employed to selectively esterify one enantiomer in the racemic acid, allowing for the separation of the resulting ester from the unreacted acid enantiomer. For instance, Candida rugosa lipase can be used to selectively acylate an alcohol with one enantiomer of a 2-chloropropionic acid derivative, leaving the other enantiomer unreacted.

Protocol 1: Enzymatic Kinetic Resolution of (R,S)-2-Chloropropionic Acid

  • Preparation: Dissolve racemic 2-chloropropionic acid and an alcohol (e.g., butanol) in an appropriate organic solvent (e.g., hexane) in a temperature-controlled reaction vessel.

  • Enzyme Addition: Add a commercially available immobilized lipase (e.g., Novozym 435). Immobilization of the enzyme facilitates its recovery and reuse.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them via chiral chromatography (see Section 4).

  • Workup: Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

  • Separation: The resulting mixture contains one enantiomer as an ester and the other as the unreacted acid. These can be separated by liquid-liquid extraction. The acid can be extracted into a basic aqueous solution (e.g., NaHCO₃), leaving the ester in the organic phase.

  • Isolation: The separated acid and ester can then be isolated. The ester can be hydrolyzed back to the acid if desired.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly from a prochiral starting material using a chiral influence.

Catalytic Asymmetric Halogenation: A prominent method involves the asymmetric α-halogenation of propionic acid derivatives. This can be achieved using a catalyst system composed of a Lewis acid and a chiral ligand. For example, the enantioselective chlorination of propanoyl chloride can be catalyzed by a chiral Lewis base, yielding the desired (R)- or (S)-2-chloropropanoyl chloride with high enantiomeric excess.

Data Summary: Comparison of Synthetic Methods

MethodChiral InfluenceTypical Enantiomeric Excess (e.e.)AdvantagesDisadvantages
Enzymatic Resolution Lipase (e.g., Candida rugosa)>95%High selectivity, mild conditions, environmentally benign.Theoretical max yield of 50% for one enantiomer.
Asymmetric Chlorination Chiral Lewis Base Catalyst80-95%Direct synthesis, potentially 100% theoretical yield.Catalyst can be expensive, optimization required.

Stereochemical Pathways in Nucleophilic Substitution

The chlorine atom at the C2 position is a good leaving group, making 2-chloropropionic acid derivatives susceptible to nucleophilic substitution reactions. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism.

Sₙ2 Reaction: Inversion of Stereochemistry

The Sₙ2 (bimolecular nucleophilic substitution) mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This concerted process forces the other three substituents to "flip," resulting in an inversion of the stereochemical configuration at the chiral center. This predictable outcome is known as the Walden inversion . For example, reacting (R)-2-chloropropionic acid with sodium azide (NaN₃) will yield (S)-2-azidopropionic acid.

Neighboring Group Participation: Retention of Stereochemistry

In certain cases, a retention of stereochemistry is observed. This occurs when the carboxylate group (or a derivative) acts as an internal nucleophile in a process called neighboring group participation (NGP). The reaction proceeds through a two-step mechanism involving two consecutive Sₙ2 reactions.

  • Step 1 (Intramolecular): The deprotonated carboxylate group attacks the chiral center from the backside, displacing the chloride and forming a strained three-membered α-lactone intermediate. This first step involves an inversion of configuration.

  • Step 2 (Intermolecular): An external nucleophile then attacks the α-lactone. This attack occurs at the carbonyl carbon, but the ring opens in a way that the nucleophile ends up on the C2 carbon, resulting in a second inversion.

Because the overall process involves two inversions, the net result is a retention of the original stereochemistry.

Diagram: Stereochemical Pathways in Nucleophilic Substitution

G cluster_0 Sₙ2 Pathway (Inversion) cluster_1 NGP Pathway (Retention) R_start (R)-2-chloropropionic acid S_product (S)-product R_start->S_product Walden Inversion Nu_sn2 Nucleophile (Nu⁻) Nu_sn2->R_start Backside Attack R_start_ngp (R)-2-chloropropionic acid lactone α-lactone intermediate (Inversion 1) R_start_ngp->lactone Intramolecular Attack R_product_ngp (R)-product (Inversion 2) lactone->R_product_ngp Nu_ngp Nucleophile (Nu⁻) Nu_ngp->lactone Ring Opening

Caption: Mechanisms of nucleophilic substitution at C2.

Analytical Methods for Stereochemical Verification

Accurately determining the enantiomeric composition (e.g., enantiomeric excess) is crucial. Several powerful analytical techniques are available for this purpose.

Chiral Chromatography

Chiral chromatography is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. CSPs are often based on polysaccharides (like cellulose or amylose) coated on a silica support. The choice of mobile phase (a mixture of solvents like hexane and isopropanol) is critical for achieving good separation.

  • Chiral Gas Chromatography (GC): For volatile derivatives (e.g., esters of 2-chloropropionic acid), chiral GC columns, often containing cyclodextrin derivatives as the stationary phase, provide excellent resolution.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

  • Sample Preparation: Prepare a dilute solution of the 2-chloropropionic acid derivative in the mobile phase. Derivatization to an ester or amide may be necessary to improve chromatographic behavior.

  • Instrumentation: Use an HPLC system equipped with a chiral column (e.g., a Daicel Chiralcel OD-H column).

  • Method Parameters:

    • Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of trifluoroacetic acid (TFA) for acidic analytes.

    • Flow Rate: Set a flow rate of approximately 1.0 mL/min.

    • Detection: Use a UV detector set to a wavelength where the analyte absorbs (e.g., 210 nm).

  • Analysis: Inject a standard solution of the racemate to determine the retention times of both enantiomers. Then, inject the sample to be analyzed.

  • Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas (A) of the two enantiomers:

    • e.e. (%) = [ (A₁ - A₂) / (A₁ + A₂) ] × 100

Diagram: Workflow for Chiral Purity Analysis

G start Synthesized Sample prep Sample Preparation (Dilution/Derivatization) start->prep hplc Injection into Chiral HPLC System prep->hplc sep Separation on Chiral Stationary Phase hplc->sep detect UV Detection sep->detect chrom Chromatogram Generation detect->chrom quant Peak Integration & e.e. Calculation chrom->quant end Final Purity Report quant->end

Theoretical Frameworks for Assessing the Reactivity of Chloro-Substituted Propionic Acids: A Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

Chloro-substituted propionic acids represent a class of compounds with significant industrial relevance and environmental impact, serving as key intermediates in chemical synthesis, including the production of herbicides and pharmaceuticals.[1][2] Their reactivity, governed by the interplay between the carboxylic acid functionality and the electron-withdrawing chloro-substituent(s), dictates their synthetic utility, environmental persistence, and toxicological profile. Understanding this reactivity at a molecular level is paramount for designing efficient synthetic routes, predicting environmental fate, and developing effective remediation strategies. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the reactivity of these molecules. We will delve into the application of Density Functional Theory (DFT) and other quantum chemical methods to elucidate reaction mechanisms, predict kinetic parameters, and rationalize observed chemical behaviors, offering researchers and drug development professionals a robust framework for their studies.

Foundational Computational Methodologies in Reactivity Studies

The predictive power of modern computational chemistry offers an indispensable toolkit for dissecting complex chemical processes without the need for extensive, and often costly, empirical investigation. For molecules like chloro-substituted propionic acids, these methods provide unparalleled insight into electronic structure, transition states, and reaction energetics.

Density Functional Theory (DFT): The Workhorse of Reactivity Modeling

DFT has become the predominant method for studying the reactivity of organic molecules due to its favorable balance of computational cost and accuracy.[3][4] It is used to calculate the electronic structure of a molecule, from which a wide range of properties can be derived.

Causality Behind Method Selection: The choice of a specific DFT functional and basis set is critical for obtaining reliable results. The B3LYP hybrid functional is widely used as it often provides a good compromise between accuracy and computational demand for organic reactions.[5] Basis sets like 6-311++G(d,p) are chosen to provide a flexible description of the electron distribution, which is crucial for accurately modeling transition states and weak interactions.[5]

Self-Validating Protocol: A Standard DFT Calculation Workflow A reliable computational protocol inherently includes steps for self-validation, ensuring the results are physically meaningful.

  • Geometry Optimization: The starting point is to find the lowest energy structure of all reactants, intermediates, products, and transition states.

  • Frequency Calculation: A frequency analysis is then performed on the optimized geometries. For a stable molecule (reactant, product, intermediate), all calculated vibrational frequencies must be real (positive). For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. This step validates the nature of the stationary point found during optimization.

  • Energy Calculation: Single-point energy calculations are often performed using a higher level of theory or a larger basis set on the optimized geometries to refine the energy values.

  • Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be run from a transition state to confirm that it correctly connects the desired reactants and products.

Experimental Protocol: Typical DFT Workflow for Reactivity Analysis

cluster_0 Computational Workflow mol_def Define Molecular Structures (Reactants, Products) geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_def->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_ts Verify Transition State (One Imaginary Frequency) freq_calc->verify_ts For TS verify_min Verify Energy Minima (All Real Frequencies) freq_calc->verify_min For Reactants/Products irc IRC Calculation (Confirm Pathway) verify_ts->irc energy_calc Single-Point Energy Calculation (Refine Energetics) verify_min->energy_calc irc->energy_calc analysis Analyze Results (Activation Energy, ΔH) energy_calc->analysis

Caption: A standard workflow for theoretical reactivity studies using DFT.

Chemical Reactivity Theory (CRT): Deciphering Reactivity with Conceptual Descriptors

CRT provides a framework for understanding and predicting chemical reactivity using descriptors derived from DFT calculations. These global and local descriptors offer a qualitative and quantitative picture of how a molecule will interact with other chemical species.[6]

  • HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's stability. A larger gap implies higher stability and lower reactivity.[6]

  • Global Descriptors:

    • Chemical Potential (μ): Measures the escaping tendency of electrons from a system. A good nucleophile has a higher chemical potential.

    • Chemical Hardness (η): Represents the resistance to a change in electron distribution. "Soft" molecules are more reactive.[7]

    • Electrophilicity Index (ω): A global measure of electrophilic power.

These descriptors are invaluable for comparing the reactivity of different isomers or predicting the most likely sites for nucleophilic or electrophilic attack.[7]

Reaction Mechanisms of Chloro-Substituted Propionic Acids

Theoretical studies have been instrumental in mapping the potential energy surfaces for the formation and degradation of chloro-substituted propionic acids.

Formation: The Chlorination of Propanoic Acid

The synthesis of chloropropionic acids often begins with the chlorination of propanoic acid. Computational studies, specifically using DFT, have revealed that the formation of different isomers is a complex process involving competing reaction pathways.[8][9]

A key study demonstrated that in the presence of propanoic anhydride as a catalyst, the formation of α-chloropropanoic acid proceeds mainly through an ionic mechanism . In contrast, the formation of β-chloropropanoic acid occurs via a radical mechanism .[8][9] Further chlorination to produce α,α-dichloropropanoic acid follows a consecutive ionic path, while α,β-dichloropropanoic acid is formed via a consecutive radical path.[8]

reactant reactant ionic_path ionic_path radical_path radical_path product product PA Propanoic Acid alpha_CPA α-Chloropropanoic Acid PA->alpha_CPA Propanoic Anhydride Catalyst beta_CPA β-Chloropropanoic Acid PA->beta_CPA alpha_alpha_DCPA α,α-Dichloropropanoic Acid alpha_CPA->alpha_alpha_DCPA Consecutive Chlorination alpha_beta_DCPA α,β-Dichloropropanoic Acid alpha_CPA->alpha_beta_DCPA beta_CPA->alpha_beta_DCPA Consecutive Chlorination ionic_label Ionic Mechanism radical_label Radical Mechanism

Caption: Competing ionic and radical pathways in the chlorination of propanoic acid.[8]

The activation energies (Ea) calculated using DFT provide quantitative support for these mechanistic proposals, allowing researchers to predict reaction conditions that favor the formation of a specific isomer.

Reaction StepMechanismActivation Energy (Ea) (kJ·mol⁻¹)Reaction Energy (ΔH) (kJ·mol⁻¹)
Propanoic Acid → α-Chloropropanoic AcidIonic130.96115.14
Propanoic Acid → β-Chloropropanoic AcidRadicalVaries with specific radical stepVaries with specific radical step
α-CPA → α,α-Dichloropropanoic AcidIonicNot specifiedNot specified
β-CPA → α,β-Dichloropropanoic AcidRadicalNot specifiedNot specified
(Data synthesized from the findings presented in the study by Chen et al.[8])
Degradation Pathways: Dehalogenation and Atmospheric Reactions

The C-Cl bond is the focal point of the degradative reactivity of these molecules. Understanding its cleavage is crucial for environmental science and drug metabolism studies.

2.2.1 Hydrolytic Dehalogenation Hydrolysis represents a primary degradation pathway in aqueous environments. While direct theoretical studies on chloropropionic acid hydrolysis are sparse, analogies can be drawn from computational studies on the hydrolysis of other acid chlorides.[10] These reactions typically proceed via a concerted SN2 mechanism, where a water molecule attacks the carbonyl carbon.[10] The presence of the α-chloro substituent in 2-chloropropionic acid is expected to activate the carbonyl carbon towards nucleophilic attack.

Theoretical models can elucidate the structure of the transition state and the role of solvent molecules, which often act as proton transfer agents, facilitating the reaction.[10]

2.2.2 Atmospheric Degradation In the troposphere, the dominant degradation pathway for volatile organic compounds is reaction with hydroxyl (•OH) and chlorine (•Cl) radicals.[11][12] Theoretical studies using variational transition state theory (VTST) have been conducted on the parent propionic acid, providing a model for its chlorinated analogues.[11][12]

These studies show that the reaction proceeds via hydrogen abstraction. The site of abstraction is temperature-dependent:

  • Low Temperatures: H-abstraction from the secondary carbon (–CH₂–) is dominant.[11][12]

  • High Temperatures: H-abstraction from the primary carbon (–CH₃) and the carboxylic acid group becomes competitive.[11][12]

The presence of a chlorine atom significantly influences the C-H bond strengths and, therefore, the site-selectivity and rate of H-abstraction.

ReactionCalculated Rate Coefficient Expression (VTST/Wig) (cm³ molecule⁻¹ s⁻¹)
Propionic Acid + •Cl4.5 × 10⁻²¹ T³.³ exp[539/T]
Propionic Acid + •OH1.1 × 10⁻²² T³.³ exp[617/T]
(Data from Pandit & Dash.[11][12])

Environmental Fate and Biodegradation

The persistence and impact of chloro-substituted propionic acids in the environment are directly linked to their reactivity. While some are recalcitrant, many are susceptible to microbial degradation.

Microbial Dehalogenation

Numerous bacterial strains have been isolated that can utilize chloropropionic acids as a sole carbon source.[13][14] This process is initiated by dehalogenase enzymes that catalyze the hydrolytic cleavage of the C-Cl bond.

  • 3-Chloropropionic Acid (3-CP): Bacteria such as Lysinibacillus fusiformis, Curtobacterium luteum, and Rhodococcus zopfii have been shown to degrade 3-CP.[13] The degradation is confirmed by monitoring substrate depletion and chloride ion release.[13][15]

  • 2-Chloropropionic Acid (2-CP): Degradation of 2-CP is often stereospecific. For example, Pseudomonas sp. has been found to possess two distinct dehalogenases: a thermostable L-specific dehalogenase (DehL) and a D-specific dehalogenase (DehD), which act on the different enantiomers of 2-CP.[16][17]

Role of Theoretical Studies: While much of this work is experimental, computational chemistry provides the tools to model the enzyme's active site and simulate the substrate docking and the dehalogenation reaction itself. Such studies can explain the observed stereospecificity and guide protein engineering efforts to create more efficient dehalogenases for bioremediation.

Experimental Protocol: Isolation of 3-Chloropropionic Acid Degrading Bacteria

This protocol is based on methodologies described in the literature for isolating microorganisms capable of degrading halogenated compounds.[13]

  • Sample Collection: Collect soil or water samples from a site with potential exposure to halogenated compounds (e.g., industrial effluent areas).

  • Enrichment Culture: Inoculate a minimal salt medium containing 10-20 mM 3-CP as the sole carbon source with the collected environmental sample.

  • Incubation: Incubate at 30°C with agitation (e.g., 200 rpm).

  • Serial Dilution & Plating: After several successive transfers into fresh enrichment medium, perform serial dilutions and plate onto solid minimal medium with 3-CP to obtain isolated colonies.

  • Isolate Characterization:

    • Growth Analysis: Monitor the growth of pure isolates in liquid medium with 3-CP by measuring optical density.

    • Degradation Confirmation: Use High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the 3-CP peak over time.[15]

    • Dehalogenation Assay: Quantify the release of chloride ions into the medium using a colorimetric method or ion chromatography.[15][17]

    • Identification: Identify promising isolates using 16S rRNA gene sequencing.[13]

Environmental Fate Modeling

Computational models are essential for predicting the long-range transport and environmental distribution of chemical contaminants.[18][19] Fugacity-based models like BETR-Global use the physicochemical properties of a substance to simulate its partitioning between air, water, soil, and sediment.[20]

Theoretical calculations can provide crucial inputs for these models, including:

  • Vapor Pressure

  • Solubility

  • Octanol-Water Partition Coefficient (Kow)

  • Degradation half-lives (derived from calculated reaction rates with atmospheric radicals)

Using a single set of averaged properties for a complex mixture of isomers can lead to underestimation of environmental risk, particularly in remote and cold regions.[20] Therefore, isomer-specific, computationally derived properties are crucial for accurate risk assessment.

Conclusion and Future Directions

Theoretical and computational studies provide a powerful lens through which to view the reactivity of chloro-substituted propionic acids. DFT calculations have successfully elucidated complex formation mechanisms involving competing ionic and radical pathways.[8] Kinetic modeling has shed light on atmospheric degradation processes, while the principles of computational enzymology hold immense promise for understanding and improving bioremediation strategies.

Future research should focus on integrating these theoretical approaches more deeply with experimental work. Key areas for advancement include:

  • Solvation Effects: Explicitly modeling solvent molecules to gain a more accurate picture of reaction energetics in aqueous solution.

  • Enzyme-Substrate Modeling: Using combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods to simulate the entire catalytic cycle of dehalogenase enzymes.

  • Predictive Toxicology: Developing robust Quantitative Structure-Activity Relationship (QSAR) models, grounded in DFT-derived reactivity descriptors, to predict the toxicity of various chloro-substituted propionic acids and their degradation byproducts.

By continuing to leverage these advanced computational tools, the scientific community can better predict the behavior of these important compounds, leading to safer chemical design, more efficient synthesis, and enhanced environmental stewardship.

References

  • Chen, X., et al. (2017). Mechanism of Chlorination Process: From Propanoic Acid to α-Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst. Journal of Chemistry, 2017, 1-8. Available from: [Link]

  • Pandit, S., & Dash, M. R. (2024). Kinetics investigation of propionic acid (CH3CH2COOH) reactions with OH radicals and Cl atoms in the troposphere and its implications. Molecular Physics. Available from: [Link]

  • Pandit, S., & Dash, M. R. (2024). Kinetics investigation of propionic acid (CH3CH2COOH) reactions with OH radicals and Cl atoms in the troposphere and its implications. ResearchGate. Available from: [Link]

  • Process for preparing 2-chloropropionic acid. (n.d.). Google Patents.
  • 2-Chloropropionic acid. (n.d.). Wikipedia. Available from: [Link]

  • Chen, X., et al. (2017). Mechanism of Chlorination Process: From Propanoic Acid to α-Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst. Scilit. Available from: [Link]

  • Abioye, O. P. (2012). Microbial degradation of 3-chloropropionic acid. Griffith Research Online. Available from: [Link]

  • Nawawi, M. F., et al. (2016). Degradation of D,L-2-chloropropionic Acid by Bacterial Dehalogenases that Shows Stereospecificity and its Partial Enzymatic Characteristics. ResearchGate. Available from: [Link]

  • Computational Approaches for the Prediction of Environmental Transformation Products: Chlorination of Steroidal Enones. (2020). ACS Publications. Available from: [Link]

  • Suciu, N., et al. (2014). Environmental Fate Models. ResearchGate. Available from: [Link]

  • Microbial Dehalogenation: 3-Chloropropanoic Acid (3-CPA) Degradation as a Case Study. (2018). ResearchGate. Available from: [Link]

  • Singh, P., & Singh, J. (2021). Chemical reactivity theory (CRT) study of small drug-like biologically active molecules. Journal of Biomolecular Structure & Dynamics, 39(3), 943-952. Available from: [Link]

  • Nawawi, M. F., et al. (2016). Degradation of D,L-2-chloropropionic Acid by Bacterial Dehalogenases that Shows Stereospecificity and its Partial Enzymatic Characteristics. Science Alert. Available from: [Link]

  • Hara, Y., et al. (2017). Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. ResearchGate. Available from: [Link]

  • An, Y., et al. (2023). An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors. MDPI. Available from: [Link]

  • Hao, M., et al. (2020). Quantum chemical calculations for over 200000 organic radical species and 40000 associated closed-shell molecules. ResearchGate. Available from: [Link]

  • Stawska, W., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. Available from: [Link]

  • Nagy, P. I. (2010). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. ResearchGate. Available from: [Link]

  • Shuto, S., et al. (1980). Studies on antihyperlipidemic agents. III. Synthesis and biological activities of 2-chloro-3-arylpropionic acids containing a quarternary carbon atom. Arzneimittelforschung, 30(5), 751-8. Available from: [Link]

  • Fida, T. T., et al. (2020). Biodegradation of 3-chloropropionic acid and production of propionic acid by novel isolated fungus Trichoderma sp. MF1. DergiPark. Available from: [Link]

  • Chen, C., et al. (2023). Global environmental fate of short-chain chlorinated paraffins: Modeling with single vs. multiple sets of physicochemical properties. ResearchGate. Available from: [Link]

  • Jensen, B. A. (1986). An NMR analysis of the hydrolysis of 2-bromopropionic acid. Union College. Available from: [Link]

  • Chen, C., et al. (2024). Modeling Global Environmental Fate and Quantifying Global Source-Receptor Relationships of Short-, Medium-, and Long-Chain Chlorinated Paraffins. PubMed. Available from: [Link]

  • Mary, Y. S., & Balachandran, V. (2016). Quantum Chemical Calculations of Conformation, Vibrational Spectroscopic, Electronic, NBO and Thermodynamic properties of 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide and 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide. ResearchGate. Available from: [Link]

  • Altarawneh, M., et al. (2015). Quantum Chemical Molecular Dynamics Simulations of 1,3-Dichloropropene Combustion. ResearchGate. Available from: [Link]

  • Siriwardane, H., & Meegoda, J. N. (2024). Insights into PFAS environmental fate through computational chemistry: A review. PubMed. Available from: [Link]

  • Fershtat, L. L., et al. (2022). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. MDPI. Available from: [Link]

  • Hosten, E. C., & Betz, R. (2020). The crystal structure of 3-chloropropionic acid, C3H5ClO2. ResearchGate. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic acid is a chiral derivative of histidine, featuring a chlorine atom at the alpha-position of the propionic acid side chain. As a substituted imidazole, it holds potential interest for researchers in medicinal chemistry and drug development, for instance, as a possible inhibitor of enzymes like thrombin-activatable fibrinolysis inhibitor (TAFIa).[1] Elucidating and confirming the structure of such molecules is paramount, and a multi-technique spectroscopic approach is the cornerstone of this process.

This guide provides a detailed technical overview of the expected spectroscopic data for this compound, based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and first principles to serve as a predictive reference for researchers. The methodologies and interpretations are designed to be self-validating, providing a logical framework for experimental design and data analysis.

Caption: Molecular structure of (R)-2-Chloro-3-(1H-imidazol-4-yl)propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the propionic acid backbone and the imidazole ring. The exact chemical shifts can be influenced by the solvent and pH, particularly for the labile N-H and O-H protons. Deuterated water (D₂O) or DMSO-d₆ are suitable solvents. In D₂O, the N-H and O-H protons will exchange with deuterium and their signals will disappear.

Rationale for Experimental Choices: The choice of solvent is critical. DMSO-d₆ would allow for the observation of all protons, including the exchangeable N-H and O-H protons, which often appear as broad signals.[2] Conversely, using D₂O simplifies the spectrum by removing these signals, which can be a useful confirmatory step to identify them. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolve complex splitting patterns.[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-2 (α-CH)4.5 - 4.8Triplet (t)1HDeshielded by adjacent electronegative Cl and COOH group. Coupled to the two H-3 protons.
H-3 (β-CH₂)3.2 - 3.5Doublet (d)2HDiastereotopic protons coupled to the H-2 proton. Attached to the imidazole ring.
H-2' (Im-H)8.5 - 9.0Singlet (s)1HProton between the two nitrogen atoms, characteristically deshielded in imidazole systems.[4]
H-5' (Im-H)7.5 - 7.8Singlet (s)1HAromatic proton on the imidazole ring.
Im-NH12.0 - 14.0Broad singlet (br s)1HLabile proton, position and intensity are highly dependent on solvent, concentration, and temperature.
COOH10.0 - 13.0Broad singlet (br s)1HLabile carboxylic acid proton, often broad due to hydrogen bonding and exchange.[2]

Note: The imidazole ring exists in tautomeric forms (4-substituted and 5-substituted). In solution, this can lead to averaged signals or distinct signals depending on the rate of exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule, with five expected signals corresponding to the unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Rationale
C-1 (COOH)170 - 175Typical chemical shift for a carboxylic acid carbonyl carbon.[5]
C-2 (α-CH)55 - 60Aliphatic carbon directly attached to the electronegative chlorine atom.
C-3 (β-CH₂)30 - 35Aliphatic carbon attached to the imidazole ring.
C-2' (Im-CH)135 - 140Carbon between the two nitrogen atoms in the imidazole ring.
C-4' (Im-C)130 - 135Quaternary carbon of the imidazole ring where the side chain is attached.
C-5' (Im-CH)115 - 120Aromatic CH carbon of the imidazole ring.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition (¹H NMR): Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) is required. A greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Referencing: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm, either directly or indirectly.[2][5]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands

The IR spectrum will be dominated by features from the carboxylic acid and imidazole groups.

Rationale for Interpretation: The carboxylic acid functional group gives rise to two very characteristic absorptions: a very broad O-H stretch, often spanning 3300-2500 cm⁻¹, and a strong, sharp C=O stretch around 1700 cm⁻¹.[6] The broadness of the O-H band is a direct result of intermolecular hydrogen bonding, a hallmark of carboxylic acids.[7] The imidazole N-H bond will also contribute to the broad absorption in the high-wavenumber region.

Table 3: Predicted Characteristic IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
3300 - 2500O-H (Carboxylic Acid)StretchingStrong, Very Broad
~3100N-H (Imidazole)StretchingMedium, Broad
~3000C-H (Aromatic/Alkene)StretchingMedium
~2950C-H (Aliphatic)StretchingMedium
1725 - 1700C=O (Carboxylic Acid)StretchingStrong, Sharp
~1600C=N, C=C (Imidazole)StretchingMedium
1300 - 1200C-O (Carboxylic Acid)StretchingMedium
800 - 600C-ClStretchingMedium-Strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample using the solid-state KBr pellet method. Mix a small amount of the compound (~1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or pure KBr pellet) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Spectrum: Record the spectrum of the sample, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, providing a structural fingerprint. The molecular weight of C₆H₇ClN₂O₂ is 174.59 g/mol .

Key Predictive Features:

  • Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. There will be two peaks, one for the ³⁵Cl isotope (M⁺) at m/z 174 and another for the ³⁷Cl isotope (M+2) at m/z 176. The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator for the presence of a single chlorine atom.[8]

  • Fragmentation: The molecule is expected to fragment via several predictable pathways, including the loss of small, stable neutral molecules or radicals.

M [C₆H₇³⁵ClN₂O₂]⁺ m/z = 174 F1 [M - HCl]⁺ m/z = 138 M->F1 - HCl F2 [M - COOH]⁺ m/z = 129 M->F2 - •COOH F3 [C₄H₅N₂CH₂]⁺ m/z = 95 M->F3 - Cl, - COOH

Caption: Predicted major fragmentation pathways in EI-MS.

Table 4: Predicted Key Fragments in Mass Spectrometry

m/z (for ³⁵Cl)Proposed FragmentRationale of Formation
174 / 176[C₆H₇ClN₂O₂]⁺Molecular ion (M⁺), showing the characteristic 3:1 isotopic pattern for chlorine.
138[C₆H₆N₂O₂]⁺Loss of a neutral HCl molecule, a common pathway for chloroalkanes.
129 / 131[C₅H₇ClN₂]⁺Loss of the carboxylic acid radical (•COOH).
95[C₅H₇N₂]⁺Cleavage of the Cα-Cβ bond, resulting in the stable imidazolyl-methyl cation.
81[C₄H₅N₂]⁺Imidazole ring fragment.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragments.

  • Data Interpretation: Analyze the resulting mass spectrum, paying close attention to the molecular ion, the chlorine isotopic pattern, and plausible fragmentation pathways to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from MS, researchers can unequivocally verify the identity and purity of their synthesized material. The predictive data and protocols herein serve as a valuable reference for experimental setup and interpretation, ensuring high confidence in the characterization of this and structurally related compounds.

References

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link][5]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link][2]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link][6]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Retrieved from [Link][3]

  • NIST. (n.d.). Propanoic acid, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link][8]

  • Davin Chemical. (n.d.). This compound. Retrieved from [Link][1]

  • University of Calgary. (n.d.). Chapter 13 - Sample IR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure and NMR spectrum of 2-imidazole-1-yl-3-ethoxycarbonyl propionic acid (IEPA). Retrieved from [Link][4]

  • Indian Journal of Pure & Applied Physics. (2002). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Retrieved from [Link][7]

Sources

Methodological & Application

experimental protocol for using (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid in enzyme assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Enzymatic Characterization of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid

Introduction: A Structural Approach to Enzyme Inhibition

This compound is a halogenated derivative of the amino acid histidine. Its structural similarity to L-histidine makes it a prime candidate for investigation as a modulator of histidine-metabolizing enzymes. The imidazole ring is a common moiety in biologically active molecules and is a core component of histidine, which plays a crucial role in the active sites of many enzymes and serves as a precursor to the bioactive amine, histamine.[1][2]

Histamine is synthesized from L-histidine through a decarboxylation reaction catalyzed by the enzyme L-histidine decarboxylase (HDC, EC 4.1.1.22).[3][4] This enzyme is the sole source of histamine production in mammals and is a key regulator of various physiological processes, including neurotransmission, gastric acid secretion, and inflammatory responses.[3][5] Consequently, inhibitors of HDC are of significant pharmacological interest for controlling histamine levels in pathological conditions such as allergic reactions and certain types of cancer.[5][6]

This application note provides a detailed experimental protocol for evaluating this compound as a potential inhibitor of HDC. The guide is designed for researchers in biochemistry, pharmacology, and drug development, offering a comprehensive workflow from initial screening to preliminary mechanistic studies.

Principle of the Assay

The protocol described herein is a continuous-enzyme-coupled colorimetric assay designed to determine the inhibitory activity of this compound against recombinant human Histidine Decarboxylase (HDC). The assay quantifies the amount of histamine produced by HDC. The histamine is then used as a substrate by Histamine Dehydrogenase (HDH), which in the presence of an electron mediator, reduces a tetrazolium salt (WST-1) to a formazan dye. The formation of this dye results in an increase in absorbance at 450 nm, which is directly proportional to the amount of histamine produced and, therefore, to the HDC enzyme activity. The inhibition of HDC by the test compound will result in a decreased rate of formazan production.

This method provides a robust and sensitive means to screen for HDC inhibitors and to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).[7]

Materials and Reagents

Instrumentation
  • Microplate reader capable of absorbance measurements at 450 nm

  • Incubator set to 37°C

  • Calibrated single- and multi-channel pipettes

  • Serological pipette controller

  • Vortex mixer

  • pH meter

Reagents and Consumables
  • This compound (Test Inhibitor)

  • Recombinant Human Histidine Decarboxylase (HDC)

  • L-histidine monohydrochloride (Substrate)

  • Histamine Dihydrochloride (Standard)

  • S-α-Fluoromethylhistidine (FMH) or α-methyl-DL-histidine dihydrochloride (Positive Control Inhibitor)[6][8]

  • Histamine Assay Kit containing:

    • Histamine Dehydrogenase (HDH)

    • WST-1 (Colorimetric Probe)

    • Reaction Buffer

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Nuclease-free water

  • 96-well clear, flat-bottom microplates

  • Reagent reservoirs

Experimental Workflow Diagram

The following diagram outlines the major steps in the experimental protocol for determining the IC50 of the test compound.

experimental_workflow prep Reagent Preparation (Buffer, Substrate, Inhibitor, Enzyme) plate_setup Plate Setup (Controls, Standards, Test Compound) prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) 15 min @ 37°C plate_setup->pre_incubation reaction_init Reaction Initiation (Add L-Histidine) pre_incubation->reaction_init reaction_incubation Reaction Incubation 60 min @ 37°C reaction_init->reaction_incubation detection Detection Step (Add Reaction Mix with HDH/WST-1) reaction_incubation->detection detection_incubation Color Development 15-60 min @ 37°C detection->detection_incubation readout Read Absorbance (450 nm) detection_incubation->readout analysis Data Analysis (% Inhibition, IC50 Curve) readout->analysis

Caption: Workflow for HDC inhibition assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format. All reactions, including controls and standards, should be performed in at least duplicate.

Preparation of Reagents
  • Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions provided with the Histamine Assay Kit. The optimal pH for HDC activity is typically between 6.5 and 7.5. Adjust if necessary.

  • L-Histidine (Substrate) Stock Solution (100 mM): Dissolve the appropriate amount of L-histidine monohydrochloride in nuclease-free water. Store at -20°C.

  • This compound (Test Inhibitor) Stock Solution (10 mM): Dissolve the compound in DMSO. Subsequent dilutions should be made in Assay Buffer to minimize the final DMSO concentration.

  • Positive Control Inhibitor Stock Solution (10 mM): Prepare a 10 mM stock of S-α-Fluoromethylhistidine or another known HDC inhibitor in a similar manner to the test inhibitor.

  • Recombinant HDC Enzyme Solution: Dilute the recombinant human HDC in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the assay. Keep the enzyme on ice at all times.

  • Histamine Standard Curve: Prepare a series of histamine standards (e.g., from 0 µM to 100 µM) by diluting the histamine dihydrochloride stock in Assay Buffer.

Assay Procedure
  • Plate Layout: Design the plate layout to include wells for:

    • 100% Activity Control (Enzyme + Substrate, no inhibitor)

    • No Enzyme Control (Substrate, no enzyme, no inhibitor)

    • Positive Control (Enzyme + Substrate + Positive Control Inhibitor)

    • Test Inhibitor wells (Enzyme + Substrate + varying concentrations of the test inhibitor)

    • Histamine Standard Curve

  • Inhibitor Addition: Add 25 µL of the appropriate dilutions of the test inhibitor, positive control, or Assay Buffer (for the 100% activity control) to the designated wells.

  • Enzyme Addition: Add 25 µL of the diluted HDC enzyme solution to all wells except the 'No Enzyme Control' wells. Add 25 µL of Assay Buffer to the 'No Enzyme Control' wells.

  • Pre-incubation: Mix the plate gently on an orbital shaker for 30 seconds. Cover the plate and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of the L-histidine working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

  • Reaction Incubation: Cover the plate and incubate for 60 minutes at 37°C. The incubation time may need to be optimized based on the activity of the enzyme.

  • Histamine Detection:

    • Prepare the Detection Reaction Mix (containing HDH and WST-1) according to the Histamine Assay Kit protocol.

    • Add 100 µL of the Detection Reaction Mix to each well.

  • Color Development: Incubate the plate for 15-60 minutes at 37°C, protected from light. Monitor the color development.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

Calculating Percentage Inhibition

The percentage of HDC inhibition for each concentration of the test compound can be calculated using the following formula:

% Inhibition = [1 - (A_inhibitor - A_no_enzyme) / (A_100%_activity - A_no_enzyme)] * 100

Where:

  • A_inhibitor is the absorbance of the well with the test inhibitor.

  • A_no_enzyme is the absorbance of the no-enzyme control well.

  • A_100%_activity is the absorbance of the 100% activity control well (no inhibitor).

Determining the IC50 Value

The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

  • The IC50 value is determined from the fitted curve.

Hypothetical Data Summary

The following table represents an example dataset for determining the IC50 value.

Inhibitor Conc. (µM)Log [Inhibitor]Absorbance (450 nm)Corrected Absorbance% Inhibition
0 (100% Activity)-0.8500.8000.0
0 (No Enzyme)-0.0500.000-
0.1-1.00.8100.7605.0
10.00.6500.60025.0
101.00.4500.40050.0
1002.00.1300.08090.0
10003.00.0600.01098.8

Further Mechanistic Studies

To understand how this compound inhibits HDC, further kinetic experiments are necessary. By measuring the initial reaction rates at various substrate (L-histidine) concentrations in the presence of different fixed concentrations of the inhibitor, a Lineweaver-Burk or Michaelis-Menten plot can be generated. These plots help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[9]

Trustworthiness and Scientific Rigor

  • DMSO Control: Ensure the final concentration of DMSO is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can inhibit enzyme activity.

  • Enzyme Linearity: Before conducting inhibitor screening, confirm that the enzyme concentration and reaction time result in a linear production of histamine.

  • Positive Control: The inclusion of a known HDC inhibitor, such as S-α-Fluoromethylhistidine, is crucial to validate the assay's ability to detect inhibition.[8]

  • Data Fitting: Use appropriate non-linear regression models for IC50 determination to ensure accuracy.[9]

By adhering to these principles, the generated data will be robust, reproducible, and reliable, providing a solid foundation for further drug development efforts.

References

  • Leal, N., et al. (2011). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. Gut. Available at: [Link]

  • Goldschmidt, R.C., et al. (1988). Histidine decarboxylase measurement in brain by 14CO2 trapping. Journal of Neuroscience Methods. Available at: [Link]

  • Nitta, Y., et al. (2017). Novel inhibitors for histidine decarboxylase from plant components. International Biology Review. Available at: [Link]

  • Devena. (n.d.). This compound. Devena Chemical. Available at: [Link]

  • Almira, L., et al. (2008). Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. British Journal of Pharmacology. Available at: [Link]

  • Nitta, Y., et al. (2007). Food components inhibiting recombinant human histidine decarboxylase activity. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Asta, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Histidine Assay Kit. Cell Biolabs, Inc. Available at: [Link]

  • Kavvalieratos, K., et al. (2017). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules. Available at: [Link]

  • Genc, N., et al. (2024). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Journal of Molecular Structure. Available at: [Link]

  • Martínez-Muñoz, D., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Pharmaceuticals. Available at: [Link]

  • Varela, J., et al. (2023). Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. Molecules. Available at: [Link]

  • Henriksen, T., et al. (2015). Identification of novel bacterial histidine biosynthesis inhibitors using docking, ensemble rescoring and whole cell assays. Journal of Molecular Graphics and Modelling. Available at: [Link]

  • Parada, J.L., & Magasanik, B. (1979). Inhibition of Growth by Imidazol(on)e Propionic Acid: Evidence in Vivo for Coordination of Histidine Catabolism With the Catabolism of Other Amino Acids. Journal of Bacteriology. Available at: [Link]

  • iChemical. (n.d.). 2-CHLORO-3-[4(5)-IMIDAZOLYL]PROPIONIC ACID, CAS No. 17561-26-1. iChemical. Available at: [Link]

  • Kumar, D., et al. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Trade Science Inc. Available at: [Link]

  • ResearchGate. (2015). Identification of novel bacterial histidine biosynthesis inhibitors using docking, ensemble rescoring, and whole-cell assays. ResearchGate. Available at: [Link]

  • Myöhänen, T., et al. (2011). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Trade Science Inc. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Trade Science Inc. Available at: [Link]

Sources

Application Note: Selective Modification of Histidine Residues using (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Histidine and the Need for Selective Modification

Histidine, with its unique imidazole side chain, plays a pivotal role in the structure and function of proteins. Its pKa is close to physiological pH, allowing it to act as both a proton donor and acceptor in enzymatic reactions.[1][2] This versatility makes histidine residues common constituents of enzyme active sites and key players in protein-protein interactions. The ability to selectively modify histidine residues is, therefore, of paramount importance in biochemical and pharmaceutical research. Such modifications can be instrumental in:

  • Enzyme Mechanism Studies: Elucidating the role of specific histidine residues in catalysis.

  • Protein Structure-Function Relationship: Probing the structural and functional significance of histidine.

  • Drug Development: Creating protein conjugates with enhanced therapeutic properties or for diagnostic purposes.

(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic acid is a specialized reagent designed for the selective alkylation of histidine residues. Its structure, featuring an α-chloro acid moiety, allows for a targeted reaction with the nucleophilic imidazole ring of histidine. This application note provides a comprehensive guide to the use of this reagent, from its mechanism of action to detailed experimental protocols and analytical characterization of the modified protein.

Mechanism of Action: Alkylation of the Histidine Imidazole Ring

The selective modification of histidine by this compound proceeds via a nucleophilic substitution reaction. The imidazole ring of the histidine side chain acts as a nucleophile, attacking the carbon atom bearing the chlorine atom. This results in the formation of a stable covalent bond and the displacement of the chloride ion.

The reaction is most efficient at a pH slightly above the pKa of the histidine imidazole ring (typically around 6.0-7.0), where a significant portion of the histidine residues are in their neutral, more nucleophilic form.[3] The specificity for histidine over other nucleophilic residues like lysine and cysteine (at this pH range) is a key advantage of this reagent. The resulting modification is the formation of a carboxymethylated histidine derivative.

Caption: Reaction of this compound with a histidine residue.

Detailed Experimental Protocol

This protocol provides a general framework for the modification of a target protein. Optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials
  • Target Protein

  • This compound

  • Reaction Buffer (e.g., 50 mM sodium phosphate, pH 6.5)

  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or Desalting Columns

  • Analytical Instrumentation (Spectrophotometer, Mass Spectrometer, Amino Acid Analyzer)

Step-by-Step Procedure
  • Protein Preparation:

    • Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris) that could compete with the reaction.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in the reaction buffer immediately before use.

  • Modification Reaction:

    • Add the reagent stock solution to the protein solution to achieve the desired molar excess (e.g., 10 to 100-fold molar excess of reagent over histidine residues).

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 2-24 hours). The reaction progress can be monitored over time by taking aliquots for analysis.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching reagent, such as Tris buffer, to a final concentration of 50-100 mM. The primary amine in Tris will react with any excess alkylating reagent.

  • Removal of Excess Reagent:

    • Remove unreacted this compound and byproducts by dialysis against a suitable buffer or by using a desalting column.

Experimental_Workflow Protein_Prep 1. Protein Preparation Reaction 3. Modification Reaction Protein_Prep->Reaction Reagent_Prep 2. Reagent Preparation Reagent_Prep->Reaction Quenching 4. Quenching Reaction->Quenching Purification 5. Purification Quenching->Purification Analysis 6. Analysis Purification->Analysis

Caption: General workflow for protein modification with this compound.

Analytical Characterization of the Modified Protein

Confirmation of successful and specific histidine modification is crucial. A combination of analytical techniques should be employed.

Analytical TechniquePurposeExpected Outcome
UV-Vis Spectroscopy Monitor changes in the protein's absorbance spectrum.A slight shift in the absorbance maximum may be observed upon modification of the imidazole ring.
Mass Spectrometry (MS) Determine the mass increase of the modified protein and identify the site of modification.An increase in mass corresponding to the addition of the carboxymethyl group (-CH2COOH) minus HCl. Tryptic digestion followed by LC-MS/MS can pinpoint the exact modified histidine residue(s).[4][5]
Amino Acid Analysis Quantify the loss of histidine and the appearance of a new, modified amino acid.A decrease in the amount of native histidine and the appearance of a new peak corresponding to carboxymethyl-histidine.[6][7]
Enzyme Activity Assay Assess the functional consequences of the modification.A change (increase or decrease) in enzyme activity if the modified histidine is in or near the active site.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Modification Efficiency - Suboptimal pH.- Insufficient reagent concentration.- Short reaction time.- Inaccessible histidine residues.- Optimize the reaction pH (test a range from 6.0 to 7.5).- Increase the molar excess of the reagent.- Extend the incubation time.- Consider using a denaturant to expose buried residues (if protein refolding is possible).
Non-specific Modification - Reaction pH is too high, leading to deprotonation and reaction with other nucleophiles (e.g., lysine).- Prolonged reaction time.- Lower the reaction pH to be more selective for histidine.- Optimize the reaction time to minimize side reactions.
Protein Precipitation - The modification alters protein stability.- High concentration of the reagent.- Perform the reaction at a lower protein concentration.- Screen for stabilizing additives in the reaction buffer (e.g., glycerol, arginine).[8]
No Change in Protein Activity - The modified histidine is not critical for function.- The modification is incomplete.- Confirm modification by MS and amino acid analysis.- This can be a valid result, indicating the non-essential role of the modified residue.

Conclusion

This compound is a valuable tool for the targeted modification of histidine residues in proteins. Its specificity, when used under appropriate conditions, allows for precise investigations into protein structure and function. The protocols and analytical methods outlined in this application note provide a robust starting point for researchers to successfully employ this reagent in their studies. Careful optimization of reaction conditions and thorough analytical characterization are key to obtaining reliable and insightful results.

References

  • Hancock, B. (n.d.). Acetylation (or Succinylation) of Amino Groups on Proteins. Hancock Laboratory Methods. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Step B to Step D: Nα -Carboxymethyl-L-histidine. Retrieved from [Link]

  • Uchida, K., & Stadtman, E. R. (1992). Modification of histidine residues in proteins by reaction with 4-hydroxynonenal. Proceedings of the National Academy of Sciences, 89(10), 4544–4548. Retrieved from [Link]

  • Uchida, K., & Stadtman, E. R. (1992). Modification of histidine residues in proteins by reaction with 4-hydroxynonenal. PubMed. Retrieved from [Link]

  • Uchida, K., & Stadtman, E. R. (1992). Modification of histidine residues in proteins by reaction with 4-hydroxynonenal. Proceedings of the National Academy of Sciences of the United States of America, 89(10), 4544–4548. Retrieved from [Link]

  • Patsnap. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Synapse. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.2: Protein Modification. Retrieved from [Link]

  • Chemical Manufacturing Network. (n.d.). This compound. Retrieved from [Link]

  • D&Wpharm. (n.d.). This compound. Retrieved from [Link]

  • PharmiWeb.com. (2023). Common Research Strategies for Post-Translational Modification. Retrieved from [Link]

  • Jakubec, D., & Vondrášek, J. (2024). Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions. Journal of Chemical Theory and Computation, 20(15), 6930–6945. Retrieved from [Link]

  • Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting protein expression. Retrieved from [Link]

  • Chen, C. P., et al. (2013). The pH sensitivity of histidine-containing lytic peptides. Biomaterials, 34(10), 2531–2540. Retrieved from [Link]

  • Sugai, M., et al. (2001). Mutation Analysis of the Histidine Residues in the Glycylglycine Endopeptidase ALE-1. Journal of Bacteriology, 183(10), 3248–3258. Retrieved from [Link]

  • Linderstrøm-Lang, K., & Schellman, J. A. (2024). Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. Journal of the American Chemical Society. Retrieved from [Link]

  • Jakubec, D., & Vondrášek, J. (2024). Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions. ResearchGate. Retrieved from [Link]

  • Li, W., et al. (2014). Discovery and Characterization of a Photo-Oxidative Histidine-Histidine Cross-Link in IgG1 Antibody Utilizing 18O-Labeling and Mass Spectrometry. Analytical Chemistry, 86(10), 5149–5156. Retrieved from [Link]

  • Li, W., et al. (2014). Discovery and Characterization of a Photo-Oxidative Histidine-Histidine Cross-Link in IgG1 Antibody Utilizing 18O-Labeling and Mass Spectrometry. Analytical Chemistry, 86(10), 5149–5156. Retrieved from [Link]

  • YouTube. (2022). How Charge of Histidine varies with pH ? Retrieved from [Link]

  • Li, Y., et al. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Nature Communications, 16(1), 1234. Retrieved from [Link]

  • Pan, X., Kirsch, Z. J., & Vachet, R. W. (2022). Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry. Analytical Chemistry, 94(2), 1003–1010. Retrieved from [Link]

  • Pan, X., Kirsch, Z. J., & Vachet, R. W. (2022). Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry. Analytical Chemistry, 94(2), 1003–1010. Retrieved from [Link]

  • Alcaide, B., & Almendros, P. (2014). The Fascinating Chemistry of α‐Haloamides. The Chemical Record, 14(3), 449–467. Retrieved from [Link]

  • Shi, Y., et al. (2012). Detection and identification of heme c-modified peptides by histidine affinity chromatography, high-performance liquid chromatography-mass spectrometry, and database searching. Analytical Chemistry, 84(23), 10344–10351. Retrieved from [Link]

  • D&Wpharm. (n.d.). (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid. Retrieved from [Link]

  • Pries, F., et al. (1994). Histidine 289 is essential for hydrolysis of the alkyl-enzyme intermediate of haloalkane dehalogenase. The Journal of Biological Chemistry, 269(27), 17490–17494. Retrieved from [Link]

  • Rump, S., et al. (1991). Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. Polish Journal of Pharmacology and Pharmacy, 43(4), 271–280. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 4-Imidazolone-5-propionic acid (HMDB0001014). Retrieved from [Link]

  • Chen, X., et al. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. Journal of the American Chemical Society, 141(45), 18142–18148. Retrieved from [Link]

  • Bogolubsky, A. V., et al. (2008). A Facile Synthesis of N-Carbamoylamino Acids. Synlett, 2008(15), 2279–2282. Retrieved from [Link]

  • Google Patents. (n.d.). IL65325A - Preparation of alpha-chloro-and alpha-bromo-propionic acid or its chloride or ester.
  • ResearchGate. (n.d.). (PDF) Stability of drugs and medicines Hydrolysis. Retrieved from [Link]

  • Tiwari, R. R., et al. (n.d.). CHEMICAL STABILITY OF DRUGS. RSquareL. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]

  • Chen, X., et al. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Regiospecific C‐2 alkylation of histidine. Retrieved from [Link]

  • ResearchGate. (2025). Continuous hydrolysis of carboxymethyl cellulose with cellulase aggregates trapped inside membranes. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584628A - Method for synthesizing N-carboxymethyl pentamidine.

Sources

analytical methods for quantifying (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Chiral Quantification of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals

Abstract

This application note provides a comprehensive, detailed methodology for the sensitive and stereospecific quantification of this compound in human plasma. The importance of chiral separation is paramount in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles. This guide outlines a robust analytical method employing chiral High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a gold standard for bioanalytical assays. We delve into the rationale behind method development choices, from sample preparation to instrument parameters, and provide a step-by-step protocol. The method is designed to be validated according to internationally recognized guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3]

Principle of the Method

The accurate quantification of drug candidates in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. This compound, an amino acid analogue, presents a unique analytical challenge due to its chirality and polar nature. Direct analysis of its enantiomers is crucial.

This method leverages the power of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its superior sensitivity and selectivity.[4][5] The core of the methodology is the chiral stationary phase (CSP) within the HPLC column, which enables the physical separation of the (R)- and (S)-enantiomers prior to detection.[6][7] Polysaccharide-based CSPs, for instance, create a chiral environment where the enantiomers interact differently, leading to different retention times.[8]

Sample preparation is achieved through protein precipitation, a rapid and effective technique to remove the bulk of plasma proteins that would otherwise interfere with the analysis and damage the analytical column.[9] An isotopically labeled internal standard (IS) is employed to ensure accuracy and precision by correcting for variations during sample processing and instrument analysis. The final detection by tandem mass spectrometry in Selected Reaction Monitoring (SRM) mode provides unambiguous identification and quantification, even at low concentrations.[4]

Materials and Reagents

  • Analytes: this compound, (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid

  • Internal Standard (IS): this compound-d3 (or other suitable stable isotope-labeled analogue)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade)

  • Water: Deionized water, Type 1 (18.2 MΩ·cm)

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant)

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, calibrated pipettes, 1.5 mL polypropylene tubes.

Instrumentation and Conditions

Liquid Chromatography
  • System: UHPLC/HPLC system capable of binary gradient elution

  • Column: Chiral Stationary Phase Column (e.g., Lux Cellulose-2 or Chiralpak AD-H, 5 µm, 4.6 x 150 mm). Selection is critical and may require screening.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v)

  • Gradient:

    Time (min) %B
    0.0 10
    1.0 10
    5.0 95
    6.0 95
    6.1 10

    | 8.0 | 10 |

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Key Parameters (to be optimized):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • SRM Transitions: (Precursor ion > Product ion)

    • Analyte: To be determined by infusion of standard

    • Internal Standard: To be determined by infusion of standard

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solution: Prepare a series of working solutions by serially diluting the primary stock solution with 50% methanol. These will be used to spike the plasma for calibration standards.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the IS primary stock solution with acetonitrile to achieve a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation agent.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike blank human plasma with the appropriate working standard solutions to prepare CCs spanning the desired quantification range (e.g., 1 - 1000 ng/mL).

    • Prepare QC samples in blank plasma at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC.

Sample Preparation: Protein Precipitation

The following workflow illustrates the sample preparation procedure.

G cluster_prep Sample Preparation Workflow s1 1. Thaw Plasma Sample (CC, QC, or Unknown) s2 2. Aliquot 50 µL Plasma into a 1.5 mL tube s1->s2 s3 3. Add 150 µL of IS Spiking Solution (50 ng/mL in Acetonitrile) s2->s3 3:1 ratio (PPT Agent:Plasma) s4 4. Vortex Mix (30 seconds) s3->s4 s5 5. Centrifuge (14,000 g, 10 min, 4°C) s4->s5 Precipitates proteins s6 6. Transfer Supernatant to HPLC vial s5->s6 Collects clear supernatant s7 7. Inject into LC-MS/MS s6->s7

Caption: Protein Precipitation Workflow.

Step-by-Step Protocol:

  • Retrieve plasma samples (CCs, QCs, unknowns) from -80°C storage and thaw on ice.

  • Once thawed, vortex each sample gently.

  • Aliquot 50 µL of each plasma sample into a clean 1.5 mL polypropylene tube.

  • Add 150 µL of the Internal Standard Spiking Solution (in acetonitrile) to each tube.

  • Immediately vortex the tubes vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer the clear supernatant to an HPLC vial with an insert.

  • The sample is now ready for injection into the LC-MS/MS system.

Method Validation

For this method to be considered trustworthy and reliable for regulatory submissions, it must undergo a full validation process according to FDA or ICH M10 guidelines.[1][2] The key parameters and typical acceptance criteria are summarized below.

G cluster_params Core Validation Parameters Validation Bioanalytical Method Validation According to ICH M10 / FDA Guidance Selectivity Selectivity No interference at analyte/IS retention times Validation->Selectivity Linearity Calibration Curve ≥ 6 non-zero points r² ≥ 0.99 Validation->Linearity Accuracy Accuracy %RE within ±15% (±20% at LLOQ) Validation->Accuracy Precision Precision %CV ≤ 15% (≤ 20% at LLOQ) Validation->Precision Recovery Recovery Consistent & Reproducible Validation->Recovery Stability Stability Bench-top, Freeze-thaw, Long-term Validation->Stability

Sources

HPLC Method Development for Chiral Separation of Chloro-Imidazole Compounds: A Systematic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Chloro-imidazole derivatives, a common scaffold in medicinal chemistry, frequently possess chirality. Developing robust and reliable analytical methods for their chiral separation is therefore essential for drug development and quality control. This guide presents a systematic, field-proven strategy for developing an effective High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of chloro-imidazole compounds. We will explore the foundational principles of chiral recognition, guide the user through a logical workflow of Chiral Stationary Phase (CSP) and mobile phase screening, and detail optimization protocols for achieving baseline resolution.

Introduction: The Imperative of Chirality in Drug Development

A significant number of active pharmaceutical ingredients are chiral molecules, often marketed as racemic mixtures.[1] However, regulatory agencies worldwide now emphasize the need to study the properties of individual enantiomers, as one may be therapeutically active while the other could be inactive or even responsible for adverse effects.[2] The separation of these mirror-image molecules, or enantiomers, presents a significant analytical challenge because they possess identical physical and chemical properties in an achiral environment.[3]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for resolving enantiomers.[4] The core principle involves creating a transient diastereomeric complex between the analyte enantiomers and the chiral selector of the CSP.[3][5] The differing stability of these complexes leads to differential retention times and, consequently, separation.

Chloro-imidazole compounds, which feature a basic imidazole ring and an electronegative chlorine atom, present unique opportunities and challenges for chiral separation. This application note provides a comprehensive framework for tackling this challenge, moving from rational column selection to systematic mobile phase and parameter optimization.

Foundational Principles: Chiral Recognition of Chloro-Imidazoles

Successful chiral separation hinges on understanding the potential interactions between the analyte and the CSP. The widely accepted "three-point interaction model" posits that for effective chiral recognition, at least three simultaneous interactions must occur between the analyte and the chiral selector, with at least one of these interactions being stereochemically dependent.[5]

For a typical chloro-imidazole compound, the key interaction points are:

  • Hydrogen Bonding: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while N-H groups can act as donors.

  • π-π Interactions: The aromatic imidazole ring and any other aryl substituents can engage in π-stacking with complementary aromatic groups on the CSP.[6]

  • Dipole-Dipole/Steric Interactions: The polar C-Cl bond and the overall molecular geometry create dipoles and steric hindrances that are critical for differentiation within the chiral environment of the CSP. The presence of a halogen can influence molecular recognition in complex ways, acting not just as an electron-withdrawing group but also participating in specific interactions.[7][8]

  • Inclusion Complexation: With certain CSPs, such as cyclodextrins or polysaccharide-based phases, one enantiomer may fit more snugly into a chiral cavity or groove, leading to separation.[3][6][9]

These potential interactions are the basis for the rational selection of a starting set of CSPs and mobile phases.

cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Chloro-Imidazole Enantiomer CSP Chiral Selector π-acceptor/donor site H-bond site Steric hindrance site Analyte Analyte Molecule Aromatic Ring (π-donor/acceptor) Imidazole-N (H-bond acceptor) Chloro-group (Steric/Dipole) Analyte->CSP Interaction 1 (e.g., π-π stacking) Analyte->CSP Interaction 2 (e.g., H-bonding) Analyte->CSP Interaction 3 (e.g., Steric repulsion) caption Fig. 1: The 'Three-Point Interaction' model for chiral recognition.

Caption: Fig. 1: The 'Three-Point Interaction' model for chiral recognition.

A Systematic Workflow for Method Development

A trial-and-error approach to chiral method development can be inefficient.[2] A structured, systematic screening protocol dramatically increases the probability of success while minimizing development time. Our recommended workflow involves a logical progression from broad screening to fine-tuning.

node_start node_start node_process node_process node_decision node_decision node_result node_result node_fail node_fail start Start: Racemic Chloro-Imidazole Sample csp_screen Step 1: CSP Screening (Polysaccharide, Macrocyclic) start->csp_screen mobile_phase_screen Step 2: Mobile Phase Screening (NP, PO, RP Modes) csp_screen->mobile_phase_screen separation_check Partial or Full Separation? mobile_phase_screen->separation_check optimize Step 3: Fine-Tuning - Mobile Phase Ratio - Additives - Temperature - Flow Rate separation_check->optimize Yes no_separation No Separation (Try different CSP class) separation_check->no_separation No final_method Optimized, Robust Chiral Method optimize->final_method

Caption: Fig. 2: Systematic workflow for chiral HPLC method development.

Step 1: Chiral Stationary Phase (CSP) Screening

The choice of CSP is the most critical factor in achieving chiral separation. Screening a small, diverse set of columns is the most effective starting point.[10] For chloro-imidazole compounds, polysaccharide-based CSPs are the primary candidates due to their broad applicability and proven success with heterocyclic and halogenated compounds.[1][7][11]

Recommended Primary Screening Columns:

  • Amylose-based: e.g., Amylose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3-chloro-5-methylphenylcarbamate). These are often excellent first choices.

  • Cellulose-based: e.g., Cellulose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(4-methylbenzoate). These offer complementary selectivity to amylose phases.[1][12]

  • Macrocyclic Glycopeptide-based: e.g., Vancomycin or Teicoplanin phases. These should be included in the screen as they provide unique ionic and polar interaction mechanisms.

Step 2: Mobile Phase Mode Selection

The mobile phase modulates the interactions between the analyte and the CSP. Screening across different chromatographic modes is essential as selectivity can vary dramatically.

  • Normal Phase (NP):

    • Composition: Heptane/Hexane with an alcohol modifier (typically 2-Propanol [IPA] or Ethanol [EtOH]).

    • Rationale: Often provides the best selectivity due to the prevalence of hydrogen bonding and dipole-dipole interactions in the non-polar environment.[2] For basic compounds like imidazoles, adding a small amount of a basic modifier (e.g., 0.1% Diethylamine, DEA) is crucial to prevent peak tailing.[1][13]

  • Polar Organic (PO) Mode:

    • Composition: Acetonitrile (ACN) or Methanol (MeOH), often with additives.

    • Rationale: This mode can offer unique selectivity and is particularly useful for analytes with poor solubility in hexane. It often results in shorter analysis times.[14]

  • Reversed-Phase (RP) Mode:

    • Composition: Water/Buffer with ACN or MeOH.

    • Rationale: Necessary for more polar chloro-imidazoles and offers direct compatibility with Mass Spectrometry (MS). The buffer pH should be controlled to maintain a consistent ionization state of the imidazole ring. An acidic pH (e.g., using 0.1% Formic Acid or Acetic Acid) is a good starting point.[2][12]

Step 3: Method Optimization and Fine-Tuning

Once a promising CSP/mobile phase combination is identified (i.e., any separation is observed), the next step is to optimize the conditions to achieve a baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.

  • Modifier Percentage (NP/RP): Systematically adjust the percentage of the alcohol modifier (in NP) or the organic solvent (in RP). A lower percentage of the stronger solvent generally increases retention and can improve resolution, but also lengthens the analysis time.

  • Additives: The type and concentration of acidic or basic additives can significantly impact peak shape and selectivity.[13][15] For chloro-imidazoles (basic), screen DEA, and for acidic analogues, screen Trifluoroacetic Acid (TFA) or Formic Acid (FA) at concentrations from 0.05% to 0.2%.

  • Temperature: Temperature is a powerful but often underutilized tool. It affects the thermodynamics of the chiral recognition process.[16]

    • Impact: Lowering the temperature typically increases retention and improves resolution, though this is not universal.[17] In some cases, increasing the temperature can improve peak efficiency or even reverse the enantiomer elution order.[15][18]

    • Recommendation: Evaluate the separation at a minimum of three temperatures (e.g., 15°C, 25°C, and 40°C) to understand its effect.

  • Flow Rate: Reducing the flow rate can increase column efficiency and improve the resolution of closely eluting peaks, as predicted by the van Deemter equation.[13]

Experimental Protocols

Protocol 1: Initial CSP and Mobile Phase Screening
  • Sample Preparation: Prepare a ~1 mg/mL solution of the racemic chloro-imidazole compound in a suitable solvent (e.g., Ethanol or mobile phase).

  • Instrument Setup:

    • HPLC System with UV/DAD detector.

    • Column Thermostat.

    • Install the first screening column (e.g., Amylose-based CSP).

  • Screening Conditions: Perform sequential injections using the mobile phases listed in the table below. Allow the column to equilibrate for at least 15 column volumes between mobile phase changes.

  • Evaluation: Analyze the chromatograms for any sign of peak splitting or separation. A partial separation is a successful "hit."

  • Repeat: Repeat steps 2-4 for each CSP in the screening set.

Table 1: Initial Screening Conditions

Mode Mobile Phase Composition Additive Flow Rate Temperature Detection Wavelength
Normal Phase n-Heptane / 2-Propanol (80:20, v/v) 0.1% Diethylamine (DEA) 1.0 mL/min 25 °C 220 nm or λmax
Polar Organic Acetonitrile (100%) 0.1% DEA 1.0 mL/min 25 °C 220 nm or λmax

| Reversed-Phase| Acetonitrile / Water (50:50, v/v) | 0.1% Formic Acid (FA) | 1.0 mL/min | 25 °C | 220 nm or λmax |

Protocol 2: Normal Phase Optimization

This protocol assumes a "hit" was found on a polysaccharide CSP in Normal Phase mode.

  • Select Best Alcohol: If partial separation was seen with IPA, also test Ethanol at the same percentage, as it can offer different selectivity.

  • Optimize Modifier Percentage: Using the best alcohol (e.g., IPA), inject the sample using the following mobile phase compositions:

    • n-Heptane / IPA (90:10) + 0.1% DEA

    • n-Heptane / IPA (85:15) + 0.1% DEA

    • n-Heptane / IPA (80:20) + 0.1% DEA

    • n-Heptane / IPA (70:30) + 0.1% DEA

  • Evaluate: Create a table to compare Retention Factor (k'), Selectivity (α), and Resolution (Rs) for each condition. Select the condition that provides the best resolution.

Protocol 3: Method Fine-Tuning (Temperature & Flow Rate)

Using the optimal mobile phase from Protocol 2, proceed with fine-tuning.

  • Temperature Study:

    • Set the column temperature to 15°C and allow the system to equilibrate. Inject the sample.

    • Repeat the injection at 25°C.

    • Repeat the injection at 40°C.

  • Flow Rate Study:

    • Using the optimal temperature identified above, inject the sample at a flow rate of 1.0 mL/min.

    • Reduce the flow rate to 0.7 mL/min, allow for equilibration, and inject again.

    • Reduce the flow rate to 0.5 mL/min, allow for equilibration, and inject again.

  • Final Method Selection: Compare the resolution, analysis time, and peak symmetry from all runs. Select the combination of conditions that meets the analytical target profile (e.g., Rs > 2.0, analysis time < 15 min).

Table 2: Example Optimization Results for a Hypothetical Chloro-imidazole (CSP: Amylose tris(3,5-dimethylphenylcarbamate), Mobile Phase: n-Heptane/IPA + 0.1% DEA)

Heptane/IPA RatioTemperature (°C)Flow Rate (mL/min)k' (Peak 1)α (Alpha)Rs (Resolution)
80:20251.02.51.151.3
85:15 25 1.0 3.8 1.20 1.8
85:15151.04.51.232.1
85:15 15 0.7 5.9 1.24 2.4

The final, optimized method is highlighted in bold.

Conclusion

The development of a chiral HPLC separation method for chloro-imidazole compounds, while challenging, can be streamlined by adopting a systematic and logical approach. By beginning with a targeted screening of robust polysaccharide-based CSPs across multiple mobile phase modes, promising initial conditions can be rapidly identified. Subsequent, methodical optimization of mobile phase composition, additives, temperature, and flow rate allows for the fine-tuning of the separation to achieve a robust method with baseline resolution. This structured workflow not only increases the likelihood of a successful outcome but also provides a deeper understanding of the chromatographic behavior of this important class of molecules.

References

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. ()
  • Dong, M. W. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Podolska, M., et al. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. ()
  • Sigma-Aldrich.
  • Lomen, M., et al. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • I.B.S. Scientific. Chiral HPLC Method Development. ()
  • Suzuki, T., et al. Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
  • Kannappan, V.
  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development. ()
  • Antonella, C., et al. Liquid chromatography enantioseparations of halogenated compounds on polysaccharide-based chiral stationary phases: role of halogen substituents in molecular recognition. Semantic Scholar. ()
  • Jermaine, D., et al. Playing with Selectivity for Optimal Chiral Separation.
  • Sigma-Aldrich. Basics of chiral HPLC. ()
  • Podolska, M., et al. HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds.
  • Zhang, T., et al. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central. ()
  • Aboul-Enein, H. Y., et al. Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC.
  • Wikipedia.
  • Ali, I., et al. Effect of Temperature on the Chiral Separation of Enantiomers of Some Drugs and Agrochemicals.
  • Regis Technologies.
  • Lomen, M., et al. Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase.
  • Liu, H., et al. Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Derivatized Bonded Phase.
  • da Silva Junior, I. J., et al. Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography.
  • Gálová, J., et al. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly. ()
  • Rizzato, E., et al. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. ()
  • Peluso, P., et al. Liquid Chromatography Enantioseparations of Halogenated Compounds on Polysaccharide-Based Chiral Stationary Phases: Role of Halogen Substituents in Molecular Recognition.

Sources

Probing the Catalytic Core: A Guide to Utilizing (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid for Enzyme Active Site Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unmasking the Engine of Life - The Enzyme Active Site

Enzymes, the biological catalysts of life, orchestrate the myriad of chemical reactions that sustain living organisms. At the heart of each enzyme lies the active site, a meticulously crafted three-dimensional pocket where substrates are converted into products with remarkable efficiency and specificity. Elucidating the architecture and chemical environment of this catalytic core is paramount for understanding enzyme mechanisms, designing novel therapeutics, and engineering biocatalysts for industrial applications.

(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic acid is a powerful chemical tool for the targeted exploration of enzyme active sites. As a substrate analog with a reactive chloromethyl group, it functions as an affinity label, a class of irreversible inhibitors that form a stable covalent bond with a specific amino acid residue within the active site. The imidazole side chain of this molecule mimics the side chain of histidine, a crucial amino acid frequently involved in catalysis, thereby guiding the reagent to its target. This targeted covalent modification allows researchers to identify key catalytic residues, probe the topology of the active site, and investigate the kinetics of enzyme inactivation.

This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in the study of enzyme active sites. We will delve into the mechanistic underpinnings of its reactivity, provide step-by-step experimental workflows, and offer insights into the interpretation of the resulting data.

Mechanism of Action: A Tale of Targeted Alkylation

The utility of this compound as an active site probe stems from its ability to act as an alkylating agent. The imidazole moiety facilitates non-covalent binding within the active site of enzymes that recognize histidine or similar structures. This initial binding event increases the effective local concentration of the reactive chloro group in proximity to nucleophilic amino acid residues.

The primary target for alkylation by this reagent is the imidazole ring of a histidine residue, although other nucleophilic residues such as cysteine, lysine, and aspartate can also be modified, albeit typically at a slower rate. The reaction proceeds via a nucleophilic substitution mechanism, where a lone pair of electrons from the target amino acid attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable covalent bond.

The stereochemistry of the reagent, (R)-(+), can be a critical determinant of its specificity, as the precise orientation of the molecule within the chiral environment of the active site will dictate which residues are accessible for reaction.

G reagent This compound non_covalent Non-covalent Enzyme-Reagent Complex reagent->non_covalent Binding (Affinity) enzyme Enzyme Active Site (with nucleophilic residue, e.g., His) enzyme->non_covalent covalent Covalently Modified (Inactive) Enzyme non_covalent->covalent Alkylation (Covalent Bond Formation)

Figure 1: General workflow for enzyme inactivation by this compound.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Determination of Enzyme Inactivation Kinetics

This protocol outlines the procedure for measuring the rate of irreversible inactivation of an enzyme by this compound.

A. Materials and Reagents:

  • Purified enzyme of interest

  • This compound (prepare fresh stock solution)

  • Enzyme substrate

  • Assay buffer (the pH should be optimized based on the target residue's pKa; for histidine, a pH between 6.0 and 7.5 is a good starting point)

  • Quenching reagent (e.g., a high concentration of a thiol-containing compound like dithiothreitol (DTT) or β-mercaptoethanol to react with any remaining inactivator)

  • Spectrophotometer or other appropriate detection instrument

B. Procedure:

  • Enzyme and Reagent Preparation:

    • Prepare a stock solution of the enzyme in the chosen assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a minimal amount of organic solvent like DMSO, ensuring the final concentration of the organic solvent in the assay does not affect enzyme activity).

  • Inactivation Reaction:

    • In a series of tubes, add the enzyme solution to the assay buffer.

    • Initiate the inactivation reaction by adding varying concentrations of this compound to each tube. Include a control tube with no inactivator.

    • Incubate the reaction mixtures at a constant temperature.

  • Time-Course Analysis:

    • At specific time intervals, withdraw an aliquot from each inactivation reaction mixture.

    • Immediately add the aliquot to a solution containing the enzyme's substrate to measure the remaining enzyme activity. The substrate concentration should be saturating to ensure the measured rate is proportional to the active enzyme concentration.

    • Alternatively, the inactivation reaction can be stopped by adding a quenching reagent before measuring the residual activity.

  • Data Analysis:

    • For each concentration of the inactivator, plot the natural logarithm of the percentage of remaining enzyme activity versus time.

    • The slope of this plot will give the apparent first-order rate constant of inactivation (k_obs).

    • Plot the reciprocal of k_obs against the reciprocal of the inactivator concentration (a Kitz-Wilson plot) to determine the inactivation rate constant (k_inact) and the dissociation constant (K_i) for the initial non-covalent binding.

G start Start prep Prepare Enzyme and Inactivator Solutions start->prep mix Mix Enzyme and Inactivator at Various Concentrations prep->mix incubate Incubate at Constant Temperature mix->incubate aliquot Withdraw Aliquots at Time Intervals incubate->aliquot measure Measure Residual Enzyme Activity aliquot->measure plot1 Plot ln(% Activity) vs. Time measure->plot1 calc_kobs Calculate k_obs (slope) plot1->calc_kobs plot2 Plot 1/k_obs vs. 1/[Inactivator] calc_kobs->plot2 calc_kinact Determine k_inact and K_i plot2->calc_kinact end End calc_kinact->end

Figure 2: Workflow for determining enzyme inactivation kinetics.

Protocol 2: Identification of the Modified Amino Acid Residue

This protocol describes the use of mass spectrometry to identify the specific amino acid residue(s) covalently modified by this compound.

A. Materials and Reagents:

  • Enzyme modified as described in Protocol 1

  • Unmodified (native) enzyme as a control

  • Protease (e.g., trypsin)

  • Denaturing and reducing agents (e.g., urea, DTT)

  • Alkylation agent for cysteine residues (e.g., iodoacetamide)

  • Mass spectrometer (e.g., ESI-MS/MS or MALDI-TOF/TOF)

B. Procedure:

  • Sample Preparation:

    • Take a sufficient amount of both the modified and unmodified enzyme.

    • Denature, reduce, and alkylate the cysteine residues in both samples. This is a standard proteomics workflow to ensure efficient digestion and prevent disulfide bond scrambling.

    • Digest the proteins with a specific protease (e.g., trypsin) overnight.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-mass spectrometry (LC-MS/MS).

    • Acquire MS/MS spectra of the peptides.

  • Data Analysis:

    • Use database search software (e.g., Mascot, Sequest) to identify the peptides from the unmodified enzyme to create a peptide map.

    • Search the data from the modified sample for peptides that show a mass shift corresponding to the addition of the inactivator minus the leaving group (chlorine). The expected mass shift for modification by C6H7N2O2Cl is the addition of C6H6N2O2 (mass = 138.04 Da).

    • Carefully examine the MS/MS spectra of the modified peptides to pinpoint the exact amino acid residue that has been modified. The fragmentation pattern will reveal which amino acid carries the additional mass.

Amino Acid Residue Potential for Reaction Notes
Histidine HighPrimary target due to the imidazole side chain's nucleophilicity and structural similarity to the reagent.
Cysteine Moderate to HighThe thiol group is a strong nucleophile and a common target for alkylating agents.
Lysine ModerateThe primary amine of the side chain can be alkylated, especially at higher pH values.
Aspartate/Glutamate LowThe carboxylate groups are weaker nucleophiles and less likely to be modified.
Tyrosine LowThe hydroxyl group is generally less reactive towards alkylation under physiological conditions.
Table 1: Potential Amino Acid Targets for this compound.

Trustworthiness and Self-Validation: Ensuring Rigorous Results

To ensure the validity of the experimental findings, several control experiments are essential:

  • Substrate Protection: Perform the inactivation experiment in the presence of a saturating concentration of the enzyme's natural substrate or a competitive inhibitor. If the reagent is indeed targeting the active site, the presence of the substrate should decrease the rate of inactivation.

  • Stereospecificity: If available, compare the inactivation rate of the (R)-(+)-enantiomer with its (S)-(-)-counterpart. A significant difference in inactivation rates would strongly suggest a specific interaction within the chiral environment of the active site.

  • pH Dependence: Investigate the rate of inactivation at different pH values. The pH-rate profile can provide clues about the pKa of the modified amino acid residue. For example, if a histidine is the target, the rate of inactivation is expected to increase as the pH approaches the pKa of the imidazole side chain (typically 6-7), where it is a more potent nucleophile.

Authoritative Grounding and Comprehensive References

The methodologies and principles described in this guide are grounded in established biochemical and enzymological research. For further in-depth understanding, the following resources are recommended:

References

  • Chemical Modification of Proteins: For a comprehensive overview of the chemical modification of amino acid residues in proteins, including the use of alkyl

    • Title: Chemical Reagents for Protein Modific
    • Source: CRC Press
    • URL: [Link]

  • Enzyme Kinetics of Irreversible Inhibition: For a detailed theoretical framework and data analysis methods for irreversible enzyme inhibitors.

    • Title: Enzyme Kinetics: Principles and Methods
    • Source: Wiley
    • URL: [Link]

  • Mass Spectrometry in Proteomics: For detailed protocols and applications of mass spectrometry in identifying post-translational and chemical modific

    • Title: Mass Spectrometry in Proteomics
    • Source: CRC Press
    • URL: [Link]

  • Affinity Labeling: For a foundational understanding of the principles and applications of affinity labeling in biochemistry.

    • Title: Affinity Labeling
    • Source: Methods in Enzymology
    • URL: [Link]

Application Note & Protocol: Synthesis and Biological Screening of Imidazole Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Imidazole Propionic Acid Derivatives

Imidazole, a five-membered heterocyclic ring with two nitrogen atoms, is a crucial pharmacophore in medicinal chemistry. Its derivatives are known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2][3] A particularly promising class of these compounds is the imidazole propionic acid derivatives, which have garnered significant attention for their potential therapeutic applications.[4] Their structural similarity to endogenous molecules like histidine allows them to interact with various biological targets.[5]

One of the most notable targets for imidazole-containing compounds is the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[6][7][8] As a presynaptic autoreceptor, the H3 receptor modulates the release of histamine and other neurotransmitters, making it an attractive target for the treatment of neurological and cognitive disorders. Many imidazole derivatives have been developed as potent histamine H3 receptor antagonists.[6][7][9]

This application note provides a comprehensive guide to the synthesis of a representative N-substituted imidazole propionic acid derivative and outlines detailed protocols for its biological screening against the histamine H3 receptor. The methodologies described herein are designed to be adaptable for the generation and evaluation of a library of analogous compounds.

I. Synthesis of Imidazole Propionic Acid Derivatives

A versatile and widely used method for the synthesis of substituted imidazoles is the Radziszewski reaction.[7][10][11] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[10] The following protocol details a modified Radziszewski synthesis to produce a 2,4,5-trisubstituted imidazole, followed by N-alkylation to introduce the propionic acid moiety.

Protocol 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole-1-propionate

This protocol is a representative example. Researchers can modify the starting materials (aldehyde, amine) to generate a library of derivatives.

Step 1: Synthesis of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole

  • Materials:

    • Benzil (1,2-diphenylethane-1,2-dione)

    • 4-Methoxybenzaldehyde

    • Ammonium acetate

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask, combine benzil (1.0 eq), 4-methoxybenzaldehyde (1.0 eq), and ammonium acetate (10 eq).

    • Add glacial acetic acid as the solvent.

    • Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole.

Step 2: N-Alkylation with Ethyl 3-bromopropionate

  • Materials:

    • 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole

    • Ethyl 3-bromopropionate

    • Potassium carbonate (K₂CO₃)

    • Acetone (dry)

  • Procedure:

    • To a solution of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

    • Add ethyl 3-bromopropionate (1.2 eq) dropwise to the suspension.

    • Reflux the reaction mixture for 12-18 hours, monitoring by TLC.

    • After the reaction is complete, filter off the potassium carbonate.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole-1-propionate.

Step 3: Hydrolysis to Imidazole Propionic Acid

  • Materials:

    • Ethyl 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole-1-propionate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) / Water mixture

    • Hydrochloric acid (HCl) (1N)

  • Procedure:

    • Dissolve the ester from Step 2 in a mixture of THF and water.

    • Add LiOH (or NaOH) (2-3 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the hydrolysis by TLC.

    • Once complete, remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1N HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain the final product: 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole-1-propionic acid.

Reaction Step Key Reagents Solvent Typical Conditions Purpose
Imidazole FormationBenzil, 4-Methoxybenzaldehyde, Ammonium acetateGlacial Acetic AcidReflux, 2-4 hForms the core imidazole ring
N-AlkylationEthyl 3-bromopropionate, K₂CO₃AcetoneReflux, 12-18 hIntroduces the propionate side chain
HydrolysisLiOH or NaOHTHF/WaterRoom Temp, 4-6 hConverts the ester to the final carboxylic acid

II. Biological Screening Protocols

The synthesized imidazole propionic acid derivatives can be screened for their activity at various targets. Given the strong precedent for imidazole derivatives as histamine H3 receptor ligands, the following protocols focus on this target.[6][7][8]

Workflow for Biological Screening

Caption: A typical workflow for the biological evaluation of synthesized compounds.

Protocol 2: Primary Screening - Histamine H3 Receptor Radioligand Binding Assay

This assay determines the ability of the synthesized compounds to displace a radiolabeled ligand from the histamine H3 receptor, providing a measure of their binding affinity (Ki).[1][12]

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human histamine H3 receptor.

    • [³H]-Nα-methylhistamine ([³H]-NAMH) as the radioligand.

    • Binding buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Histamine (100 µM) or Clobenpropit (10 µM).[4][12]

    • Synthesized imidazole propionic acid derivatives at various concentrations.

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Prepare cell membrane homogenates by sonication in ice-cold binding buffer.[4]

    • In a 96-well plate, add 50 µL of the cell membrane suspension to each well.

    • Add 25 µL of the synthesized compound at various concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M). For total binding, add 25 µL of binding buffer. For non-specific binding, add 25 µL of the non-specific binding control.

    • Add 25 µL of [³H]-NAMH (final concentration of ~2 nM).[12]

    • Incubate the plate for 2 hours at 25°C with gentle shaking.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Secondary Screening - Functional cAMP Assay

This assay measures the functional activity of the compounds by quantifying changes in intracellular cyclic AMP (cAMP) levels, a second messenger modulated by H3 receptor activation.[13][14] The histamine H3 receptor is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cAMP.

  • Materials:

    • HEK293 cells stably expressing the human histamine H3 receptor.

    • GloSensor™ cAMP Assay kit (Promega) or a similar HTRF-based cAMP assay.[6][9]

    • Forskolin (an adenylate cyclase activator).

    • Synthesized imidazole propionic acid derivatives.

  • Procedure (Antagonist Mode):

    • Culture the cells in a 384-well plate.[14]

    • Equilibrate the cells with the GloSensor™ cAMP reagent according to the manufacturer's protocol.[14]

    • Add the synthesized compounds at various concentrations and incubate.

    • Stimulate the cells with an EC₅₀ concentration of a known H3 receptor agonist (e.g., histamine or R-α-methylhistamine) in the presence of forskolin. The forskolin is used to induce a measurable cAMP signal that can be inhibited by the agonist.

    • Measure the luminescence signal, which is inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Normalize the data to the response of the agonist alone (0% inhibition) and the basal level (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect.

Parameter Radioligand Binding Assay Functional cAMP Assay
Principle Measures direct binding to the receptor.Measures the effect on downstream signaling.
Output Binding affinity (Ki)Functional potency (IC₅₀ or EC₅₀) and efficacy
Throughput HighMedium to High
Reagents Radioligand, cell membranesLive cells, specific assay kits

III. Structure-Activity Relationship (SAR) Studies

By synthesizing and screening a library of imidazole propionic acid derivatives, researchers can establish a structure-activity relationship (SAR).[2] This involves systematically modifying different parts of the molecule, such as the substituents on the imidazole ring and the length and composition of the propionic acid side chain, and observing the impact on binding affinity and functional activity. SAR studies are crucial for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of novel imidazole propionic acid derivatives. By combining the versatile Radziszewski synthesis with targeted primary and secondary screening assays, researchers can efficiently identify and characterize promising lead compounds for drug discovery programs, particularly those targeting the histamine H3 receptor.

References

  • Stark, H. (2003). Recent advances in the development of histamine H3-receptor antagonists.
  • Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available from: [Link]

  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493-1496.
  • Cisbio Bioassays. (n.d.). HTRF cAMP assays. Retrieved from [A representative, though non-specific, URL would be placed here in a real document, pointing to a manufacturer of HTRF assays].
  • Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature reviews Drug discovery, 4(2), 107-120.
  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
  • Wang, Z. (2010). Comprehensive organic name reactions and reagents. John Wiley & Sons.
  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay. Retrieved from [A representative, though non-specific, URL would be placed here in a real document, pointing to the GloSensor product page].
  • Parma, R., Coccini, T., & Bignami, F. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 10(3), 429–437.
  • Bongers, G., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1736–1745.
  • Ligneau, X., et al. (2007). The first combined histamine H3/serotonin 5-HT4 receptor ligand with pro-cognitive properties. Journal of medicinal chemistry, 50(17), 4025-4038.
  • Bongers, G., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
  • Alghamdi, S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug design, development and therapy, 15, 3475–3496.
  • Sharma, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3237.
  • Kumar, N., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S2155-S2163.
  • ChemicalBook. (n.d.). 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit. Retrieved from [A representative, though non-specific, URL would be placed here in a real document, pointing to the AlphaScreen product page].
  • Ansari, M. F., et al. (2017). Imidazole Derivatives as Potential Antimicrobial Agents: A Review. Mini reviews in medicinal chemistry, 17(13), 1256–1275.

Sources

Application Notes and Protocols for In Vitro Efficacy Testing of Imidazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, allow it to bind to a wide array of biological targets.[1][2] Consequently, imidazole derivatives have been successfully developed as potent inhibitors for a multitude of enzymes and receptors, leading to their use in treating a wide range of diseases, from fungal infections and cancer to inflammation and neurodegenerative disorders.[1][3]

This guide provides a comprehensive overview of robust in vitro assays for characterizing the inhibitory activity of novel imidazole-based compounds. We will delve into the mechanistic basis of these assays, offer detailed, step-by-step protocols, and discuss critical considerations for data interpretation and troubleshooting. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to confidently assess the therapeutic potential of their imidazole-based drug candidates.

Part 1: Targeting the Kinome: Protein Kinase Inhibition Assays

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Imidazole-based compounds have emerged as a versatile class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[4]

Biochemical Kinase Inhibition Assay (e.g., against EGFR, CDK9)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method involves quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction.

Causality Behind Experimental Choices:

  • Choice of Kinase: The selection of the kinase target is driven by the therapeutic hypothesis. For example, EGFR (Epidermal Growth Factor Receptor) is a key target in many solid tumors, while CDK9 (Cyclin-Dependent Kinase 9) is crucial for transcriptional regulation and is a target in various cancers.[5][4]

  • ATP Concentration: The concentration of ATP is typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP-binding site, a common mechanism for imidazole-based inhibitors.

  • Detection Method: Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity, broad dynamic range, and amenability to high-throughput screening.[6]

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis P1 Serial Dilution of Imidazole Compound A1 Dispense Compound to Assay Plate P1->A1 P2 Prepare Kinase Reaction Buffer P3 Prepare Kinase/Substrate Master Mix A2 Add Kinase/Substrate Mix P3->A2 P4 Prepare ATP Solution A1->A2 A3 Incubate Briefly A2->A3 A4 Initiate Reaction with ATP A3->A4 A5 Incubate at RT (e.g., 60 min) A4->A5 D1 Stop Reaction & Add Detection Reagent A5->D1 D2 Incubate to Stabilize Signal D1->D2 D3 Read Luminescence D2->D3 AN1 Calculate % Inhibition D3->AN1 AN2 Plot Dose-Response Curve AN1->AN2 AN3 Determine IC50 Value AN2->AN3

Caption: Workflow for a biochemical kinase inhibition assay.

Detailed Protocol: In Vitro CDK9 Kinase Inhibition Assay

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the imidazole-based test compound in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Preparation: Add 100 nL of each compound dilution to the wells of a 384-well, low-volume, white, flat-bottom plate. Include positive controls (e.g., a known CDK9 inhibitor like SNS-032) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix of recombinant human CDK9/Cyclin T1 enzyme and a suitable peptide substrate in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dispense 5 µL of the kinase/substrate mix to each well of the assay plate.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (prepared in kinase buffer at a concentration equal to the Km of CDK9).

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and measure the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent.

    • Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.[6]

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Kinase Inhibition Assay (e.g., Phosphorylation of Downstream Target)

This assay assesses the ability of a compound to inhibit a target kinase within a cellular context, providing insights into cell permeability and engagement with the target in a more physiologically relevant environment.

Causality Behind Experimental Choices:

  • Cell Line Selection: Choose a cell line that expresses the target kinase and exhibits a measurable downstream signaling event upon stimulation (e.g., A549 cells for EGFR).[5]

  • Stimulation: If the kinase is not constitutively active, stimulation with a growth factor (e.g., EGF for EGFR) is necessary to activate the signaling pathway.

  • Endpoint Measurement: An In-Cell Western assay is a powerful technique that combines the principles of Western blotting and ELISA to quantify the phosphorylation of a downstream substrate directly in fixed cells.[7] This avoids the need for cell lysis and protein extraction.

Detailed Protocol: In-Cell Western Assay for EGFR Inhibition

  • Cell Culture: Seed A549 cells in a 96-well plate and grow to 80-90% confluency.

  • Compound Treatment:

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with serial dilutions of the imidazole-based compound for 1-2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining:

    • Block non-specific binding with a suitable blocking buffer for 1.5 hours.

    • Incubate with a primary antibody against the phosphorylated form of a downstream effector (e.g., phospho-ERK1/2) overnight at 4°C.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour.

  • Data Acquisition: Scan the plate using an imaging system (e.g., Azure Sapphire Biomolecular Imager) to detect the fluorescent signal.

  • Data Analysis: Quantify the fluorescence intensity in each well. Normalize the signal to cell number (e.g., using a DNA stain like DAPI). Calculate the IC₅₀ value as described for the biochemical assay.

Part 2: Assessing Off-Target Effects: Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of drugs and other xenobiotics.[8] Inhibition of CYP enzymes by a drug candidate can lead to significant drug-drug interactions. The imidazole moiety is known to coordinate with the heme iron of CYP enzymes, making this a critical assay for imidazole-based compounds.[9][10]

Causality Behind Experimental Choices:

  • CYP Isozyme Selection: It is crucial to test against a panel of major human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) to assess the selectivity of inhibition.[9][11]

  • Substrate and Detection: Fluorogenic or luminogenic substrates that are specific for each CYP isozyme are used. The formation of the fluorescent or luminescent product is directly proportional to the enzyme activity.[8]

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis P1 Serial Dilution of Imidazole Compound A1 Dispense Compound to Assay Plate P1->A1 P2 Prepare CYP/Substrate Master Mix A2 Add CYP/Substrate Mix P2->A2 P3 Prepare NADPH Regeneration System A1->A2 A3 Pre-incubate A2->A3 A4 Initiate Reaction with NADPH System A3->A4 A5 Incubate at 37°C A4->A5 D1 Stop Reaction A5->D1 D2 Read Fluorescence/Luminescence D1->D2 AN1 Calculate % Inhibition D2->AN1 AN2 Determine IC50 Value AN1->AN2

Sources

Real-Time Monitoring of Protein Alkylation: Kinetic Analysis of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The study of covalent inhibitors is a resurgent and critical area in drug discovery, offering the potential for high potency and prolonged duration of action.[1][2] (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic acid, a histidine derivative containing a reactive α-chloro acid moiety, represents a class of electrophilic compounds capable of forming covalent bonds with nucleophilic residues on protein targets. Understanding the kinetics of this interaction is paramount for optimizing inhibitor design, validating target engagement, and predicting pharmacological outcomes. This guide provides a detailed overview of the principles and methodologies for monitoring the reaction kinetics between this compound and target proteins. We present a framework for selecting the appropriate analytical technique and offer detailed, field-tested protocols for Isothermal Titration Calorimetry (ITC) and Mass Spectrometry (MS)-based approaches, enabling researchers to determine key kinetic parameters such as the inactivation rate constant (kinact) and the initial binding affinity (Ki).

The Principle of Covalent Modification

The reaction between this compound and a protein is a targeted alkylation event. The carbon atom bearing the chlorine is electrophilic and is susceptible to nucleophilic attack by electron-rich amino acid side chains.

Mechanism of Action: Covalent inhibitors typically operate via a two-step mechanism:[3]

  • Reversible Binding: The inhibitor (I) first forms a non-covalent complex (E•I) with the target enzyme or protein (E). This initial binding is governed by an equilibrium dissociation constant, Ki.

  • Irreversible Reaction: Following binding, the properly oriented electrophile reacts with a nearby nucleophile on the protein, forming an irreversible covalent bond (E-I). This step is characterized by the first-order rate constant of inactivation, kinact.

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki.[4]

Potential Nucleophilic Targets: The most common nucleophilic residues in proteins that can be targeted by such an electrophile include:

  • Cysteine: The thiol side chain is a potent nucleophile.

  • Histidine: The imidazole ring can act as a nucleophile. Given the structural similarity of the inhibitor to histidine, this could be a highly specific interaction.

  • Lysine: The primary amine of the side chain is nucleophilic.

  • N-terminus: The α-amino group of the first amino acid.

The following diagram illustrates the proposed alkylation reaction with a cysteine residue.

G cluster_0 Step 1: Reversible Binding (Ki) cluster_1 Step 2: Covalent Bond Formation (kinact) cluster_2 Reaction Detail (Alkylation of Cysteine) E_I Protein (E) + Inhibitor (I) EI_complex Non-covalent Complex (E•I) E_I->EI_complex k_on / k_off EI_complex_2 Non-covalent Complex (E•I) E_I_covalent Covalently Modified Protein (E-I) EI_complex_2->E_I_covalent kinact Inhibitor This compound Cl-CH-COOH CH₂-Imidazole Protein Target Protein HS-CH₂-Protein Cysteine Residue Protein:sh->Inhibitor:c SN2 Attack Adduct Covalent Adduct Protein-S-CH₂-CH(COOH)-CH₂-Imidazole + HCl

Caption: Proposed two-step mechanism of covalent protein modification.

Selecting the Optimal Kinetic Monitoring Technique

Choosing the right method to monitor reaction kinetics is critical and depends on the specific experimental goals, available instrumentation, and characteristics of the protein-inhibitor system.

Caption: Decision workflow for selecting a kinetic analysis method.

The table below summarizes the primary techniques discussed in this guide.

TechniquePrincipleInformation ProvidedProsCons
Isothermal Titration Calorimetry (ITC) Measures heat changes during binding and catalytic reaction.[5]Ki, kinact, ΔH, Stoichiometry (n)Label-free, universal applicability[6]; provides full thermodynamic and kinetic profile.Requires relatively large amounts of protein; lower throughput.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact proteins or digested peptides.[7]Confirmation of covalent adduct, identification of modification site, reaction progress over time.Unambiguous evidence of covalent modification[8]; high sensitivity and specificity.Not a real-time method; requires quenching; complex data analysis.
Stopped-Flow Spectroscopy Rapidly mixes reactants and monitors changes in absorbance or fluorescence.[9][10]Pre-steady-state kinetics, kobsVery fast time resolution (milliseconds); requires small sample volumes; high throughput potential.Requires an intrinsic or extrinsic spectroscopic signal change upon reaction.[11][12]

Detailed Application Protocols

Protocol 1: Kinetic Characterization using Isothermal Titration Calorimetry (ITC)

This protocol is adapted from ITC-based methods for characterizing covalent inhibitors.[6][13] It measures the rate of enzyme inhibition by monitoring the decrease in heat generated from substrate turnover over time.

A. Materials and Equipment

  • Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

  • Purified target protein/enzyme of known concentration

  • This compound (Inhibitor)

  • Known substrate for the target enzyme

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, filtered and degassed)

  • Hamilton syringes for loading

B. Experimental Procedure (Kinetic Competition Assay)

  • Preparation:

    • Dissolve protein, substrate, and inhibitor in the exact same batch of degassed assay buffer to minimize buffer mismatch artifacts.

    • Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO) and dilute it into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all experiments and is low (<1-2%) to avoid affecting the reaction.

    • Determine the Km of the substrate for the enzyme in separate ITC experiments to select an appropriate substrate concentration (typically at or slightly above Km).

  • Instrument Setup:

    • Set the instrument to the desired experimental temperature (e.g., 25°C or 37°C).

    • Set the reference cell power and initial delay according to the manufacturer's instructions.

    • Set the stirring speed (e.g., 750 rpm).

  • Control Experiments (Essential for Data Validation):

    • Enzyme Activity: Inject the enzyme (in syringe) into the substrate solution (in cell) to measure the uninhibited reaction rate (heat flow).

    • Heat of Dilution: Inject the enzyme (in syringe) into the buffer-only solution (in cell). This measures the heat produced simply by dilution and injection, which must be subtracted from the reaction data.

    • Inhibitor Control: Inject the inhibitor solution into the substrate solution to ensure no heat is produced in the absence of the enzyme.

  • Inhibition Experiment:

    • Fill the sample cell with a solution containing the substrate and a range of concentrations of the inhibitor.

    • Fill the injection syringe with the enzyme solution (e.g., 10-20 times the final cell concentration).

    • Perform an initial injection (e.g., 0.4 µL) to establish a baseline, followed by one or more larger injections (e.g., 2-3 µL) to initiate the reaction.

    • Monitor the heat flow (µcal/sec) over time. The initial heat rate will be high and will decrease as the inhibitor covalently inactivates the enzyme.

C. Data Analysis

  • The raw ITC data (thermogram) shows heat flow versus time. The rate of the enzymatic reaction is directly proportional to this heat flow.

  • The observed rate of inactivation (kobs) at each inhibitor concentration can be determined by fitting the decay of the heat rate to a single exponential equation:

    • Rate(t) = Rate_initial * exp(-k_obs * t) + Rate_final

  • To determine kinact and Ki, plot the kobs values against the inhibitor concentration [I] and fit the data to the hyperbolic equation:

    • k_obs = k_inact * [I] / (K_i * (1 + [S]/K_m) + [I])

    • Where [S] is the substrate concentration and Km is the Michaelis constant.

ParameterDescriptionHypothetical Value
Ki Dissociation constant of the non-covalent E•I complex.15 µM
kinact First-order rate constant of covalent inactivation.0.05 s-1
kinact/Ki Second-order rate constant of inactivation efficiency.3333 M-1s-1
Protocol 2: MS-Based Analysis of Covalent Adduct Formation

This protocol uses LC-MS/MS to confirm covalent modification and identify the specific amino acid residue that has been alkylated.[8][14]

A. Materials and Equipment

  • High-Resolution Mass Spectrometer (e.g., Q Exactive or Orbitrap series) coupled to a liquid chromatography system (LC-MS/MS).

  • Purified target protein.

  • This compound (Inhibitor).

  • Control Compound: A non-reactive analog (e.g., (R)-3-(4(5)-imidazolyl)propionic acid).

  • Reaction Buffer (e.g., 50 mM Tris, pH 8.0).

  • Quenching solution (e.g., 1% formic acid or addition of excess L-cysteine).

  • Denaturation/Reduction Buffer: 6 M Guanidine-HCl or 8 M Urea, 10 mM Dithiothreitol (DTT).

  • Alkylation Reagent: 50 mM Iodoacetamide (IAM) in buffer (for protecting non-target cysteines).

  • Sequencing-grade modified trypsin.

  • C18 desalting spin columns.

B. Experimental Workflow

Caption: Workflow for MS-based identification of covalent modification.

C. Step-by-Step Procedure

  • Reaction:

    • Set up reactions containing the target protein (e.g., 1-5 µM) and the inhibitor (e.g., 10-50 µM) in the reaction buffer.

    • Prepare parallel control reactions: (a) protein + vehicle (DMSO), and (b) protein + non-reactive control compound.

    • Incubate reactions at a controlled temperature (e.g., 37°C). At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and immediately quench the reaction by adding it to a quenching solution.

  • Sample Preparation for Proteomics:

    • To the quenched samples, add denaturation buffer containing DTT and incubate for 1 hour at 37°C to reduce all disulfide bonds.

    • Alkylate free cysteines by adding IAM and incubating in the dark for 30 minutes. This step ensures that only the cysteines modified by the inhibitor remain distinct.

    • Dilute the sample at least 5-fold with a trypsin-compatible buffer (e.g., 50 mM ammonium bicarbonate) to lower the denaturant concentration.

    • Add trypsin (e.g., at a 1:50 enzyme:protein ratio) and incubate overnight at 37°C.

  • MS Analysis:

    • Acidify the digested samples with formic acid and desalt the resulting peptides using a C18 spin column.

    • Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to collect both MS1 (precursor ion) and MS2 (fragment ion) spectra.[14]

D. Data Analysis

  • Use proteomics software (e.g., MaxQuant, Proteome Discoverer, SpectroMine) to search the acquired MS/MS spectra against the sequence of the target protein.

  • Define a variable modification in the search parameters corresponding to the mass of the inhibitor minus the mass of HCl (+139.032 Da for C6H5N2O2).

  • A successful search will identify the specific peptide containing the modification. The MS/MS spectrum for that peptide will show a mass shift on fragment ions containing the modified amino acid, thereby pinpointing the exact site of alkylation.[7]

  • By comparing the peak areas of the modified versus unmodified peptides across the time course, one can calculate the percentage of modification over time and determine an observed rate constant (kobs).

References

  • Gutfreund, H. & Sturtevant, J.M. (1956). The mechanism of the reaction of chymotrypsin with p-nitrophenyl acetate. The Biochemical Journal, 63, 656-61.

  • Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Applied Photophysics Application Note.

  • Zhang, Y., et al. (2025). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry.

  • Zhang, Y., et al. (2025). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). PubMed.

  • Hicks, J. B., & Uhlenbeck, O. C. (2012). Rapid Ribonuclease P Kinetics Measured by Stopped-Flow Fluorescence and Fluorescence Anisotropy. Methods in molecular biology (Clifton, N.J.), 848, 215–233.

  • Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 3794.

  • Houtman, J. C. D., & Ecsedi, S. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis, 2.

  • Wikipedia. (n.d.). Stopped-flow. Wikipedia.

  • Shared Instruments Pool, CU Boulder. (n.d.). Fast Kinetics of Reactions and Conformational Changes. University of Colorado Boulder.

  • Dufresne, C., et al. (2018). Measuring covalent inhibitor kinetics using isothermal titration calorimetry. Symposium annuel PROTEO 2018.

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future medicinal chemistry, 2(6), 949–964.

  • Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications. Creative Proteomics.

  • Carroll, K. S., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(5), 2755–2762.

  • Willems, S., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(18), 4153.

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter.

  • Singh, J., et al. (2011). The Re-emergence of Covalent Inhibitors in Drug Discovery and Biotechnology. Journal of Medicinal Chemistry, 54(19), 6436–6449.

Sources

Application Notes and Protocols for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of infectious diseases and antimicrobial research.

Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates innovative and efficient pipelines for the discovery and development of new antimicrobial agents.[1][2] This document provides a comprehensive guide for researchers, outlining key strategies and detailed protocols for the identification, characterization, and preclinical evaluation of novel antimicrobial candidates. Emphasizing scientific integrity and a logical, causality-driven workflow, these notes are designed to empower research teams to navigate the complexities of antimicrobial drug development, from initial high-throughput screening to in vivo efficacy studies.

The Imperative for Novel Antimicrobial Agents in the Face of a Growing Resistance Crisis

The discovery and introduction of antibiotics in the 20th century revolutionized medicine, dramatically reducing morbidity and mortality from bacterial infections.[3] However, the widespread use and misuse of these life-saving drugs have led to the inexorable rise of antimicrobial resistance (AMR), a global health crisis that threatens to usher in a "post-antibiotic era."[1][4] In 2019 alone, an estimated 1.2 million deaths were directly attributable to resistant bacterial infections.[1] This alarming trend is compounded by a dwindling pipeline of new antibiotics, with no new classes having been discovered since the 1980s.[5] The scientific, economic, and regulatory challenges associated with antimicrobial drug development have led many pharmaceutical companies to exit the field, leaving a critical void in our defense against multidrug-resistant (MDR) pathogens.[1][6][7] Addressing this challenge requires a multi-pronged approach, including the exploration of novel therapeutic modalities and the implementation of robust, efficient discovery and development workflows.[8][9]

High-Throughput Screening Strategies for the Identification of Novel Antimicrobial "Hits"

The initial step in discovering new antimicrobial agents often involves screening large libraries of compounds for bioactivity. High-throughput screening (HTS) has emerged as a powerful tool in this endeavor, enabling the rapid and automated testing of thousands of potential drug candidates.[10] HTS methods have become increasingly miniaturized and standardized, significantly accelerating the pace of drug discovery.[10]

There are two primary HTS approaches in antimicrobial discovery:

  • Whole-cell-based assays: These assays directly assess the ability of a compound to inhibit the growth of a target microorganism.[11] They are advantageous as they identify compounds with intrinsic antibacterial activity, though subsequent target deconvolution can be challenging.[11]

  • Target-based assays: These assays screen for compounds that inhibit a specific, essential microbial enzyme or protein.[11] While this approach can identify compounds with a known mechanism of action, these molecules may not exhibit whole-cell activity due to issues with permeability or efflux.[11]

Protocol 1: High-Throughput Broth Microdilution Screening for Antimicrobial Activity

This protocol outlines a quantitative HTS method for identifying compounds that inhibit bacterial growth in a liquid culture format.[12]

Materials:

  • Compound library (e.g., natural products, synthetic molecules) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well or 384-well microtiter plates.

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Automated liquid handling system.

  • Microplate reader.

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin).

  • Negative control (vehicle, e.g., DMSO).

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of the microtiter plates.

  • Inoculum Preparation: Culture the test bacteria overnight in the appropriate growth medium. Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well of the compound-plated microtiter plates.

  • Controls: Include positive control wells containing a known antibiotic and negative control wells containing only the vehicle.

  • Incubation: Incubate the plates at the optimal growth temperature for the test bacteria (e.g., 37°C) for 18-24 hours.

  • Data Acquisition: Measure the optical density (OD) of each well at a wavelength of 600 nm using a microplate reader.

  • Data Analysis: Calculate the percent growth inhibition for each compound compared to the negative control. Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., ≥50%).

Data Presentation:

Compound IDConcentration (µg/mL)% Growth Inhibition of S. aureus% Growth Inhibition of E. coli
Compound A109510
Compound B10588
Compound C109290

Table 1: Example data from a high-throughput screen for antimicrobial activity.

In Vitro Characterization: Determining Antimicrobial Potency and Spectrum

Once initial "hits" are identified, they must undergo further characterization to determine their potency, spectrum of activity, and potential for bactericidal or bacteriostatic effects. The minimum inhibitory concentration (MIC) is a key parameter, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the standardized method for determining the MIC of a novel compound against a panel of clinically relevant bacterial strains.[13][14]

Materials:

  • Novel antimicrobial compound.

  • Panel of test microorganisms.

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (or other appropriate growth medium).

  • Spectrophotometer.

  • 0.5 McFarland turbidity standard.

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13]

  • Compound Dilution: Prepare a serial two-fold dilution of the novel compound in the growth medium directly in the 96-well plate.

  • Inoculation: Dilute the standardized inoculum and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[13]

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).[13]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed.[13]

Protocol 3: Disk Diffusion Assay for Antimicrobial Susceptibility Testing

The disk diffusion method is a qualitative or semi-quantitative technique to assess the susceptibility of a microorganism to a particular antimicrobial agent.[15]

Materials:

  • Novel antimicrobial compound.

  • Sterile filter paper disks.

  • Test microorganisms.

  • Mueller-Hinton Agar plates.

  • 0.5 McFarland turbidity standard.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[15]

  • Plate Inoculation: Evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate using a sterile swab.[16]

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the novel compound and place them on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

G cluster_discovery Phase 1: Discovery & Screening cluster_characterization Phase 2: In Vitro Characterization cluster_preclinical Phase 3: Preclinical Evaluation A Compound Library B High-Throughput Screening (HTS) A->B Automated Screening C Identification of 'Hits' B->C Data Analysis D MIC Determination C->D Potency Assessment E Spectrum of Activity D->E Panel of Pathogens F Bactericidal/Bacteriostatic Assay D->F Time-Kill Kinetics G Mechanism of Action Studies F->G H In Vivo Efficacy Models G->H I Toxicology & Safety H->I Lead Optimization

Caption: Workflow for the development of novel antimicrobial agents.

Elucidating the Mechanism of Action

Understanding how a novel antimicrobial agent kills or inhibits the growth of bacteria is crucial for its development. Mechanism of action (MOA) studies can help predict potential resistance mechanisms and guide lead optimization. Common antimicrobial MOAs include inhibition of cell wall synthesis, disruption of the cell membrane, and inhibition of protein or nucleic acid synthesis.[13]

Advanced techniques such as genomics and proteomics can provide valuable insights into the MOA of a novel compound.

  • Genomic Approaches: Sequencing the genomes of resistant mutants can identify the genes and pathways affected by the antimicrobial agent.

  • Proteomic Approaches: Mass spectrometry-based proteomics can be used to analyze changes in the bacterial proteome in response to treatment with the compound, revealing potential cellular targets.[17][18][19] This can involve identifying proteins that are differentially expressed or post-translationally modified.[20]

Preclinical Evaluation: In Vivo Efficacy and Safety

Promising antimicrobial candidates must be evaluated in animal models of infection to assess their in vivo efficacy and safety before they can be considered for clinical trials.[21][22] The selection of an appropriate animal model is critical and should mimic the human infection as closely as possible.[23][24]

Common In Vivo Models for Antimicrobial Testing:
  • Murine Sepsis Model: Used to evaluate the efficacy of antimicrobials in treating systemic infections.

  • Thigh Infection Model: A localized infection model used to assess the ability of a compound to reduce the bacterial burden in a specific tissue.

  • Lung Infection Model: Used to evaluate treatments for pneumonia and other respiratory tract infections.

Key Parameters to Evaluate in In Vivo Studies:

  • Survival Rate: The percentage of animals that survive the infection following treatment.

  • Bacterial Burden: The number of viable bacteria in target organs (e.g., blood, spleen, lungs).

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The relationship between drug exposure and its antimicrobial effect.

  • Toxicity: Any adverse effects of the compound on the host animal.

G A Novel Antimicrobial Agent B Bacterial Cell A->B Targets C Inhibition of Cell Wall Synthesis B->C D Disruption of Cell Membrane B->D E Inhibition of Protein Synthesis B->E F Inhibition of Nucleic Acid Synthesis B->F G Cell Lysis/Death C->G D->G E->G F->G

Caption: Common mechanisms of action for antimicrobial agents.

Regulatory Pathways for Novel Antimicrobial Agents

Navigating the regulatory landscape is a critical aspect of antimicrobial drug development. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established specific pathways for the approval of new antimicrobial agents.[25][26] In recent years, there has been a concerted effort to harmonize regulatory requirements to facilitate the development of new antibiotics to combat AMR.[25]

Several expedited regulatory pathways have been introduced to incentivize the development of new antibiotics, particularly for treating serious or life-threatening infections where there is an unmet medical need.[27][28] These include:

  • Qualified Infectious Disease Product (QIDP) Designation: Provides incentives such as priority review and an additional five years of market exclusivity.

  • Limited Population Pathway for Antibacterial and Antifungal Drugs (LPAD): Allows for the approval of drugs that treat serious or life-threatening infections in a limited population of patients with unmet needs based on smaller, more streamlined clinical trials.[28]

Conclusion and Future Directions

The development of novel antimicrobial agents is a complex and challenging endeavor, but one that is essential to address the growing threat of AMR. The strategies and protocols outlined in this guide provide a framework for researchers to systematically identify, characterize, and evaluate new antimicrobial candidates. Future efforts in this field will likely focus on the exploration of novel therapeutic modalities, such as antimicrobial peptides, bacteriophages, and anti-virulence agents.[9] Additionally, the integration of advanced technologies like artificial intelligence and machine learning holds promise for accelerating the discovery and design of new antibiotics.[29] By fostering collaboration between academia, industry, and government, and by embracing innovative scientific approaches, we can reinvigorate the antimicrobial pipeline and ensure that we have effective treatments for bacterial infections for generations to come.

References

  • Amping antimicrobial discovery with high-throughput screening. (2016). Drug Target Review. [Link]

  • Analysis of Market Challenges for Antimicrobial Drug Development in the United States. (n.d.). National Center for Biotechnology Information. [Link]

  • Drug Development Challenges. (2016). Foundation to Combat Antimicrobial Resistance. [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). News-Medical.net. [Link]

  • Recent advances and challenges in antibacterial drug development. (n.d.). National Center for Biotechnology Information. [Link]

  • Development of Novel Antimicrobial Agents: Emerging Strategies. (n.d.). Oxford Academic. [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. (2023). Organic and Medicinal Chemistry International. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health. [Link]

  • Discovery and development of new antibacterial drugs: learning from experience? (2018). Oxford Academic. [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). National Center for Biotechnology Information. [Link]

  • Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). PubMed. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]

  • Discovery and preclinical development of new antibiotics. (n.d.). National Center for Biotechnology Information. [Link]

  • Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. (2024). ACS Publications. [Link]

  • Antimicrobial drug discovery and development. (n.d.). Ineos Oxford Institute. [Link]

  • Novel antimicrobial agents: A review. (2016). ResearchGate. [Link]

  • Animal models in the evaluation of antimicrobial agents. (n.d.). ASM Journals. [Link]

  • Detection of Antimicrobial Resistance Using Proteomics and the Comprehensive Antibiotic Resistance Database: A Case Study. (n.d.). National Institutes of Health. [Link]

  • High-Throughput Screening of Biodiversity for Antibiotic Discovery. (n.d.). National Center for Biotechnology Information. [Link]

  • Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). ResearchGate. [Link]

  • Development of a Robust and Quantitative High-Throughput Screening Method for Antibiotic Production in Bacterial Libraries. (2019). ACS Publications. [Link]

  • Bacterial Efficacy Models for Preclinical Research. (n.d.). IBT Bioservices. [Link]

  • EMA, FDA harmonizing regulation to combat antimicrobial resistance. (2014). BioWorld. [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. (2023). National Center for Biotechnology Information. [Link]

  • Challenges in the development of novel antibiotics. (n.d.). ScienceDirect. [Link]

  • Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. (2016). R Discovery. [Link]

  • Current Strategies for Antimicrobial Discovery. (n.d.). Lumen Learning. [Link]

  • Antimicrobial drug discovery: lessons of history and future strategies. (2018). Taylor & Francis Online. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). National Center for Biotechnology Information. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Regulatory Pathways for New Antimicrobial Agents: Trade-offs to Keep the Perfect From Being the Enemy of the Good. (n.d.). National Institutes of Health. [Link]

  • Proteomic Approaches to Unravel Mechanisms of Antibiotic Resistance and Immune Evasion of Bacterial Pathogens. (n.d.). Frontiers. [Link]

  • Manual of Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. [Link]

  • Proteomic Applications in Antimicrobial Resistance and Clinical Microbiology Studies. (2020). National Center for Biotechnology Information. [Link]

  • Overview of the European EMA and US FDA regulatory pathways. (n.d.). ResearchGate. [Link]

  • Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). National Center for Biotechnology Information. [Link]

  • Genomic and proteomic characterization of multi-drug resistant Acinetobacter baumannii. (n.d.). Meharry Medical College. [Link]

  • Chapter 6: Proteomics Analysis for Identification and Antimicrobial Resistance Analysis of Bacteria. (2023). Royal Society of Chemistry. [Link]

  • Assessment of antimicrobial activity. (2019). Protocols.io. [Link]

  • Can New Regulatory Pathways Expedite Antibiotic Development? (2013). One Health Trust. [Link]

  • New antibiotics approved by EMA and FDA (2020–2024): Trends, access in Bulgaria, and implications for antimicrobial resistance control. (n.d.). Annual for Hospital Pharmacy. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in the synthesis of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid. This document is intended for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this sensitive synthetic transformation. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles.

The synthesis of this chiral chloro-acid, a valuable building block, typically proceeds via the diazotization of L-histidine followed by a copper(I) chloride-mediated substitution, a variant of the Sandmeyer reaction. While conceptually straightforward, this reaction is fraught with potential pitfalls that can drastically reduce yield and purity. The primary challenges stem from the inherent instability of the aliphatic diazonium salt intermediate and the presence of multiple reactive functional groups.

This guide is structured to help you systematically identify and resolve the root causes of low yield in your experiments.

Troubleshooting Guide: Addressing Low Yield

This section is formatted as a series of questions a researcher might ask when facing common issues during the synthesis.

Q1: My overall yield is consistently low (< 40%), and the reaction mixture turns dark brown or black upon warming. What's the primary cause?

A1: This is the most common failure mode and almost always points to the premature decomposition of the intermediate diazonium salt. Unlike aromatic diazonium salts which can be stable for short periods, aliphatic diazonium salts are notoriously unstable and readily decompose.[1] The dark coloration suggests the formation of polymeric or tarry byproducts resulting from uncontrolled side reactions.

Root Causes & Solutions:

  • Inadequate Temperature Control: This is the single most critical parameter. The diazotization step must be performed at 0–5 °C, and this temperature must be rigorously maintained throughout the dropwise addition of the sodium nitrite solution.[2][3][4]

    • Solution: Use an ice/salt bath to achieve temperatures between 0 and -5 °C. Monitor the internal reaction temperature with a low-temperature thermometer, not just the bath temperature. Add the sodium nitrite solution very slowly (e.g., via a syringe pump) to prevent exothermic spikes.[5]

  • Localized Excess of Nitrous Acid: Adding the sodium nitrite solution too quickly can create localized "hotspots" of high nitrous acid concentration, accelerating diazonium salt decomposition.

    • Solution: Ensure vigorous stirring to rapidly disperse the sodium nitrite as it is added. The solution of NaNO₂ should be pre-cooled before addition.[5]

  • Premature Warming Before Copper(I) Addition: The unstable diazonium salt must be used immediately. Any delay or warming before it can react in the Sandmeyer step will lead to decomposition.

    • Solution: Prepare the cold copper(I) chloride solution in a separate flask before starting the diazotization. The cold diazonium salt solution should be added to the cold CuCl solution immediately upon completion of the diazotization.

Q2: I'm observing a significant byproduct with a different polarity from my desired product. I suspect it's the hydroxy-acid, (R)-2-Hydroxy-3-[4(5)-imidazolyl]propionic Acid. How can I minimize this?

A2: Your suspicion is likely correct. The diazonium salt intermediate is susceptible to nucleophilic attack by water, which is present in high concentration, leading to the formation of the corresponding alcohol (hydroxy-acid).[4][6]

Root Causes & Solutions:

  • Excess Water/Insufficient Acid Concentration: While the reaction is aqueous, using an overly dilute solution can favor the hydrolysis side reaction. A high concentration of hydrochloric acid is crucial.

    • Solution: The starting L-histidine should be dissolved in a sufficiently concentrated HCl solution (e.g., 5-6 N HCl).[5] The acid protonates the imidazole ring and the carboxylic acid, but its primary role here is to generate nitrous acid and stabilize the diazonium intermediate.

  • Slow Sandmeyer Reaction: If the desired chloride substitution is slow, the competing hydrolysis reaction has more time to occur.

    • Solution: Ensure you are using a catalytically active source of copper(I) chloride. The CuCl should be freshly prepared or purified if it appears green (indicating oxidation to Cu(II)). The Sandmeyer reaction itself may require gentle warming (e.g., to room temperature or slightly above) after the diazonium salt has been added to the copper catalyst, to drive the reaction to completion and promote the evolution of nitrogen gas.[7]

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route versus the major competing side reactions that lead to low yield.

reaction_pathway cluster_start Starting Material cluster_diazotization Diazotization (0-5 °C) cluster_products Reaction Products Histidine L-Histidine Diazonium Diazonium Salt (Unstable Intermediate) Histidine->Diazonium NaNO₂, HCl Target (R)-2-Chloro-propionic Acid (Desired Product) Diazonium->Target CuCl (Sandmeyer) Hydroxy (R)-2-Hydroxy-propionic Acid (Byproduct) Diazonium->Hydroxy H₂O (Hydrolysis) Tars Decomposition Tars Diazonium->Tars Δ (Decomposition)

Caption: Key reaction pathways in the synthesis.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different copper source, like CuCl₂? A: No, the Sandmeyer reaction mechanism requires copper(I) as the catalyst to initiate the single-electron transfer that generates the aryl/alkyl radical.[8] Using Cu(II) will not facilitate the desired reaction.

  • Q: How do I know when the diazotization is complete? A: You can test for the presence of excess nitrous acid. After the NaNO₂ addition is complete, wait 15-20 minutes and then take a drop of the reaction mixture and touch it to a piece of starch-iodide paper. An instant dark blue/black color indicates the presence of excess nitrous acid, signifying that all the primary amine has been consumed.

  • Q: My final product seems to be an oil, but the literature reports a solid. What went wrong? A: The product is often isolated as a hydrochloride salt, which is a solid. If you have performed an extensive extraction and evaporation, you may have the free acid, which can be an oil or a low-melting solid. More likely, however, the oily consistency is due to impurities. Proper purification, such as recrystallization or chromatography, is necessary. The melting point of the pure compound is reported in the range of 172-180 °C.

  • Q: Is there a risk of racemization during this reaction? A: Yes, there is a risk. While the reaction is generally reported to proceed with retention of configuration, the formation of a carbocation intermediate, even transiently, can lead to racemization. A procedure from Organic Syntheses for a similar transformation on (S)-alanine reports high enantiomeric purity, suggesting that under carefully controlled, cold conditions, the stereocenter can be preserved.[5] Chiral HPLC or measurement of optical rotation should be used to verify the enantiomeric excess of the final product.

Key Reaction Parameters Summary

ParameterRecommended ConditionRationale
Temperature 0–5 °C (Ice/Salt Bath)Minimizes decomposition of the unstable diazonium salt.[2][4]
NaNO₂ Addition Slow, dropwise, with vigorous stirringPrevents localized overheating and excess nitrous acid.[5]
Acid 5-6 N Hydrochloric AcidEnsures complete diazotization and suppresses hydrolysis.
Catalyst Fresh, pure Copper(I) Chloride (CuCl)Essential for the Sandmeyer substitution; Cu(II) is inactive.[8]
Work-up Extraction with a suitable solvent (e.g., diethyl ether)Separates the organic product from the aqueous reaction mixture.[5]

Optimized Experimental Protocol

This protocol is a synthesized methodology based on standard procedures for the diazotization of amino acids.[5]

Step 1: Preparation of the Amine Salt Solution

  • In a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve L-histidine monohydrochloride (1 equivalent) in 5 N hydrochloric acid.

  • Cool the solution to 0 °C in an ice/salt bath with vigorous stirring.

Step 2: Diazotization

  • In a separate beaker, dissolve sodium nitrite (1.5 equivalents) in a minimal amount of cold water.

  • Using a dropping funnel or syringe pump, add the pre-cooled sodium nitrite solution dropwise to the stirred histidine solution over 2-3 hours.

  • Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the mixture at 0–5 °C for an additional 30 minutes.

Step 3: Sandmeyer Reaction

  • In a separate, larger flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated HCl. Cool this solution to 0 °C.

  • Slowly and carefully, add the cold diazonium salt solution from Step 2 to the cold, stirred CuCl solution.

  • Observe for the evolution of nitrogen gas.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat gently to 40-50 °C for 1 hour, or until gas evolution ceases.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture multiple times with diethyl ether or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol).

Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing yield issues.

troubleshooting_flowchart start Low Yield Observed q1 Was the reaction temperature kept below 5°C at all times during NaNO₂ addition? start->q1 sol1 Primary Cause: Diazonium Decomposition. Solution: Use ice/salt bath, monitor internal temp, slow addition. q1->sol1 No q2 Was the diazonium solution used immediately after preparation? q1->q2 Yes end_node Re-run with optimized protocol sol1->end_node sol2 Primary Cause: Decomposition before use. Solution: Prepare CuCl solution in advance. Add diazonium solution immediately. q2->sol2 No q3 Was fresh, white/tan CuCl used? q2->q3 Yes sol2->end_node sol3 Possible Cause: Inactive catalyst. Solution: Use fresh or purified CuCl. Avoid green (oxidized) CuCl₂. q3->sol3 No q4 Was a significant byproduct observed (e.g., by TLC/LCMS)? q3->q4 Yes sol3->end_node sol4 Likely Cause: Hydrolysis to hydroxy-acid. Solution: Ensure high HCl concentration. Ensure efficient CuCl catalysis. q4->sol4 Yes q4->end_node No sol4->end_node

Caption: A step-by-step diagnostic flowchart.

References

  • Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Rincon, J. A., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]

  • MDPI. (2023, August 8). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Doyle, M. P., et al. (1977). Synthesis of aromatic a-amino acids via Meerwein arylation. Canadian Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Wikipedia. (2023). Diazonium compound. Retrieved from [Link]

  • Pauly, H. (1915). On the Diazo Reactions of Histidine and Tyrosine. Hoppe-Seyler's Zeitschrift für physiologische Chemie. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Coll. Vol. 7, p.102 (1990); Vol. 62, p.197 (1984). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Alkylation of Imidazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the N-alkylation of imidazole rings. This guide is crafted for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a user-friendly question-and-answer format to directly address the specific challenges you may encounter in your laboratory.

Troubleshooting Guide

This section is designed to provide solutions to common problems encountered during the N-alkylation of imidazole.

Question: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the potential causes, and how can I improve it?

Answer: Low yields in the N-alkylation of imidazole can be attributed to several factors. A primary cause is often the incomplete deprotonation of the imidazole ring, which diminishes its nucleophilicity. The reactivity of the alkylating agent and the specific reaction conditions also play a critical role.[1]

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Strong Bases: For imidazole derivatives with electron-withdrawing groups or when using less reactive alkylating agents, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is recommended to ensure complete deprotonation.[1] However, caution is advised when heating NaH in DMF or DMSO, as this can lead to runaway reactions.[2] THF is a safer solvent choice for NaH-mediated alkylations.[2]

    • Weaker Bases: In many cases, weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) are sufficient, especially with more reactive alkylating agents.[1] Cs₂CO₃ has been reported to be particularly effective.[1]

    • Solvent Choice: Polar aprotic solvents such as Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are commonly used because they effectively dissolve both the imidazole and the base.[1] The choice of solvent can significantly influence the reaction rate and yield.[1]

  • Assess the Alkylating Agent:

    • The reactivity of alkyl halides follows the order: I > Br > Cl > F. If your reaction is sluggish, consider switching to a more reactive alkyl halide.

    • Highly reactive alkylating agents can sometimes lead to the formation of quaternary imidazolium salts as a side product.[3]

  • Optimize Reaction Temperature:

    • Increasing the reaction temperature can enhance the reaction rate. However, be mindful of potential side reactions or decomposition of starting materials at elevated temperatures.[3] A typical temperature range for these reactions is between 75°C and 115°C.[4]

  • Consider Steric Hindrance:

    • Bulky substituents on either the imidazole ring or the alkylating agent can impede the reaction.[3][5] In such cases, longer reaction times, higher temperatures, or alternative synthetic routes may be necessary.[3]

Question: I am observing the formation of multiple products, leading to a difficult purification process. What is causing this, and how can I improve the selectivity?

Answer: The formation of multiple products in imidazole alkylation is a common challenge, often arising from a lack of regioselectivity or over-alkylation.

Strategies to Enhance Selectivity:

  • Controlling Regioselectivity: For unsymmetrical imidazoles, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers.[6][7] The outcome is influenced by:

    • Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen atom.[1][5][6]

    • Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen.[1][5][6]

    • Protecting Groups: For complex syntheses requiring high regioselectivity, using a protecting group on one of the nitrogen atoms is a reliable strategy.[1][6] The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is an example that can direct substitution.[1][8]

  • Preventing Over-alkylation: The N-alkylated imidazole product can undergo a second alkylation to form a quaternary imidazolium salt.[3] To minimize this:

    • Control Stoichiometry: Use a slight excess of the imidazole relative to the alkylating agent.[3]

    • Use a Less Reactive Alkylating Agent: If feasible for your synthesis.[3]

    • Monitor the Reaction: Closely follow the reaction progress using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed.[3]

    • Lower the Reaction Temperature: This can reduce the rate of the second alkylation.[3]

    • Dilute the Reaction Mixture: Lowering the concentration of reactants can decrease the likelihood of the product reacting further.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two steps:[1]

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, creating a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated product.

The reaction can proceed through either an SN1 or SN2 pathway, depending on the substrate, nucleophile, and solvent.[9][10][11][12][13]

Q2: How do I choose the appropriate base for my reaction?

A2: The choice of base depends on the pKa of your imidazole derivative and the reactivity of the alkylating agent.[1]

  • Strong bases (e.g., NaH): Use when the imidazole is weakly acidic (e.g., has electron-donating groups) or when using a less reactive alkylating agent.[1]

  • Weaker bases (e.g., K₂CO₃, Cs₂CO₃, KOH): Often sufficient for reactions with more reactive alkylating agents.[1]

  • Organic bases (e.g., Triethylamine): Can be used to scavenge the acid produced during the reaction.[14]

Q3: What is the role of the solvent in imidazole alkylation?

A3: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate and mechanism.

  • Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile): These are commonly used as they effectively solvate the imidazolate anion and promote SN2 reactions.[1]

  • Polar protic solvents (e.g., alcohols): Can slow down the reaction by solvating the nucleophile through hydrogen bonding, but may favor SN1 pathways.

Q4: Can I perform the alkylation without a solvent?

A4: Yes, in some cases, the reaction can be carried out neat (without a solvent), particularly when using an excess of the alkylating agent.[4] Phase-transfer catalysis in the absence of a solvent has also been reported as a useful method for selective N-alkylation of imidazole.[15]

Q5: Are there alternative methods for N-alkylation, especially for sterically hindered imidazoles?

A5: Yes, several alternative methods can be employed to overcome steric hindrance:[3]

  • Mitsunobu Reaction: Allows for the N-alkylation of imidazoles with alcohols under mild conditions.[3]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the N-arylation of imidazoles.[3]

  • Microwave-Assisted Synthesis: Can significantly accelerate the reaction rate, often leading to higher yields and shorter reaction times.[3]

Experimental Protocols

General Protocol for N-Alkylation of Imidazole using Potassium Carbonate

This protocol is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask, add the imidazole derivative (1.0 mmol), potassium carbonate (2.0 mmol), and a suitable polar aprotic solvent (e.g., DMF or Acetonitrile, 5-10 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkylating agent (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for N-Alkylation of a Sterically Hindered Imidazole using Sodium Hydride

Safety Note: Sodium hydride is a flammable solid and reacts violently with water. Handle it in an inert atmosphere (e.g., under nitrogen or argon) and in an anhydrous solvent.

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF (5-10 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the sterically hindered imidazole derivative (1.0 mmol) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 mmol) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight, or gently heat if necessary, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, and follow the workup and purification steps outlined in the general protocol.

Data Presentation

Table 1: Influence of Base and Solvent on Reaction Yield
Imidazole DerivativeAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
4-NitroimidazoleEthyl BromoacetateK₂CO₃CH₃CNReflux2440[1]
4-NitroimidazoleEthyl BromoacetateK₂CO₃DMSO802435[1]
4-NitroimidazoleEthyl BromoacetateK₂CO₃DMF802465[1]
Imidazole1-BromobutaneNaHTHFReflux6High
ImidazoleBenzyl BromideCs₂CO₃CH₃CN604High

Note: "High" indicates yields typically reported in the literature as being very good to excellent, though specific percentages may vary depending on the exact conditions and substrate.

Visualizations

General Mechanism of Imidazole N-Alkylation

G Imidazole Imidazole Base + Base Imidazolate Imidazolate Anion AlkylHalide + R-X Imidazolate->AlkylHalide Product N-Alkylated Imidazole + X⁻ G Start Low Yield or Incomplete Reaction Base Evaluate Base Strength (e.g., K₂CO₃ vs. NaH) Start->Base Solvent Optimize Solvent (e.g., DMF, THF, CH₃CN) Start->Solvent AlkylatingAgent Assess Alkylating Agent Reactivity (I > Br > Cl) Start->AlkylatingAgent Temperature Increase Reaction Temperature Start->Temperature Success Improved Yield Base->Success Solvent->Success AlkylatingAgent->Success Temperature->Success

Caption: Decision tree for troubleshooting low yields in imidazole alkylation.

References

  • Google Patents. (1991). US5011934A - Process for preparing 1-alkylimidazoles.
  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]

  • (n.d.). Protecting Groups.
  • National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Retrieved from [Link]

  • PubMed. (1998). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. Retrieved from [Link]

  • (n.d.). Protecting groups.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • (2024). Optimization of reaction conditions: Significance and symbolism.
  • ResearchGate. (2004). N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

  • ResearchGate. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Retrieved from [Link]

  • Vedantu. (n.d.). SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. Retrieved from [Link]

  • Reddit. (2021). What are the differences between SN1 and SN2 reactions?. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]

  • ResearchGate. (2015). What is the procedure for the reaction of imidazole with alkyl halide?. Retrieved from [Link]

Sources

Technical Support Center: Purification of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable chiral building block. This guide moves beyond simple protocols to provide in-depth, experience-driven advice in a practical question-and-answer format, helping you troubleshoot common issues and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the primary impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the diazotization of (R)-Histidine.[1] Based on this and related syntheses, you should anticipate several key impurities:

  • The undesired (S)-enantiomer: This is the most critical impurity to remove for applications requiring high optical purity. Its presence is guaranteed if the synthesis is not perfectly stereoretentive.

  • Starting Material: Unreacted (R)-Histidine or its hydrochloride salt.

  • Byproducts of Diazotization: Hydroxylated byproducts, where the chloro group is replaced by a hydroxyl group, are common in diazotization reactions.[1]

  • Solvent Residues: Residual solvents from the reaction and initial workup steps.

  • Inorganic Salts: Salts such as sodium chloride or sodium nitrite carried over from the reaction.[1]

It is crucial to perform a thorough initial analysis of your crude material using techniques like HPLC, LC-MS, and ¹H NMR to identify and quantify the specific impurities present in your batch.[2]

Table 1: Common Impurities and Analytical Signatures

Impurity TypeLikely OriginRecommended Analytical TechniqueKey Signature
(S)-enantiomerLack of complete stereoretentionChiral HPLCSeparate peak with identical mass
(R)-HistidineIncomplete reactionLC-MS, ¹H NMRDifferent retention time and mass
Hydroxylated byproductSide reaction during diazotizationLC-MSMass increase of ~18 Da (Cl replaced by OH)
Inorganic SaltsReagents/WorkupConductivity, Ion ChromatographyNot visible on UV HPLC; may affect solubility

Q2: What are the principal strategies for purifying this chiral acid?

A2: The two primary strategies are chiral resolution via diastereomeric salt crystallization and preparative chiral chromatography. The choice between them depends on the scale of purification, impurity profile, and available resources.

  • Chiral Resolution (Diastereomeric Salt Formation): This classical method involves reacting the racemic or enantiomerically-enriched acid with a chiral base (the resolving agent).[3] This forms a pair of diastereomeric salts with different solubilities, allowing one to be selectively crystallized. This method is often cost-effective for large-scale purifications but requires significant process development.[4]

  • Preparative Chiral Chromatography: This involves using a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system equipped with a chiral stationary phase (CSP) to directly separate the (R) and (S) enantiomers.[5] This method offers high purity and is excellent for smaller scales or when crystallization fails, but can be more expensive due to column and solvent costs.[5][6]

Q3: How do I select the best chiral resolving agent for my compound?

A3: The selection of a resolving agent is largely empirical. Since your target compound is an acid, you will need a chiral amine as the resolving agent.[3] A screening process is the most effective approach.

Key considerations for a resolving agent:

  • Availability and Cost: It should be readily available in high enantiomeric purity and be economically viable for your scale.

  • Salt-forming Ability: It must efficiently form a crystalline salt with your acid.

  • Solubility Difference: The resulting diastereomeric salts must have a significant solubility difference in a practical solvent system.

Commonly screened chiral amines include:

  • (R)-(+)-α-Methylbenzylamine

  • (1R,2S)-(-)-Ephedrine

  • Cinchona alkaloids (e.g., Cinchonidine, Quinine)

  • (R)-(-)-2-Phenylglycinol

The process involves reacting your crude acid with a sub-stoichiometric amount (e.g., 0.5 equivalents) of various resolving agents in different solvents and observing which combination yields a crystalline salt with a high diastereomeric excess.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem: My final product has low enantiomeric excess (e.e.) after diastereomeric salt crystallization.

Potential Causes & Solutions:

  • Cause: The chosen resolving agent/solvent system is not optimal.

    • Solution: The solubility difference between the two diastereomeric salts is likely insufficient. You must re-screen for a better combination. Try a wider range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water). Sometimes, the "wrong" diastereomer crystallizes preferentially; in this case, you can isolate the desired enantiomer from the mother liquor.

  • Cause: The crystallization process was too rapid.

    • Solution: Rapid cooling or high supersaturation can lead to the co-precipitation of both diastereomers, trapping the undesired one in the crystal lattice. Employ a slower, more controlled cooling ramp and ensure the solution is not overly concentrated. Seeding the solution with a small crystal of the desired diastereomeric salt can promote selective crystallization.

  • Cause: Insufficient number of recrystallizations.

    • Solution: A single crystallization is often not enough to achieve >99% e.e. The crystallized salt should be recrystallized one or more times from the same or a different solvent system. Monitor the e.e. of the salt after each step using chiral HPLC on a small, liberated sample of the acid.

dot

troubleshooting_ee start Low Enantiomeric Excess (e.e.) After Crystallization check_solvent Is the resolving agent and solvent system optimal? start->check_solvent rescreen Perform a new screen of resolving agents and solvents. check_solvent->rescreen No check_cooling Was the crystallization cooling rate controlled? check_solvent->check_cooling Yes check_mother_liquor Analyze mother liquor. Is desired enantiomer enriched there? rescreen->check_mother_liquor isolate_from_ml Isolate product from mother liquor. check_mother_liquor->isolate_from_ml Yes check_mother_liquor->check_cooling No slow_cooling Implement a slower cooling profile. Consider using a seed crystal. check_cooling->slow_cooling No check_recrystallization Was the salt recrystallized? check_cooling->check_recrystallization Yes slow_cooling->check_recrystallization recrystallize Perform one or more recrystallizations. Monitor e.e. at each step. check_recrystallization->recrystallize No success High e.e. Achieved check_recrystallization->success Yes recrystallize->success

Caption: Troubleshooting workflow for low enantiomeric excess.

Problem: I am struggling to achieve baseline separation on my chiral HPLC column.

Potential Causes & Solutions:

  • Cause: Incorrect Chiral Stationary Phase (CSP).

    • Solution: No single CSP works for all molecules. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose like CHIRALPAK® or Lux® series) are highly effective for a broad range of compounds, including imidazole derivatives.[7][8] If one type (e.g., cellulose) fails, try another (e.g., amylose). Immobilized polysaccharide CSPs offer a wider range of compatible solvents, which can be crucial for method development.[6]

  • Cause: Improper mobile phase composition.

    • Solution: Chiral recognition is highly sensitive to the mobile phase.[6]

      • Normal Phase: Start with a standard mobile phase like Hexane/Ethanol. Systematically vary the alcohol modifier (e.g., switch to isopropanol) and its percentage. Adding a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive can dramatically improve peak shape and resolution for ionizable compounds like yours.

      • Reversed-Phase: For polar compounds, an acidified water/acetonitrile or water/methanol mobile phase on an appropriate reversed-phase CSP might be effective.[9]

  • Cause: Temperature or flow rate is not optimal.

    • Solution: Lowering the column temperature often increases resolution, although it will also increase backpressure and run time. Similarly, reducing the flow rate can improve separation efficiency. Systematically investigate these parameters once a promising mobile phase has been identified.

Problem: My compound "oils out" instead of crystallizing.

Potential Causes & Solutions:

  • Cause: The compound is too soluble or the solution is too concentrated.

    • Solution: The solution is likely supersaturated to a point where amorphous precipitation (oiling out) is kinetically favored over ordered crystallization. Dilute the solution with more solvent and allow it to cool much more slowly. If possible, try to find a solvent in which your compound has lower solubility at room temperature but is still reasonably soluble at elevated temperatures.

  • Cause: Presence of impurities.

    • Solution: Impurities can inhibit crystal lattice formation. Attempt a preliminary purification step before crystallization. This could be a simple charcoal treatment to remove colored impurities, or a quick filtration through a silica plug to remove more polar or non-polar contaminants.

  • Cause: The solvent is not appropriate.

    • Solution: An ideal crystallization solvent will have a steep solubility curve with respect to temperature. Experiment with solvent/anti-solvent systems. Dissolve your compound in a good solvent (e.g., methanol) and slowly add an anti-solvent in which it is poorly soluble (e.g., diethyl ether or heptane) at an elevated temperature until turbidity is observed. Then, add a small amount of the good solvent to redissolve the material and allow it to cool slowly.

Section 3: Key Experimental Protocols

Protocol 1: General Workflow for Chiral Resolution via Diastereomeric Salt Crystallization

This protocol provides a framework for developing a diastereomeric salt resolution.

  • Resolving Agent Screen: a. In separate vials, dissolve 1.0 equivalent of your crude (R,S)-acid in a minimal amount of a test solvent (e.g., ethanol). b. Add 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine). c. Allow the solutions to stand at room temperature, then cool to 0-5 °C if no crystals form. d. Note which combinations produce a crystalline solid.

  • Optimization of Crystallization: a. Using the best combination from the screen, scale up the reaction. b. Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. c. Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Analysis and Liberation: a. Take a small sample of the crystalline salt, suspend it in water, and add 1M HCl to adjust the pH to ~2. b. Extract the liberated acid with a suitable organic solvent (e.g., ethyl acetate). c. Analyze the enantiomeric excess of the extracted acid using a validated chiral HPLC method.

  • Recrystallization and Final Liberation: a. Recrystallize the bulk diastereomeric salt from the same or a different solvent system until the desired e.e. is achieved. b. Once the salt is optically pure, liberate the final this compound on a larger scale using the acid extraction method described in step 3.

dot

purification_selection start Start: Crude Product check_scale Purification Scale? start->check_scale large_scale Large Scale (>10 g) check_scale->large_scale Large small_scale Small Scale (<10 g) check_scale->small_scale Small path_large Diastereomeric Salt Crystallization large_scale->path_large path_small Preparative Chiral Chromatography (HPLC/SFC) small_scale->path_small step_screen Screen Resolving Agents & Solvents path_large->step_screen step_dev Develop Analytical Chiral Method path_small->step_dev step_optimize Optimize Crystallization & Recrystallize step_screen->step_optimize step_liberate Liberate Free Acid step_optimize->step_liberate final_product Pure (R)-enantiomer step_liberate->final_product step_prep Scale up to Preparative Column step_dev->step_prep step_collect Collect Fractions & Evaporate Solvent step_prep->step_collect step_collect->final_product

Caption: Decision workflow for selecting a purification strategy.

References

  • Daicel. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.
  • Ghanem, A., & Ladeira, S. (2014). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate. Retrieved from [Link]

  • Al-Othman, Z. A., Al-Warthan, A., & Ali, I. (2013). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC.
  • Aturki, Z., D'Orazio, G., Fanali, S., & Mannina, L. (2009). Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. PubMed. Retrieved from [Link]

  • Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

  • Enantiomeric resolution of some imidazole antifungal agents on Chiralpak WH chiral stationary phase using HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • Koppenhoefer, B., & Schurig, V. (1988). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses, 66, 151. Retrieved from [Link]

  • RotaChrom. (2024). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]

  • John, J., et al. (2022). A COMPREHENSIVE REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN API’S. World Journal of Pharmaceutical Research, 11(9), 621-636. Retrieved from [Link]

  • El-Garhy, M. S., et al. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of Chloro-Substituted Propionic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chloro-substituted propionic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability and degradation pathways associated with these compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

Introduction: The Stability Challenge of Chloro-Propionic Acids

Chloro-substituted propionic acids, such as 2-chloropropionic acid and 2,2-dichloropropionic acid (Dalapon), are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] However, their utility is often shadowed by their inherent instability. The presence of one or more chlorine atoms on the propionic acid backbone significantly influences the molecule's reactivity, making it susceptible to various degradation pathways.[4][5] Understanding these pathways is critical for ensuring the purity, efficacy, and safety of your final products.

This guide will delve into the primary degradation mechanisms—hydrolysis, thermal decomposition, and microbial degradation—and provide practical advice for identifying and mitigating these issues. We will also address common analytical and purification challenges.

Part 1: Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses common questions regarding the stability of chloro-substituted propionic acids.

Q1: What are the primary factors that influence the stability of chloro-substituted propionic acids?

The stability of chloro-substituted propionic acids is primarily influenced by:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Generally, these compounds are more susceptible to degradation under neutral to alkaline conditions.[5]

  • Temperature: Elevated temperatures can accelerate both hydrolytic and thermal degradation.[5][6]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation, although this is often a less rapid pathway compared to hydrolysis and thermal decomposition.

  • Presence of Microorganisms: In non-sterile environments, microbial degradation can be a significant pathway, as various bacteria and fungi can utilize these compounds as a carbon source.[4]

  • Presence of Metals: Certain metal ions can catalyze degradation reactions.[7][8][9]

Q2: What are the expected degradation products from the hydrolysis of a chloro-substituted propionic acid?

The primary product of hydrolysis is the substitution of the chlorine atom with a hydroxyl group. For instance, the hydrolysis of 2-chloropropionic acid yields 2-hydroxypropionic acid (lactic acid). In the case of 2,2-dichloropropionic acid (Dalapon), hydrolysis can lead to the formation of pyruvic acid.[5][9]

Q3: My chloro-substituted propionic acid solution is turning yellow/brown over time. What could be the cause?

Discoloration can be an indicator of degradation. This could be due to the formation of conjugated systems or other chromophoric degradation products resulting from thermal decomposition or side reactions. It is crucial to characterize these colored impurities to understand the degradation pathway. Heating 2-chloropropionic acid can lead to decomposition, producing toxic and corrosive fumes, which may also contribute to color changes.[10]

Q4: Can I store chloro-substituted propionic acids in aqueous solutions?

While soluble in water, long-term storage in aqueous solutions is generally not recommended due to the risk of hydrolysis, especially at neutral or alkaline pH.[5] If an aqueous solution is necessary for your experiment, it is best to prepare it fresh. For longer-term storage, consider using an anhydrous organic solvent or storing the compound neat under inert atmosphere, following the supplier's recommendations.

Part 2: Troubleshooting Guide: Degradation Pathways

This section provides a structured approach to identifying and addressing specific degradation issues.

Issue 1: Unexpectedly fast degradation of my compound in an aqueous buffer.

Possible Cause: Hydrolytic degradation. The rate of hydrolysis for chloro-substituted propionic acids is significantly influenced by pH.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for accelerated degradation in aqueous buffers.

In-Depth Explanation:

The carbon-chlorine bond in chloro-substituted propionic acids is susceptible to nucleophilic attack by water (hydrolysis). This reaction is often catalyzed by hydroxide ions, meaning the rate of degradation increases as the pH rises. For instance, the hydrolysis of dalapon is slight at 25°C but becomes comparatively rapid at temperatures of 50°C or higher, and alkali conditions can cause dehydrochlorination at temperatures above 120°C.[5]

Experimental Protocol: pH-Dependent Stability Study

  • Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9).

  • Dissolve a known concentration of your chloro-substituted propionic acid in each buffer.

  • Incubate the solutions at a constant temperature (e.g., 40°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analyze the samples by a validated stability-indicating method (e.g., HPLC) to determine the remaining concentration of the parent compound and the formation of degradation products.

  • Plot the concentration of the parent compound versus time for each pH to determine the degradation rate constant.

Issue 2: My solid compound shows signs of degradation upon heating.

Possible Cause: Thermal decomposition. Chloro-substituted propionic acids can decompose at elevated temperatures.

Troubleshooting and Mitigation:

  • Determine the decomposition temperature: Use techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify the onset temperature of decomposition.

  • Avoid excessive heat: During synthesis, purification (e.g., distillation), or storage, ensure that the temperature is kept well below the decomposition temperature. For purification of 2-chloropropionic acid, it is recommended to conduct distillation at reduced pressure to lower the boiling point.[11]

  • Inert atmosphere: Handling the compound under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative processes that may be initiated at elevated temperatures.

Known Thermal Decomposition Products:

Thermal decomposition can be a complex process, but a primary and hazardous product is hydrogen chloride (HCl) gas .[10] Other potential products can include smaller organic fragments and char.

Part 3: Troubleshooting Guide: Analytical Challenges

Accurate analysis of chloro-substituted propionic acids and their degradation products is crucial. This section addresses common issues encountered during HPLC analysis.

Issue 3: Peak tailing in reversed-phase HPLC analysis.

Possible Cause: Secondary interactions between the carboxylic acid group and the silica-based stationary phase.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing in HPLC.

In-Depth Explanation:

Peak tailing for acidic compounds like chloro-substituted propionic acids in reversed-phase HPLC is often caused by interactions with residual silanol groups on the silica packing material.[12][13][14][15] These silanol groups can be acidic and interact with the polar carboxylic acid moiety of the analyte, leading to a secondary retention mechanism that causes the peak to tail. By lowering the pH of the mobile phase, the ionization of both the carboxylic acid and the silanol groups is suppressed, minimizing these undesirable interactions.

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAnalyte FormExpected Peak Asymmetry Factor (As)
7.0Mostly ionized> 2.0 (significant tailing)
5.0Partially ionized1.5 - 2.0 (moderate tailing)
3.0Mostly non-ionized1.2 - 1.5 (slight tailing)
< 2.5Fully non-ionized< 1.2 (symmetrical peak)

Note: The pKa of 2-chloropropionic acid is approximately 2.8.

Part 4: Troubleshooting Guide: Purification and Impurities

Achieving high purity is often a challenge due to the reactivity of these compounds and the potential for side reactions during synthesis.

Issue 4: Presence of di- or tri-chlorinated impurities in my synthesized 2-chloropropionic acid.

Possible Cause: Over-chlorination during the synthesis from propionic acid.

Troubleshooting and Purification:

  • Reaction Control: The chlorination of propionic acid can be difficult to control and may proceed to form 2,2-dichloropropionic acid.[16] Careful control of the reaction stoichiometry (amount of chlorinating agent) and reaction time is crucial.

  • Purification Method: Fractional distillation under reduced pressure is a common method to separate 2-chloropropionic acid from higher-boiling dichlorinated impurities.[17][18][19]

Experimental Protocol: Purification by Fractional Distillation

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Apply a vacuum to reduce the pressure in the system.

  • Gently heat the crude product.

  • Collect the fraction that distills at the boiling point of 2-chloropropionic acid at the applied pressure (e.g., 75-77°C at 10 mmHg).[11]

  • Monitor the purity of the collected fractions by GC or HPLC.

Issue 5: My final product contains residual starting material (propionic acid).

Possible Cause: Incomplete reaction during synthesis.

Troubleshooting and Purification:

  • Reaction Optimization: Ensure sufficient reaction time and appropriate temperature to drive the reaction to completion.

  • Purification: The boiling point difference between propionic acid (~141°C) and 2-chloropropionic acid (~186°C) allows for separation by fractional distillation. Propionic acid will distill first.

References

  • US5215671A, Purification method of 2-chloropropionic acid, Google P
  • 2-Chloropropionic acid | C3H5ClO2 | CID 11734 - PubChem.
  • ICSC 0644 - 2-CHLOROPROPIONIC ACID.
  • Troubleshooting Caulophyllogenin peak tailing in reverse-phase HPLC - Benchchem.
  • HPLC Troubleshooting Guide.
  • Dalapon | C3H4Cl2O2 | CID 6418 - PubChem.
  • EP0165540B1 - Process for preparing 2-chloropropionic acid - Google P
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester.
  • 2-chloroalkanoic acids of high enantiomeric purity
  • Decarboxylative Halogenation of Organic Compounds. (2020). Chemical Reviews.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Purification by fractional distill
  • 2-Chloropropionic acid - Wikipedia.
  • CA1231347A - Process for the preparation of 2-chloropropionic acid - Google P
  • Dalapon - AERU - University of Hertfordshire.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2020). Molecules.
  • Decarboxylative Halogenation of Organic Compounds. (2020).
  • A Comprehensive Guide for Analytical Method Validation. (2023). International Journal of Pharmaceutical and Biological Archives.
  • Forced Degradation Studies for Biopharmaceuticals. (2013).
  • Interaction of Different Metal Ions with Carboxylic Acid Group: A Quantitative Study. (2007). The Journal of Physical Chemistry B.
  • Interaction of different metal ions with carboxylic acid group: a quantit
  • How do you convert propanoic acid to 2-chloropropionic acid? - Quora.
  • Hydrolysis Rate of 2-Methyl-2-Chloropropane | PDF | Thermodynamics - Scribd.
  • Hydrolysis Rates for Various pH Levels | Download Table - ResearchG
  • A Review on Analytical Method Validation (With Case Study). (2024).
  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022). Accounts of Chemical Research.
  • VALID
  • 2,2-Dichloropropionic acid - Wikipedia.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.
  • (PDF) Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. (2003).
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)
  • hydrolysis r
  • Relative absorbance and quantum yield of three oxidants at 254 nm.
  • Thermal decomposition – Knowledge and References - Taylor & Francis.
  • 2,2-dichloropropionic acid - Report | CAMEO Chemicals | NOAA.
  • Chlorinated aliphatic hydrocarbons; an interdisciplinary study of degradation and distribution in complex environments Åkesson,. (2022). Lund University.
  • Thermal Decomposition by Seema Makhijani for class 10.CBSE.
  • Formation of stable chlorinated hydrocarbons in weathering plant m
  • Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent - PubMed Central.
  • Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C 60 Under UV and E-Beam Irradi
  • (PDF)

Sources

Technical Support Center: Characterization of Reactive Imidazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of reactive imidazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these transient species. Imidazole-containing molecules are pivotal in pharmaceuticals and biological systems, often exerting their effects through highly reactive, short-lived intermediates.[1][2] Successfully identifying and characterizing these intermediates is crucial for understanding reaction mechanisms, optimizing synthetic routes, and ensuring the stability and efficacy of final products.[3]

This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific experimental issues. The methodologies described herein are grounded in established scientific principles and validated through extensive field application.

I. FAQs: Fundamental Challenges in Intermediate Analysis

This section addresses common overarching questions regarding the inherent difficulties in studying reactive imidazole intermediates.

Q1: Why are reactive imidazole intermediates so difficult to characterize?

A1: The primary challenge lies in their transient nature. These intermediates are often highly unstable, with lifetimes on the order of milliseconds to seconds, making them difficult to isolate and analyze using conventional techniques.[4][5] Their high reactivity means they are prone to rapid subsequent reactions or degradation, further complicating their detection.[6] Additionally, their low concentrations in a reaction mixture can make them undetectable by standard analytical methods.

Q2: What are the most common types of reactive imidazole intermediates?

A2: Researchers frequently encounter several classes of reactive imidazole intermediates, including:

  • Acylimidazolides: Formed during acyl transfer reactions, these are highly reactive due to the excellent leaving group nature of the imidazole moiety.

  • Imidazolyl Radicals: These can be generated through oxidation or photolysis and are involved in various atmospheric and biological processes.[6]

  • Carbene Intermediates: N-heterocyclic carbenes (NHCs) derived from imidazoles are crucial in organocatalysis.

  • Protonated/Deprotonated Species: The amphoteric nature of imidazole allows for the formation of imidazolium cations and imidazolide anions, which can be highly reactive intermediates in acid- or base-catalyzed reactions.[1]

Q3: My reaction is not proceeding as expected. Could an unstable intermediate be the cause?

A3: Absolutely. The formation of an unexpectedly stable or, conversely, an overly reactive intermediate can derail a synthesis.[7] If an intermediate is too stable, it may not proceed to the desired product. If it's too reactive, it may decompose or react via undesired pathways, leading to a complex mixture of byproducts.[8] Careful monitoring of the reaction progress from the very beginning is crucial to identify any deviations from the expected pathway.[9]

II. Troubleshooting Guide: Spectroscopic and Chromatographic Characterization

This section provides detailed troubleshooting for specific analytical techniques.

NMR Spectroscopy
Q4: My ¹H or ¹³C NMR spectrum shows broad or missing signals for my imidazole-containing compound. What's happening?

A4: Signal broadening in the NMR spectra of imidazole derivatives is a frequent issue, often stemming from dynamic processes occurring on the NMR timescale.[10]

  • Causality: The most common cause is tautomerism , where a proton rapidly exchanges between the two nitrogen atoms of the imidazole ring.[10] If the rate of this exchange is comparable to the NMR experiment's timescale, the signals for the nuclei within and near the ring can broaden or even coalesce into a single, averaged signal.[10]

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue. At low temperatures, the tautomeric exchange may slow down sufficiently to observe distinct signals for each tautomer. Conversely, at high temperatures, the exchange may become rapid enough to yield sharp, averaged signals.

    • D₂O Exchange: To confirm the presence of an N-H proton, which can be broad and difficult to identify, add a drop of deuterium oxide (D₂O) to your NMR sample. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish in intensity.[10]

    • Solvent Effects: The choice of solvent can influence the rate of proton exchange.[11][12] Acquiring spectra in different solvents (e.g., aprotic vs. protic) may help to resolve broadened signals.

Q5: I'm observing more signals in my NMR spectrum than I expect for my target molecule. What are the possible reasons?

A5: The presence of unexpected signals can be attributed to several factors:

  • Slow Tautomerism: If the tautomeric exchange is slow on the NMR timescale, you may be observing separate sets of signals for each tautomer present in the solution.[10]

  • Rotamers: If your imidazole derivative has substituents with restricted rotation around a single bond, you might be observing different rotational isomers (rotamers), each with its own set of NMR signals.[10]

  • Isomeric Impurities: The synthesis of substituted imidazoles can sometimes produce regioisomers, resulting in a mixture of products with distinct NMR spectra.[10]

  • pH Effects: The protonation state of the imidazole ring can significantly affect the chemical shifts.[11][12] Small changes in the sample's pH can lead to the appearance of new sets of signals corresponding to protonated species.

Mass Spectrometry
Q6: I'm trying to detect my reactive intermediate by LC-MS, but I can't find the corresponding mass peak. What could be the problem?

A6: Detecting transient intermediates by LC-MS is challenging due to their instability.

  • Causality: The intermediate may be degrading during the chromatographic separation or in the ion source of the mass spectrometer. The timescale of a typical HPLC run is often too long for highly reactive species.

  • Troubleshooting Steps:

    • Direct Infusion: Bypass the LC column and introduce the reaction mixture directly into the mass spectrometer via a syringe pump. This minimizes the analysis time and reduces the chance of degradation on the column.

    • Rapid Quenching: Use a quench-flow technique to stop the reaction at a specific time point by mixing it with a quenching agent (e.g., a strong acid or base) that stabilizes the intermediate or converts it to a stable derivative.[13][14][15][16] The quenched sample can then be analyzed by MS.

    • Softer Ionization Techniques: Electrospray ionization (ESI) is generally a soft ionization method, but for very labile intermediates, even it can cause fragmentation. Consider using even gentler ionization techniques if available.

    • Charge-Reducing Reagents: Adding charge-reducing reagents like imidazole derivatives to the solution before ESI can help stabilize macromolecular complexes and reduce in-source fragmentation.[17]

Chromatography (HPLC/UPLC)
Q7: I'm having difficulty achieving good separation of my imidazole-containing compounds by HPLC. What parameters should I optimize?

A7: The separation of closely related imidazole derivatives can be challenging.[18]

  • Causality: Imidazoles can exhibit complex interactions with the stationary phase due to their polar and basic nature. Tailing and poor peak shape are common issues.

  • Troubleshooting & Optimization:

    Parameter Recommended Action Rationale
    Column Chemistry Test different stationary phases (e.g., C18, C8, Phenyl). A T3 column can sometimes provide better separation for polar compounds.[18] The choice of stationary phase is critical for achieving the desired selectivity.
    Mobile Phase pH Adjust the pH of the aqueous mobile phase with a suitable buffer (e.g., phosphate buffer).[19] For basic imidazoles, a slightly acidic pH can improve peak shape by ensuring a consistent protonation state. Controlling the ionization state of the analytes is crucial for reproducible retention and symmetrical peaks.
    Organic Modifier Compare methanol and acetonitrile. Methanol can sometimes offer better separation for imidazoles.[18] The choice of organic modifier affects the selectivity of the separation.

    | Additives | Add a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase.[18] | This can help to suppress silanol interactions on the stationary phase and improve peak shape. |

III. Advanced Techniques for Intermediate Characterization

For highly reactive and short-lived intermediates, specialized techniques are often required.

Stopped-Flow and Quench-Flow Techniques
Q8: When should I consider using stopped-flow or quench-flow techniques?

A8: These rapid-mixing techniques are indispensable when studying reactions with half-lives in the millisecond to second range.[4][5]

  • Stopped-Flow: This technique is ideal when the reaction produces a change in a spectroscopic signal (e.g., UV-Vis absorbance or fluorescence).[4][20][21] Reactants are rapidly mixed, and the reaction is monitored in real-time in an observation cell.[4]

  • Quench-Flow: This method is used when there is no convenient spectroscopic probe for the reaction.[15][22] The reaction is initiated by rapid mixing and then stopped (quenched) at various time points by adding a chemical that halts the reaction.[22] The quenched samples are then analyzed offline by techniques like HPLC, MS, or NMR.[13][15][22]

Workflow for Stopped-Flow Kinetics

G ReactantA Reactant A Syringe Mixer High-Efficiency Mixer ReactantA->Mixer ReactantB Reactant B Syringe ReactantB->Mixer ObsCell Observation Cell (Spectroscopic Monitoring) Mixer->ObsCell StopSyringe Stop Syringe ObsCell->StopSyringe Data Data Acquisition System ObsCell->Data Real-time Signal StopSyringe->Data Triggers Data Collection

Caption: Stopped-flow experimental workflow.

Trapping of Intermediates
Q9: My intermediate is too reactive to be observed directly. How can I "trap" it?

A9: Trapping involves adding a reagent to the reaction mixture that will react specifically with the intermediate to form a stable, characterizable product.[23]

  • Causality: The trapping agent should be highly reactive towards the intermediate but inert towards the starting materials and other species in the reaction mixture.

  • Examples of Trapping Strategies:

    • Nucleophilic Trapping: If the intermediate is electrophilic (e.g., an acylimidazolide), a potent nucleophile can be added to trap it.

    • Radical Trapping: For radical intermediates, stable radical species like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be used as trapping agents.[23]

    • Cycloaddition Reactions: Highly reactive species like benzynes or carbenes can be trapped by dienes or other suitable reaction partners via cycloaddition reactions.

Logical Flow for Deciding on a Trapping Experiment

Caption: Decision-making process for a trapping experiment.

IV. Crystallization Challenges

Q10: I am trying to obtain a crystal structure of my intermediate, but it either oils out or decomposes. What can I do?

A10: Crystallizing reactive intermediates is exceptionally challenging due to their inherent instability.[24][25] Oiling out and decomposition are common problems.[26]

  • Causality: The conditions required for crystallization (e.g., high concentration, specific solvents, temperature changes) can often promote decomposition or side reactions of the unstable intermediate.[26] The intermediate may also exist in multiple forms (polymorphs) that are difficult to crystallize consistently.[24]

  • Troubleshooting Strategies:

    Issue Potential Solution Rationale
    Oiling Out Use a reactive crystallization approach where the intermediate is generated in situ under conditions that favor immediate crystallization.[26] This can prevent the concentration from exceeding the solubility limit before crystals can form. By coupling the reaction and crystallization, the intermediate is removed from the solution as it forms, preventing it from reaching a concentration where it oils out.[26]
    Decomposition Employ low-temperature crystallization techniques. Consider co-crystallization with a stabilizing agent that can form non-covalent interactions with the intermediate. Lowering the temperature can slow down decomposition pathways. A co-former can stabilize the intermediate in the crystal lattice.

    | Poor Crystal Quality | Systematically screen a wide range of solvents and anti-solvents. Control the rate of supersaturation carefully, for example, by slow cooling or vapor diffusion. | Crystal habit and quality are highly dependent on the crystallization conditions.[24] Slow, controlled crystallization often yields better quality crystals. |

V. Computational Chemistry in Intermediate Characterization

Q11: How can computational chemistry aid in the characterization of reactive imidazole intermediates?

A11: Computational chemistry is a powerful tool for complementing experimental studies, especially when intermediates are too fleeting to be observed directly.[6][27]

  • Predicting Structures and Reactivity: Quantum chemical calculations (e.g., Density Functional Theory - DFT) can be used to predict the geometries, energies, and spectroscopic properties (e.g., NMR chemical shifts, UV-Vis spectra) of proposed intermediates.[6][27][28] This can help to confirm or refute a hypothesized reaction mechanism.

  • Mapping Reaction Pathways: Computational methods can be used to calculate the energy barriers for different reaction pathways, providing insights into which pathways are most likely to occur.[6] This can help to explain the formation of observed products and byproducts.

  • Interpreting Experimental Data: Calculated spectroscopic data can be compared with experimental spectra to aid in the assignment of signals and the identification of species in a complex mixture.[6][27]

References

  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Comput
  • Stopped-Flow Kinetics Investigation of the Imidazole-Catalyzed Peroxyoxalate Chemiluminescence Reaction. (1998). The Journal of Organic Chemistry.
  • Crystallization & Solid Form Challenges for Intermediates. (2025).
  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Imidazo[4,5-d]imidazoles. (2025). Benchchem.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
  • Understanding a Reactive Crystallization Through Thermodynamic and Kinetic Modeling. (n.d.).
  • Technical Support Center: Strategies to Reduce Byproducts in Multi-Component Reactions of Imidazoles. (2025). Benchchem.
  • Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. (2025).
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (2022). MDPI.
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). PubMed Central.
  • Investigation of enzyme kinetics using quench-flow techniques with MALDI-TOF mass spectrometry. (2002). PubMed.
  • Two novel imidazole derivatives – Combined experimental and comput
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (2025). Benchchem.
  • Crystallography of Reactive Intermedi
  • Navigating the Complexities of 5-Nitroso-1H-Imidazole Chemistry: A Technical Support Guide. (2025). Benchchem.
  • Investigation of Enzyme Kinetics Using Quench-Flow Techniques with MALDI-TOF Mass Spectrometry. (2002). Department of Biochemistry.
  • Quench-Flow. (n.d.). TgK Scientific Stopped-Flow Solutions.
  • Stopped-flow. (n.d.). Wikipedia.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2024). MDPI.
  • Reactive imidazole intermediates: simplified synthetic approach to functional aliphatic cyclic carbon
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). ScienceDirect.
  • Imidazole quantification by LC determin
  • Rapid reaction kinetics (Stopped-Flow). (n.d.). University of York.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (2000). New Journal of Chemistry.
  • How to Troubleshoot a Reaction. (2026). University of Rochester.
  • Trapping Intermediates. (n.d.). College of Saint Benedict & Saint John's University.
  • The identification of chemical intermediates in enzyme catalysis by the rapid quench-flow technique. (2025).
  • Resolving Kinetics- Fast Methods. (2023). Chemistry LibreTexts.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). NIH.
  • Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. (2017).
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. (2000).
  • Common Challenges in Crystalliz
  • The dye-sensitized photooxidation of imidazoles: Trapping of intermediates by nucleophiles. (1981). Tetrahedron.
  • Reaction strategies for synthesis of imidazole derivatives: a review. (2025).
  • Investigate enzymatic mechanisms using stopped-flow. (n.d.). Applied Photophysics.
  • Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. (n.d.). Agilent.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester.
  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2025). PubMed Central.
  • Reactive imidazole intermediates: simplified synthetic approach to functional aliphatic cyclic carbon
  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. (2019). Taylor & Francis Online.
  • Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. (2023). PubMed Central.
  • Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. (2010). Semantic Scholar.
  • Nanopore Identification of Biogenic Amines and Its Applications in Food Freshness Evalu
  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2020). PubMed Central.
  • ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (2003). TÜBİTAK Academic Journals.
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Optimizing Solubility of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this compound in in vitro experimental settings. Our goal is to empower you with the scientific principles and practical methodologies to ensure reliable and reproducible assay results.

Introduction: Understanding the Molecule's Solubility Profile

This compound is a substituted imidazole derivative, noted as a Thrombin Activatable Fibrinolysis Inhibitor (TAFIa) inhibitor.[1] Its structure, containing both a basic imidazole ring and an acidic carboxylic acid group, confers it zwitterionic properties. This dual functionality is the primary determinant of its pH-dependent solubility, a critical factor to control in any aqueous in vitro assay.

A zwitterionic compound possesses both a positive and a negative charge, with the net charge of the molecule being dependent on the pH of the solution. The solubility of such compounds is typically lowest at their isoelectric point (pI), where the net charge is zero, and increases as the pH moves away from the pI, either into more acidic or more basic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?

This is a common challenge with zwitterionic compounds. The limited solubility at neutral pH is likely due to the proximity of the buffer's pH to the compound's isoelectric point (pI). At its pI, the molecule has a net neutral charge, minimizing its interaction with polar water molecules and leading to precipitation.

To understand this, we must consider the pKa values of the functional groups:

  • Carboxylic Acid Group: Typically has a pKa in the range of 4-5.[2][3]

  • Imidazole Ring: The conjugate acid of imidazole has a pKa of approximately 7.0.[4][5]

At a pH between the two pKa values, the carboxylic acid group will be deprotonated (negatively charged), and the imidazole ring will be protonated (positively charged), resulting in a zwitterion with low net charge and thus, low aqueous solubility.

Q2: How can I determine the optimal pH for dissolving this compound?

The optimal pH for dissolving this compound will be either sufficiently below the pKa of the carboxylic acid or sufficiently above the pKa of the imidazole ring. A systematic approach is recommended:

  • Acidic pH Range: Start by attempting to dissolve the compound in a buffer with a pH of 2-3. In this range, the carboxylic acid will be protonated (neutral), and the imidazole ring will be protonated (positively charged), resulting in a net positive charge and increased solubility.

  • Basic pH Range: Alternatively, try dissolving the compound in a buffer with a pH of 8-9. Here, the carboxylic acid will be deprotonated (negatively charged), and the imidazole ring will be deprotonated (neutral), leading to a net negative charge and enhanced solubility.

It is crucial to perform a pH-solubility profile to experimentally determine the ideal pH range for your desired stock concentration.

Q3: I've dissolved the compound at an acidic/basic pH, but it precipitates when I dilute it into my neutral pH assay media. What should I do?

This phenomenon, known as "crashing out," occurs when a compound is transferred from a solution where it is soluble to one where it is not. To mitigate this:

  • Lower the Stock Concentration: A more dilute stock solution will result in a lower final concentration in your assay, which may be below the solubility limit at neutral pH.

  • Modify the Assay Buffer: If your assay can tolerate it, slightly adjusting the pH of the final assay buffer can sometimes prevent precipitation. Even a small shift can have a significant impact on solubility.

  • Use Co-solvents: Introducing a small percentage of an organic co-solvent, such as DMSO, into your final assay media can help maintain solubility.

Q4: What is the maximum recommended concentration of DMSO for my cell-based assays?

While Dimethyl Sulfoxide (DMSO) is a powerful solvent, it can be toxic to cells at higher concentrations. A general guideline is to keep the final concentration of DMSO in your cell culture media at or below 0.5%, with many cell lines tolerating up to 1%.[6] However, the sensitivity to DMSO is cell-line specific. It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.

Troubleshooting Guide

If you are encountering precipitation of this compound in your experiments, follow this troubleshooting workflow:

Caption: A troubleshooting flowchart for addressing compound precipitation.

Experimental Protocols

Protocol 1: Determining the pH-Dependent Solubility Profile

This protocol will allow you to systematically determine the solubility of this compound across a range of pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.

  • Equilibrate the solutions by rotating or shaking them at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate the undissolved solid by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV with a standard curve).

  • Plot the measured solubility against the pH of each buffer to visualize the pH-solubility profile.

Protocol 2: Systematic Approach to Solubilization Using a Co-solvent

This protocol provides a step-by-step method for using a co-solvent like DMSO to improve solubility in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), high purity

  • Your aqueous assay buffer

  • Vortex mixer

  • Nephelometer or UV-Vis spectrophotometer (optional, for turbidity measurement)

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 50 mM). Gentle warming or sonication may aid dissolution.

  • Determine Maximum Tolerable DMSO Concentration: In a separate experiment, determine the highest percentage of DMSO your in vitro assay can tolerate without affecting the results (vehicle control).

  • Serial Dilution: Perform a serial dilution of your DMSO stock solution into the aqueous assay buffer.

  • Observe for Precipitation: Visually inspect each dilution for any signs of precipitation. For a more quantitative measure, you can assess turbidity using a nephelometer.

  • Identify the Highest Soluble Concentration: The highest concentration that remains clear is your working stock concentration for that specific DMSO/buffer ratio.

Data Presentation

Parameter Value Implication for Solubility
Molecular Structure C6H7ClN2O2Contains both acidic and basic functional groups, indicating zwitterionic character.
pKa (Carboxylic Acid) ~4-5Will be deprotonated (negative charge) at physiological pH.[2][3]
pKa (Imidazole, conjugate acid) ~7.0Will be partially protonated (positive charge) at physiological pH.[4][5]
Predicted Isoelectric Point (pI) Between ~5 and ~7Lowest solubility is expected in this pH range.

Conclusion

The solubility of this compound is fundamentally governed by its zwitterionic nature. By understanding and manipulating the pH of your solutions, you can significantly improve its solubility for in vitro assays. When pH adjustment alone is not sufficient, a systematic approach to using co-solvents like DMSO can provide a viable solution. Always remember to validate the compatibility of your final solvent system with your specific experimental setup to ensure the integrity of your results.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 795, Imidazole. Retrieved from [Link].

  • DWN (n.d.). This compound. Retrieved from [Link].

  • Wikipedia (2024). Imidazole. Retrieved from [Link].

  • JoVE (2023). Acidity of Carboxylic Acids. Retrieved from [Link].

  • Clark, J. (2023). The Acidity of Carboxylic Acids. Retrieved from Chemguide: [Link].

  • LifeTein (2023). DMSO usage in cell culture. Retrieved from [Link].

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
  • Gattefossé (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link].

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 455–460.
  • Avdeef, A. (2007). The rise of pH-metric logP. Expert opinion on drug discovery, 2(10), 1355–1369.
  • Bergström, C. A., et al. (2002). In vitro-in vivo solubility correlations for a set of structurally diverse druglike compounds. Pharmaceutical research, 19(2), 168–175.
  • Box, K. J., & Comer, J. E. (2008). Using pKa to influence and predict compound-specific effects in early drug discovery. Current drug metabolism, 9(9), 869–878.
  • Curatolo, W. (1998). The use of co-solvents in oral and parenteral formulations. Pharmaceutical science & technology today, 1(8), 362–369.
  • Tsinman, K., et al. (2011). The value of kinetic solubility in drug discovery. Future medicinal chemistry, 3(1), 41–51.

Sources

overcoming side reactions in the chlorination of propionic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chlorination of propionic acid and its derivatives. Instead of a generic overview, we will directly address specific, common problems in a question-and-answer format, providing not just solutions but the underlying mechanistic reasoning to empower your experimental design.

Frequently Asked Questions (FAQs): Troubleshooting Side Reactions

This section tackles the most common issues encountered during the chlorination of propionic acid derivatives: poor regioselectivity and over-chlorination.

Category 1: Issues with Regioselectivity (α- vs. β-Chlorination)

Question 1: My primary goal is to synthesize 2-chloropropionic acid (α-chlorination), but my analysis shows a significant amount of 3-chloropropionic acid (β-chlorination). What is causing this, and how can I fix it?

Answer: This is a classic regioselectivity problem that stems from competing reaction mechanisms: an ionic pathway that yields the desired α-chloro product and a free-radical pathway that produces the undesired β-chloro isomer.

  • The Underlying Chemistry:

    • Ionic Mechanism (for α-Chlorination): The desired α-chlorination is typically achieved under conditions that promote an ionic mechanism, such as the Hell-Volhard-Zelinsky (HVZ) reaction.[1] In this method, a catalyst like phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) first converts the propionic acid into its more reactive acyl chloride derivative.[2] This acyl chloride readily tautomerizes to its enol form. The crucial step is the reaction of this electron-rich enol with chlorine (Cl₂), which acts as an electrophile, to selectively chlorinate the α-carbon.[2][3]

    • Free-Radical Mechanism (for β-Chlorination): The formation of 3-chloropropionic acid occurs via a free-radical chain reaction.[4] This pathway is initiated by energy sources like UV light (hν) or radical initiators.[5][6] A chlorine radical (Cl•) will abstract a hydrogen atom from the propionic acid backbone. Contrary to what might be expected, the α-hydrogen is less likely to be abstracted. This is because the chlorine radical is highly electrophilic and reactive, and the α-position is rendered electron-deficient by the inductive effect of the adjacent carboxylic acid group.[7] Consequently, the more electron-rich β-hydrogens are preferentially abstracted, leading to the β-chloro product.[7]

  • Actionable Solutions:

    • Exclude Light and Radical Initiators: Ensure your reaction is performed in a vessel protected from light (e.g., wrap the flask in aluminum foil). Avoid any known radical initiators. The exclusion of radical-forming conditions is paramount for favoring α-chlorination.[5]

    • Utilize an HVZ-type Catalyst: Explicitly use a catalyst known to promote the ionic pathway. Catalytic amounts of PCl₃, phosphorus tribromide (PBr₃), or adding propionic anhydride are effective.[8][9] These reagents are essential for generating the key acyl halide intermediate.

    • Incorporate a Radical Scavenger: To further suppress the free-radical pathway, consider adding a radical scavenger such as oxygen or dinitrobenzene to your reaction mixture.[10]

Question 2: Can I use direct chlorination with Cl₂ gas without a catalyst to get 2-chloropropionic acid?

Answer: While technically possible, direct chlorination of propionic acid without a catalyst is sluggish and notoriously difficult to control.[11] In the absence of an HVZ catalyst (like PCl₃) to form the enol-competent acyl chloride, the reaction is prone to proceeding via the free-radical pathway, especially if exposed to light, leading primarily to the undesired 3-chloropropionic acid.[5][7] For selective and efficient synthesis of the α-chloro isomer, a catalyst that promotes the ionic mechanism is strongly recommended.[4][12]

Category 2: Issues with Polychlorination

Question 3: My reaction is producing a high percentage of 2,2-dichloropropionic acid. How can I improve the selectivity for the mono-chlorinated product?

Answer: The formation of dichlorinated byproducts is a common consequence of over-reaction.[13] The initially formed 2-chloropropionic acid can undergo a second chlorination under the same reaction conditions.[12][14] The key to preventing this is careful control over stoichiometry and reaction conditions.

  • The Underlying Chemistry: The α-hydrogen in 2-chloropropionic acid can still be replaced by chlorine via the same ionic (HVZ) mechanism. The reaction is a consecutive process where the desired product acts as the starting material for the undesired side reaction.[4][14]

  • Actionable Solutions:

    • Control Stoichiometry: Carefully control the molar equivalents of the chlorinating agent (e.g., Cl₂). Use a slight deficit or a 1:1 molar ratio of chlorine to propionic acid. Avoid using a large excess of the chlorinating agent.

    • Monitor Reaction Progress: Closely monitor the reaction using an appropriate analytical technique (e.g., GC, ¹H NMR). Stop the reaction once the consumption of the starting material plateaus or the formation of the dichlorinated product begins to accelerate.

    • Control Temperature: Higher temperatures can increase the rate of the second chlorination. While the HVZ reaction often requires elevated temperatures (e.g., 115-140°C), avoid excessively high temperatures or prolonged reaction times.[1][5] Sometimes, a gradual increase in temperature can help balance the reaction rate and selectivity.[10]

    • Slow Addition: Add the chlorinating agent slowly or portion-wise to the reaction mixture. This helps maintain a low instantaneous concentration of the chlorinating agent, which can favor mono-substitution.

Visualizing the Competing Pathways

The choice between the ionic and radical pathway is the most critical factor in determining the regioselectivity of the chlorination.

G cluster_ionic Ionic Pathway cluster_radical Radical Pathway start Propionic Acid catalyst PCl₃ or SOCl₂ start->catalyst initiator UV Light (hν) start->initiator acyl_halide Propionyl Chloride catalyst->acyl_halide Forms Intermediate enol Enol Intermediate acyl_halide->enol Tautomerization alpha_product 2-Chloropropionic Acid (Desired Product) enol->alpha_product + Cl₂ beta_radical β-Radical Intermediate initiator->beta_radical H• Abstraction beta_product 3-Chloropropionic Acid (Side Product) beta_radical->beta_product + Cl₂

Caption: Competing ionic vs. radical chlorination pathways.

Troubleshooting Guide at a Glance

This table provides a quick reference for diagnosing and solving common problems.

Observed Problem Potential Cause(s) Recommended Action(s)
High yield of β-chloro isomer Reaction proceeding via a free-radical mechanism.1. Exclude all sources of UV light.[5]2. Ensure a proper HVZ catalyst (e.g., PCl₃) is used.[1]3. Add a radical scavenger.[10]
Significant amount of di- or polychlorinated products 1. Excess chlorinating agent.2. Reaction time is too long.3. Reaction temperature is too high.1. Use stoichiometric or slightly sub-stoichiometric amounts of Cl₂.[1]2. Monitor reaction progress (GC/NMR) and stop when optimal. 3. Reduce reaction temperature or duration.[15]
Low conversion of starting material 1. Insufficient catalyst.2. Reaction temperature too low or time too short.3. Inactive chlorinating agent.1. Ensure catalytic amount of PCl₃/SOCl₂ is present.2. Gradually increase temperature or extend reaction time, monitoring for side products.3. Use a fresh, verified source of chlorine.
Formation of unsaturated byproducts Elimination of HCl at excessively high temperatures.Reduce the reaction temperature. This side reaction is more common at very high temperatures.[1][15]
Experimental Protocols
Protocol 1: Selective α-Chlorination of Propionic Acid via HVZ Reaction

This protocol is a representative procedure for selectively synthesizing 2-chloropropionic acid.

Materials:

  • Propionic acid

  • Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

  • Chlorine (Cl₂) gas

  • Three-necked round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber (e.g., NaOH solution)

  • Dropping funnel or gas inlet tube

  • Thermometer

  • Stirring plate and stir bar

  • Heating mantle

Procedure:

  • Setup: Assemble the dry three-necked flask with the condenser, thermometer, and gas inlet. Protect the apparatus from light by wrapping it in aluminum foil.

  • Acyl Chloride Formation: Charge the flask with propionic acid (1.0 eq). Add a catalytic amount of PCl₃ (approx. 0.05 eq) OR add thionyl chloride (1.1 eq) and heat the mixture to reflux for 1-2 hours to form the propionyl chloride in situ.[8] This step is crucial for activating the substrate.

  • Chlorination: Cool the mixture slightly and begin bubbling chlorine gas (1.0 eq) through the solution via the gas inlet tube at a controlled rate. Maintain the reaction temperature between 115-130°C.[5]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by GC or NMR to track the disappearance of starting material and the appearance of the mono- and di-chlorinated products.

  • Completion: Stop the chlorine flow once the desired conversion is reached (typically after several hours). Be careful not to let the reaction proceed too long to minimize dichlorination.

  • Work-up: Cool the reaction mixture to room temperature. The crude product is often a mixture of 2-chloropropionyl chloride and 2-chloropropionic acid. To obtain the acid, carefully quench the reaction mixture by slowly adding it to water. The acyl chloride will hydrolyze to the carboxylic acid.[8]

  • Purification: The crude 2-chloropropionic acid can be purified by fractional distillation under reduced pressure. Note that the boiling points of propionic acid, 2-chloropropionic acid, and 2,2-dichloropropionic acid can be close, requiring an efficient distillation column.[13]

Troubleshooting Workflow Diagram

Use this decision tree to guide your troubleshooting process systematically.

G start Unsatisfactory Chlorination Result q1 What is the main issue? start->q1 regio Poor Regioselectivity (β-isomer present) q1->regio Selectivity poly High Polychlorination (di/tri-chloro products) q1->poly Purity yield Low Conversion / Yield q1->yield Conversion cause_regio Probable Cause: Free-Radical Pathway Dominating regio->cause_regio cause_poly Probable Cause: Over-reaction poly->cause_poly cause_yield Probable Cause: Sub-optimal Conditions yield->cause_yield sol_regio Solution: 1. Exclude UV light. 2. Ensure HVZ catalyst is active. 3. Add radical scavenger. cause_regio->sol_regio sol_poly Solution: 1. Reduce Cl₂ stoichiometry. 2. Shorten reaction time. 3. Lower temperature. 4. Monitor reaction closely. cause_poly->sol_poly sol_yield Solution: 1. Increase temperature/time cautiously. 2. Check catalyst activity. 3. Verify reagent purity. cause_yield->sol_yield

Caption: A workflow for troubleshooting chlorination reactions.

References
  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Kajikuri, T., Kitado, S., Ono, Y., & Senoo, K. (1993). U.S. Patent No. 5,215,671. Washington, DC: U.S. Patent and Trademark Office.
  • Xue, D., Li, Y., Wang, C., Wang, Z., & Lv, Z. (2017). Mechanism of Chlorination Process: From Propanoic Acid to α-Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst. Journal of Chemistry, 2017, 1-9. Retrieved from [Link]

  • Xue, D., Li, Y., et al. (2017). Mechanism of Chlorination Process: From Propanoic Acid to α-Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst. Semantic Scholar. Retrieved from [Link]

  • Ashenhurst, J. (2025). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hell-Volhard-Zelinsky reaction. Retrieved from [Link]

  • Scilit. (n.d.). Mechanism of Chlorination Process: From Propanoic Acid to α-Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst. Retrieved from [Link]

  • Britton, G., & Perkins, R. (1935). U.S. Patent No. 1,993,713. Washington, DC: U.S. Patent and Trademark Office.
  • Quora. (2020). How do you convert propanoic acid to 2-chloropropionic acid?. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropropionic acid. Retrieved from [Link]

  • Koppenhoefer, B., & Schurig, V. (1988). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses, 66, 151. Retrieved from [Link]

  • Hoechst Aktiengesellschaft. (1985). EP Patent No. 0165540B1. European Patent Office.
  • Xue, D., Li, Y., et al. (2017). Research Article Mechanism of Chlorination Process: From Propanoic Acid to α-Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst. Semantic Scholar. Retrieved from [Link]

  • Hoechst Aktiengesellschaft. (1987). CA Patent No. 1231347A. Canadian Intellectual Property Office.
  • askIITians. (2018). Propanoic Acid react with chlorine gas in presence of sunlight then what happen. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Regioselectivity in radical chlorination of a carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Addressing Enantiomeric Purity Issues in Chiral Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving enantiomeric purity challenges in the synthesis of chiral imidazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and validated experimental protocols. Our focus is to move beyond mere procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] Achieving high enantiomeric purity is often critical for therapeutic efficacy and safety. This resource will guide you through common pitfalls and advanced strategies to maximize the enantiomeric excess (e.e.) of your target chiral imidazoles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered during the synthesis of chiral imidazoles.

Q1: My reaction has a high yield, but the enantiomeric excess (e.e.) is disappointingly low. What are the primary factors I should investigate?

A1: High yield with low e.e. indicates an active catalyst that lacks effective stereochemical control. The primary factors to scrutinize are:

  • Chiral Ligand/Catalyst: The choice of the chiral ligand or catalyst is paramount. Its steric and electronic properties create the chiral environment necessary to favor one enantiomeric pathway.[3] If the current system is suboptimal for your specific substrate, screening a variety of ligands is a crucial first step.

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity. This is because a lower thermal energy reduces the likelihood of overcoming the activation energy barrier for the transition state leading to the minor enantiomer.[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's chiral environment. A systematic screening of solvents is highly recommended as this can alter the conformation of the catalyst-substrate complex.

  • Catalyst Loading: While less common, the concentration of the catalyst can sometimes impact enantioselectivity. It is worthwhile to investigate if varying the catalyst loading has a discernible effect on the e.e.

Q2: I'm observing significant racemization of my chiral imidazole product during workup or purification. What conditions are known to cause this, and how can I prevent it?

A2: Racemization is a critical issue that can undermine an otherwise successful asymmetric synthesis. For chiral imidazolines (a related class), studies have shown that strong inorganic bases can induce racemization, particularly when a nitrogen atom in the ring is unsubstituted.[4][5][6] This is thought to occur through a symmetry-allowed thermal disrotatory ring opening to a diazapentadienyl anion, followed by ring closure.[4][5][6] Amine bases, however, do not typically cause racemization.[4][5][6]

To mitigate racemization:

  • Avoid Strong Inorganic Bases: During workup, use milder bases like sodium bicarbonate or organic amines if pH adjustment is necessary.

  • Temperature Control: Perform purification steps at lower temperatures to minimize the potential for thermal-induced racemization.

  • Protecting Groups: If the imidazole nitrogen is unsubstituted and prone to deprotonation, consider the use of a suitable protecting group. Even electron-withdrawing N-substituents have been shown to prevent racemization.[4][5]

Q3: What are the most reliable methods for determining the enantiomeric excess (e.e.) of my chiral imidazole product?

A3: Accurate determination of e.e. is fundamental. The most widely used and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for enantiomeric excess determination.[7] It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[8][9]

  • Chiral Gas Chromatography (GC): For volatile and thermally stable imidazole derivatives, chiral GC using a chiral stationary phase can provide excellent separation and sensitivity.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine e.e. through several techniques, including the use of chiral derivatizing agents, chiral solvating agents, or lanthanide shift reagents to induce diastereomeric environments that result in distinguishable signals for the enantiomers.[7][11]

A variety of other methods exist, including mass spectrometry and chiroptical methods, but HPLC and GC are generally the most accessible and routinely applied techniques in a synthetic chemistry lab.[7][12]

Troubleshooting Guide: Low Enantiomeric Purity

This section provides a structured approach to diagnosing and resolving issues of low enantiomeric purity in your chiral imidazole synthesis.

Scenario 1: Consistently Low e.e. (<50%) Despite High Conversion

This scenario strongly suggests that the chosen chiral catalyst system is not suitable for the specific substrate or reaction conditions.

Workflow for Optimizing Enantioselectivity

start Low e.e. (<50%) with High Conversion ligand_screen Screen a Library of Chiral Ligands (Vary steric/electronic properties) start->ligand_screen temp_screen Optimize Reaction Temperature (Typically lower temperatures) ligand_screen->temp_screen If improvement, but still suboptimal solvent_screen Systematically Screen Solvents (Vary polarity and coordinating ability) temp_screen->solvent_screen Further optimization needed catalyst_loading Vary Catalyst Loading solvent_screen->catalyst_loading analysis Analyze e.e. by Chiral HPLC/GC catalyst_loading->analysis analysis->ligand_screen Re-evaluate Ligand Choice success Achieved High e.e. analysis->success Successful Optimization

Caption: Decision tree for troubleshooting low enantioselectivity.

Detailed Protocol: Ligand and Condition Screening
  • Ligand Screening:

    • Rationale: The interaction between the chiral ligand and the substrate in the transition state is the primary determinant of enantioselectivity. Small changes in the ligand's structure can have a profound impact.

    • Procedure: Set up a parallel screen of your reaction using a diverse set of chiral ligands. For example, if using a metal-catalyzed reaction, screen ligands with different backbone structures, steric bulk, and electronic properties (e.g., phosphines, N-heterocyclic carbenes, bisoxazolines).

  • Temperature Optimization:

    • Rationale: As per the Eyring equation, the difference in the free energy of the transition states leading to the two enantiomers is often small. Lowering the temperature can amplify the effect of this small energy difference, leading to higher selectivity.[3]

    • Procedure: Once a promising ligand is identified, run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimal balance between reaction rate and enantioselectivity.

  • Solvent Screening:

    • Rationale: The solvent can influence the conformation of the catalyst-substrate complex and stabilize or destabilize the transition states.

    • Procedure: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile).

Scenario 2: Moderate e.e. (50-90%) - The "Nearly There" Problem

Achieving moderate enantioselectivity is a good starting point, but reaching the >99% e.e. often required for pharmaceutical applications necessitates further refinement or post-synthesis purification.[13]

Strategies for Enhancing Moderate e.e.
StrategyPrincipleApplicabilityKey Considerations
Recrystallization If the product is crystalline, the racemate may have different solubility than the enantiopure compound, allowing for enrichment of the mother liquor or the crystals.Crystalline solidsRequires careful solvent screening to find conditions where selective crystallization occurs.
Selective Racemate Crystallization In some cases, the racemic mixture crystallizes preferentially, leaving the mother liquor enriched in one enantiomer. This has been shown to be effective for some axially chiral imidazoles.[13][14]Crystalline solidsAn unconventional but powerful technique if applicable.
Chiral Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[3]Basic or acidic imidazolesRequires a suitable chiral resolving agent (e.g., tartaric acid, mandelic acid) and screening of crystallization conditions.[3]
Preparative Chiral HPLC Direct separation of the enantiomers on a larger scale using a chiral stationary phase.All soluble compoundsCan be expensive and time-consuming for large quantities, but highly effective for producing enantiopure material.
Experimental Protocol: Classical Resolution of a Basic Chiral Imidazole

This protocol is a general guideline for enhancing the enantiomeric purity of a chiral imidazole that possesses a basic nitrogen atom.[3]

  • Salt Formation:

    • Dissolve the enantiomerically enriched but not pure imidazole (1.0 equiv.) in a suitable solvent (e.g., methanol, ethanol).

    • In a separate flask, dissolve a chiral resolving agent (e.g., (R)-(-)-mandelic acid, 0.5-1.0 equiv.) in the same solvent.

    • Slowly add the resolving agent solution to the imidazole solution with stirring.

  • Crystallization:

    • Allow the mixture to stand at room temperature or in a refrigerator to induce the crystallization of the less soluble diastereomeric salt.

    • Seeding with a small crystal of the desired salt can be beneficial.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer:

    • Dissolve the collected diastereomeric salt in water.

    • Basify the aqueous solution (e.g., with 1M NaOH) to deprotonate the imidazole nitrogen.

    • Extract the free, now more highly enantioenriched, imidazole with an organic solvent.

    • Dry the organic layer, concentrate, and confirm the final enantiomeric excess by chiral HPLC.

Analytical Workflow: Verifying Enantiomeric Purity

Accurate and robust analytical methods are essential for validating the success of your synthetic and purification strategies.

Workflow for Chiral HPLC Method Development

start Need to Determine e.e. column_select Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->column_select mode_select Choose Mobile Phase Mode (Normal, Reversed, or Polar Organic) column_select->mode_select screen_solvents Screen Mobile Phase Compositions mode_select->screen_solvents screen_solvents->column_select No separation, try new CSP optimize Optimize Flow Rate & Temperature screen_solvents->optimize If separation is observed validate Validate Method (Resolution, Linearity, Robustness) optimize->validate analysis Analyze Sample e.e. validate->analysis

Caption: Stepwise workflow for chiral HPLC method development.

Key Considerations for Chiral HPLC Analysis
  • Column Selection: Polysaccharide-based chiral stationary phases (e.g., Chiralcel®, Chiralpak®) are versatile and widely successful for a broad range of compounds, including imidazoles.[9][15]

  • Mobile Phase: The choice of mobile phase (e.g., hexane/isopropanol for normal phase, acetonitrile/water for reversed-phase) is critical for achieving separation. Additives like diethylamine (DEA) for basic analytes or trifluoroacetic acid (TFA) for acidic analytes can improve peak shape and resolution, but be aware of potential "memory effects" on the column.[16]

  • Peak Identification: It is crucial to have a racemic standard to confirm the retention times of both enantiomers. If available, an enantiopure standard will allow for the definitive assignment of each peak.

References

  • Busacca, C. A., et al. (2008). On the racemization of chiral imidazolines. The Journal of Organic Chemistry, 73(24), 9756-9761. [Link]

  • Zhang, Y., et al. (2023). Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. Journal of the American Chemical Society. [Link]

  • Zhang, Y., et al. (2023). Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. PubMed Central. [Link]

  • Busacca, C. A., et al. (2008). On the Racemization of Chiral Imidazolines. The Journal of Organic Chemistry. [Link]

  • Busacca, C. A., et al. (2008). On the Racemization of Chiral Imidazolines. ResearchGate. [Link]

  • Kaur, G., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Pharmaceutical Research International. [Link]

  • Trost, B. M., & O'Boyle, B. M. (2021). Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. National Institutes of Health. [Link]

  • de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Bergmeyer, H. U. (1955). Imidazole Catalysis. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. Proceedings of the National Academy of Sciences. [Link]

  • Egeonu, A. C., et al. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]

  • Welch, C. J., et al. (2010). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. PubMed Central. [Link]

  • Wolf, C. (2007). Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

  • Perka, M., & Glibo, I. (2010). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • Yao, Z. P., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta. [Link]

  • Ilisz, I., et al. (2014). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate. [Link]

  • Gray, M. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Nieto, I., et al. (2018). Chiral Imidazolium Prolinate Salts as Efficient Synzymatic Organocatalysts for the Asymmetric Aldol Reaction. Molecules. [Link]

  • You, L., & Anslyn, E. V. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Negishi, E. I., & Tan, Z. (2013). Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. PubMed Central. [Link]

  • Saha, D., & Mukhopadhyay, C. (2023). Synthesis of imidazole derivatives 4a–j with Cr2O3 as catalyst under microwave irradiation. ResearchGate. [Link]

  • Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Ilisz, I., et al. (2014). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. ResearchGate. [Link]

Sources

Technical Support Center: Strategies to Prevent Racemization During the Synthesis of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining chirality during this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

The synthesis of enantiomerically pure compounds is a critical aspect of modern drug development. This compound, a key chiral building block, presents a significant challenge in preventing racemization, particularly at the α-carbon adjacent to the carboxylic acid. This guide provides practical, field-proven strategies to mitigate this issue, ensuring the integrity of your chiral product.

I. Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section is structured to help you identify the potential causes of racemization in your synthesis and provides targeted solutions.

Issue 1: Significant Racemization Detected After Chlorination Step

Symptoms:

  • Chiral HPLC or GC analysis shows a mixture of (R) and (S) enantiomers.

  • Optical rotation of the product is significantly lower than the literature value for the pure (R)-enantiomer.

Potential Causes & Solutions:

A. Cause: Harsh Reaction Conditions During Chlorination

The direct chlorination of the α-carbon of a carboxylic acid can be prone to racemization, especially under conditions that favor enol or enolate formation.[1]

  • Solution 1: Low-Temperature Chlorination. Perform the chlorination at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures disfavor the formation of the planar enol intermediate, which is a key step in the racemization pathway.[2][3][4]

  • Solution 2: Use of Milder Chlorinating Agents. Instead of aggressive reagents, consider using N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a proton source.

B. Cause: Base-Catalyzed Enolization

The presence of a base, even in catalytic amounts, can deprotonate the α-carbon, leading to a planar enolate that will be protonated non-stereoselectively.[5][6]

  • Solution: Use of Non-Nucleophilic, Sterically Hindered Bases. If a base is necessary, opt for a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge.[7] These bases are less likely to act as nucleophiles while still being effective acid scavengers.

Issue 2: Racemization Occurring During Carboxylic Acid Activation for Amide Coupling

Symptoms:

  • The enantiomeric excess (% ee) of the final amide product is lower than that of the starting this compound.

Potential Causes & Solutions:

A. Cause: Oxazolone Formation

When activating the carboxylic acid (e.g., with carbodiimides like DCC or EDC), an oxazolone intermediate can form. The α-proton of the oxazolone is highly acidic and prone to deprotonation by a base, leading to rapid racemization.[8]

  • Solution 1: Use of Racemization-Suppressing Additives. Always include additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in your coupling reactions. These additives react with the activated carboxylic acid to form an active ester that is less prone to oxazolone formation and subsequent racemization.[9][10]

  • Solution 2: Careful Choice of Coupling Reagents. Some coupling reagents are inherently less likely to cause racemization. Consider using phosphonium-based reagents like BOP or PyBOP, or uronium-based reagents like HBTU or HATU, in conjunction with a non-nucleophilic base.[11]

  • Solution 3: Control of Base Stoichiometry and Type. Use a weak, sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) in stoichiometric amounts.[8][10] Excess strong base will accelerate racemization.

Issue 3: Racemization During Protection or Deprotection Steps

Symptoms:

  • A decrease in enantiomeric purity is observed after the addition or removal of a protecting group on the imidazole nitrogen.

Potential Causes & Solutions:

A. Cause: Inappropriate Protecting Group or Deprotection Conditions

The choice of protecting group and the conditions for its removal are critical.[12][13] Some protecting groups or deprotection methods can create basic or acidic conditions that promote racemization.

  • Solution 1: Orthogonal Protecting Group Strategy. Employ protecting groups that can be removed under mild and neutral conditions. For example, a Boc group on the imidazole nitrogen can be removed with mild acid, while an Fmoc group is removed with a mild base.[14] Careful pH control during deprotection is essential.

  • Solution 2: Protecting Groups that Inhibit Racemization. Certain protecting groups on the imidazole side chain, such as the benzyloxymethyl (Bom) group, can help to reduce racemization during coupling reactions.[15]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for α-chloro carboxylic acids?

A1: The primary mechanism involves the formation of a planar intermediate. Under basic conditions, the α-proton is abstracted to form a planar enolate. Under acidic conditions, a planar enol is formed.[5][6] In both cases, the subsequent protonation can occur from either face of the planar intermediate, leading to a mixture of (R) and (S) enantiomers.

Q2: How can I accurately determine the enantiomeric excess (% ee) of my product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and accurate methods.[16][17][18] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. Other methods include nuclear magnetic resonance (NMR) with chiral shift reagents and circular dichroism (CD) spectroscopy.[19][20]

Q3: Is it better to introduce the chloro group early or late in the synthesis?

A3: Introducing the chloro group as late as possible in the synthetic sequence is generally advisable. This minimizes the number of steps where the chiral center is susceptible to racemization. However, the feasibility of late-stage chlorination depends on the overall synthetic strategy and the compatibility of the chlorinating agent with other functional groups in the molecule.

Q4: What role does the imidazole ring play in racemization?

A4: The imidazole ring itself can act as an internal base, catalyzing the abstraction of the α-proton and promoting racemization.[15] This is why protection of the imidazole nitrogen is often a crucial step in preventing loss of stereochemical integrity.

Q5: Are there any enzymatic methods to resolve a racemic mixture of 2-Chloro-3-[4(5)-imidazolyl]propionic Acid?

A5: Biocatalytic racemization or resolution using enzymes like lipases or esterases can be a powerful tool.[21] These methods can offer high enantioselectivity under mild reaction conditions. If racemization cannot be completely avoided during the synthesis, an enzymatic resolution step can be an effective way to obtain the desired enantiomer in high purity.

III. Experimental Protocols

Protocol 1: Low-Temperature α-Chlorination

This protocol is designed to minimize racemization during the introduction of the chlorine atom.

  • Dissolve (R)-3-[4(5)-imidazolyl]propionic acid in a suitable anhydrous solvent (e.g., THF, CH2Cl2) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add N-chlorosuccinimide (NCS) (1.1 equivalents) to the solution.

  • Slowly add a catalytic amount of a proton source, such as a drop of concentrated HCl.

  • Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Protocol 2: Racemization-Suppressed Amide Coupling

This protocol is for coupling the chiral acid with an amine while minimizing racemization.

  • Dissolve this compound (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) and stir for 15 minutes.

  • Add the desired amine (1 equivalent) followed by the dropwise addition of N-methylmorpholine (NMM) (1.1 equivalents).

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup to remove water-soluble byproducts.

  • Extract the product with an organic solvent, dry, and purify as necessary.

IV. Data Presentation & Visualization

Table 1: Comparison of Conditions for Amide Coupling and Resulting Enantiomeric Excess

EntryCoupling ReagentAdditiveBaseTemperature (°C)% ee of Product
1EDC·HClNoneTEARoom Temp65%
2EDC·HClHOBtNMM0 to Room Temp98%
3HATUNoneDIPEA0 to Room Temp99%

Data is illustrative and may vary based on specific substrates and reaction conditions.

Diagrams

Racemization_Mechanism R_Acid (R)-α-Chloro Acid Planar_Intermediate Planar Enol/Enolate (Achiral) R_Acid->Planar_Intermediate H+ abstraction (Base or Acid) Racemic_Mixture Racemic Mixture Planar_Intermediate->R_Acid Protonation S_Acid (S)-α-Chloro Acid Planar_Intermediate->S_Acid Protonation S_Acid->Racemic_Mixture

Caption: General mechanism of racemization for α-chiral carboxylic acids.

Coupling_Strategy cluster_0 Standard Coupling (High Racemization Risk) cluster_1 Suppressed Coupling (Low Racemization Risk) Carboxylic_Acid_1 Chiral Acid Activated_Intermediate_1 Activated Intermediate (e.g., with EDC) Carboxylic_Acid_1->Activated_Intermediate_1 Oxazolone Oxazolone (Racemization Prone) Activated_Intermediate_1->Oxazolone Base Racemic_Amide Racemic Amide Oxazolone->Racemic_Amide + Amine Carboxylic_Acid_2 Chiral Acid Active_Ester Active Ester (e.g., HOBt Ester) Carboxylic_Acid_2->Active_Ester + EDC + HOBt Enantiopure_Amide Enantiopure Amide Active_Ester->Enantiopure_Amide + Amine

Caption: Comparison of standard vs. racemization-suppressed amide coupling strategies.

V. References

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ()

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. ()

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ()

  • Coupling alpha-chiral acid chlorides. ()

  • Amino Acid Derivatives for Peptide Synthesis. ()

  • Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. ()

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ()

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. ()

  • Protecting group - Wikipedia. ()

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. ()

  • Lecture 16 Protecting groups and racemization of Amino Acids. ()

  • Protecting Groups in Organix Synthesis. ()

  • Carboxyl Reactivity. ()

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. ()

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. ()

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. ()

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. ()

  • A Researcher's Guide to Non-Nucleophilic Bases: Alternatives to 2,2,6,6-Tetramethylpiperidine in Organic Synthesis. ()

  • Biocatalytic Racemization of Aliphatic, Arylaliphatic, and Aromatic α-Hydroxycarboxylic Acids. ()

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. ()

  • Process for low temperature chlorination of roasted products from an iron sulphide roasting process prior to leaching out the nonferrous metal present therein. ()

  • Low Temperature Chlorination of Nd 2 O 3 by Mechanochemical Method with CCl 4. ()

  • A low temperature chlorination–volatilization process for the treatment of chalcopyrite concentrates. ()

  • avoiding racemization during the synthesis of chiral piperidine acids. ()

Sources

Validation & Comparative

A Comparative Guide to the Validation of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid as a Novel Inhibitor of Imidazoleglycerol-Phosphate Dehydratase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental validation of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid as a potential inhibitor of Imidazoleglycerol-phosphate dehydratase (IGPD). It is intended for researchers, scientists, and professionals in drug development and herbicide discovery. This document offers a detailed comparison with established IGPD inhibitors, supported by robust experimental protocols and data interpretation guidelines.

Introduction: The Significance of Imidazoleglycerol-Phosphate Dehydratase (IGPD) as a Target

Imidazoleglycerol-phosphate dehydratase (IGPD, EC 4.2.1.19) is a crucial enzyme in the histidine biosynthesis pathway.[1][2][3][4] This pathway is essential for the survival of plants, bacteria, and fungi, but is absent in mammals, making IGPD an attractive and specific target for the development of novel herbicides and antimicrobial agents.[5][6][7][8] The enzyme catalyzes the dehydration of D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate (IGP) to 3-(imidazol-4-yl)-2-oxopropyl phosphate.[1][9] The discovery of potent and selective IGPD inhibitors is a promising strategy for the development of new classes of herbicides with potentially lower environmental impact and improved safety profiles.

This compound is a novel compound with structural similarities to the natural substrate of IGPD, suggesting its potential as an inhibitor. This guide outlines the necessary steps to validate its inhibitory effect and compare its performance against well-characterized IGPD inhibitors.

Comparative Inhibitors: Establishing a Baseline for Performance

To objectively assess the inhibitory potential of this compound, a direct comparison with known IGPD inhibitors is essential. For this guide, we will consider two classes of established inhibitors:

  • Triazole Phosphonates (e.g., IRL 1803): These are potent, slow-binding inhibitors of IGPD with demonstrated herbicidal activity.[6][7][8]

  • 3-Amino-1,2,4-triazole (3-AT): A widely used competitive inhibitor of IGPD, often employed in genetic and biochemical studies.[1]

These compounds will serve as benchmarks for evaluating the potency, selectivity, and mechanism of action of our target compound.

Experimental Validation Workflow

The validation of a novel enzyme inhibitor is a multi-step process that involves biochemical assays to determine its potency and elucidate its mechanism of action.[10][11][12][13]

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Comparative Analysis A Enzyme & Substrate Preparation B Single-Concentration Inhibition Assay A->B C IC50 Determination B->C D Kinetic Analysis (Michaelis-Menten) C->D Proceed if potent E Determination of Inhibition Type (Lineweaver-Burk Plot) D->E F Determination of Ki E->F G Head-to-Head Comparison with Benchmark Inhibitors F->G H Selectivity Profiling (Optional) G->H

Figure 1: Experimental workflow for the validation of a novel enzyme inhibitor.
Part 1: Determination of Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocol: IC50 Determination

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify IGPD from a suitable source (e.g., E. coli, wheat germ).[6][7][8]

    • Synthesize or procure the substrate, D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate (IGP).

    • Prepare a stock solution of this compound and the benchmark inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • Prepare a series of dilutions of the test compound and benchmark inhibitors.

    • In a 96-well plate, add a fixed concentration of IGPD and the substrate to each well.

    • Add the varying concentrations of the inhibitors to the respective wells. Include a control with no inhibitor.

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • Data Acquisition:

    • Monitor the enzymatic reaction by measuring the decrease in substrate or the formation of the product over time using a suitable method, such as spectrophotometry or HPLC.

    • Calculate the initial reaction rates for each inhibitor concentration.

  • Data Analysis:

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Elucidation of the Mechanism of Inhibition

Understanding how an inhibitor interacts with an enzyme is crucial for its development. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition C C C_desc Inhibitor binds to the active site, competing with the substrate. NC NC NC_desc Inhibitor binds to an allosteric site, affecting the enzyme's conformation. UC UC UC_desc Inhibitor binds only to the enzyme-substrate complex.

Figure 2: Different modes of reversible enzyme inhibition.

Experimental Protocol: Mechanism of Inhibition Studies

  • Kinetic Assays:

    • Perform a series of enzyme activity assays with varying concentrations of the substrate (IGP) in the absence and presence of different fixed concentrations of the inhibitor.

  • Data Analysis:

    • Plot the initial reaction rates against the substrate concentrations to generate Michaelis-Menten plots.

    • Transform the data into a Lineweaver-Burk plot (1/v vs. 1/[S]).

    • Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.

      • Competitive: Increased apparent Km, Vmax unchanged.

      • Non-competitive: Km unchanged, decreased apparent Vmax.

      • Uncompetitive: Decreased apparent Km and Vmax.

  • Determination of the Inhibition Constant (Ki):

    • The Ki is a measure of the binding affinity of the inhibitor to the enzyme. It is a more precise parameter than the IC50.

    • Calculate the Ki value from the kinetic data using the appropriate equations for the determined mode of inhibition.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data for this compound in comparison to the benchmark inhibitors.

Table 1: Comparative Inhibitory Potency (IC50) against IGPD

CompoundIC50 (µM)
This compound25.5 ± 3.2
IRL 18030.010 ± 0.0016[6][7][8]
3-Amino-1,2,4-triazole (3-AT)50.0 ± 5.7

Table 2: Comparative Kinetic Parameters and Mechanism of Inhibition

CompoundMode of InhibitionKi (µM)
This compoundCompetitive12.8 ± 1.5
IRL 1803Slow-binding, Competitive0.0085 ± 0.0014[6][7][8]
3-Amino-1,2,4-triazole (3-AT)Competitive35.2 ± 4.1

Interpretation and Conclusion

Based on the hypothetical data, this compound demonstrates a competitive mode of inhibition against IGPD, similar to 3-AT. Its inhibitory potency (IC50 and Ki) is superior to that of 3-AT, suggesting it is a more effective inhibitor. However, it is significantly less potent than the triazole phosphonate, IRL 1803.

This guide provides a robust framework for the initial validation of this compound as a novel IGPD inhibitor. Further studies, including selectivity profiling against other enzymes and in vivo efficacy trials, would be necessary to fully characterize its potential as a herbicide or antimicrobial agent. The presented protocols and comparative analysis serve as a foundational blueprint for such investigations.

References

  • Discovery of imidazole glycerol phosphate dehydratase inhibitors through 3-D database searching. PubMed. [Link]

  • Inhibitors of imidazoleglycerolphosphate dehydratase as herbicides. FAO AGRIS. [Link]

  • Imidazoleglycerol-phosphate dehydratase. Wikipedia. [Link]

  • Inhibitors of imidazoleglycerolphosphate dehydratase as herbicides. Cambridge University Press. [Link]

  • Inhibitors of imidazoleglycerolphosphate dehydratase as herbicides. Weed Science. [Link]

  • Biosynthesis of Histidine. SciSpace. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst (RSC Publishing). [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Biosynthesis of Histidine. ASM Journals. [Link]

  • Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting. PMC. [Link]

  • Histidine biosynthetic pathway and genes: Structure, regulation, and evolution. ResearchGate. [Link]

  • Histidine Biosynthesis. BioOne Complete. [Link]

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. [Link]

  • Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. [Link]

  • Pathways for the biosynthesis of histidine (bottom) and purines... ResearchGate. [Link]

  • Inhibition of Growth by Imidazol(on)e Propionic Acid: Evidence in Vivo for Coordination of Histidine Catabolism With the Catabolism of Other Amino Acids. PubMed. [Link]

  • 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. PubMed Central. [Link]

  • Crystal structure of imidazole glycerol-phosphate dehydratase: duplication of an unusual fold. PubMed. [Link]

  • 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. [Link]

  • Crystal Structures Reveal that the Reaction Mechanism of Imidazoleglycerol-Phosphate Dehydratase Is Controlled by Switching Mn(II) Coordination. PubMed. [Link]

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. [Link]

  • The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review. PubMed Central. [Link]

  • Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS. PMC. [Link]

  • 2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid: resolution, absolute stereochemistry and enantiopharmacology at glutamate receptors. PubMed. [Link]

  • Improved Microwave-Mediated Synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. PubMed. [Link]

Sources

A Comparative Analysis of the Biological Activity of (R)-(+)- and (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

The Significance of Stereoisomerism in Biological Systems

Enantiomers are chiral molecules that are non-superimposable mirror images of one another. Although they possess identical physical and chemical properties in an achiral environment, their interactions with chiral biological macromolecules, such as enzymes and receptors, can differ dramatically. This is often analogized to the inability of a left hand to fit into a right-handed glove. This specificity arises from the precise three-dimensional arrangement of functional groups in the active or binding site of the biological target, which selectively accommodates one enantiomer over the other.

Histidine Decarboxylase: A Key Therapeutic Target

Histidine decarboxylase (HDC) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of L-histidine to produce histamine.[1] Histamine is a potent biogenic amine involved in a myriad of physiological and pathological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission. Consequently, the inhibition of HDC presents a promising therapeutic strategy for managing conditions associated with excessive histamine production.

Comparative Biological Activity: An Evidence-Based Inference

Direct experimental data quantitatively comparing the inhibitory potency of (R)-(+)- and (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic acid against histidine decarboxylase is limited in publicly accessible literature. However, extensive research on a closely related alpha-halomethyl analog of histidine, (S)-alpha-fluoromethylhistidine (α-FMH), provides a strong foundation for inferring the likely stereochemical preference of HDC.

(S)-α-fluoromethylhistidine is a well-characterized, potent, and irreversible inhibitor of mammalian HDC.[1][2][3][4] It acts as a "suicide-substrate," where the enzyme's own catalytic mechanism converts it into a reactive species that covalently modifies the active site, leading to irreversible inactivation.[1][3] The stereospecificity of this interaction is pronounced, with the (S)-enantiomer being the active inhibitor.[1][2][4] This is consistent with the fact that the natural substrate for HDC is L-histidine, which has an (S)-configuration at the alpha-carbon.

Given that (R)-(+)- and (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic acid are also alpha-substituted histidine analogs, it is highly probable that they will exhibit similar stereoselectivity in their interaction with HDC. The (S)-(-)-enantiomer, mirroring the configuration of the natural substrate L-histidine and the potent inhibitor (S)-α-fluoromethylhistidine, is predicted to be the more potent inhibitor of histidine decarboxylase. The (R)-(+)-enantiomer is expected to exhibit significantly lower or negligible inhibitory activity.

Table 1: Inferred Comparative Biological Activity of 2-Chloro-3-[4(5)-imidazolyl]propionic Acid Enantiomers against Histidine Decarboxylase
EnantiomerPredicted Biological ActivityRationale
(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic acid Potent Inhibitor of Histidine Decarboxylase The (S)-configuration mimics that of the natural substrate, L-histidine, and the known potent inhibitor, (S)-alpha-fluoromethylhistidine, allowing for optimal binding and interaction with the enzyme's active site.
(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic acid Weak or Inactive Inhibitor of Histidine Decarboxylase The (R)-configuration is not complementary to the chiral environment of the HDC active site, leading to steric hindrance and a lack of productive binding.

Mechanistic Insights into Stereoselective Inhibition

The stereospecificity of HDC inhibition by alpha-substituted histidine analogs can be attributed to the precise arrangement of amino acid residues in the enzyme's active site, which forms a chiral pocket. For catalysis to occur, the substrate, L-histidine, must bind in a specific orientation that allows the pyridoxal-5'-phosphate (PLP) cofactor to facilitate decarboxylation. It is this specific binding orientation that is preferentially recognized for molecules with the (S)-configuration at the alpha-carbon. Inhibitors like (S)-alpha-fluoromethylhistidine and, presumably, (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic acid, are thought to bind in a similar manner, allowing the halo-substituent to be positioned appropriately for the subsequent inactivation reaction. Conversely, the (R)-enantiomer would likely experience steric clashes within the active site, preventing it from achieving the necessary conformation for effective binding and inhibition.

G cluster_0 HDC Active Site PLP Pyridoxal-5'-phosphate (PLP) Cofactor Product Histamine (from L-Histidine) or Enzyme Inactivation (by Inhibitor) PLP->Product Binding_Pocket Substrate Binding Pocket (Chiral) Binding_Pocket->PLP Positioning for Catalysis No_Binding Steric Hindrance No Productive Binding Binding_Pocket->No_Binding S_Enantiomer (S)-Enantiomer (e.g., L-Histidine, (S)-Inhibitor) S_Enantiomer->Binding_Pocket Complementary Fit R_Enantiomer (R)-Enantiomer R_Enantiomer->Binding_Pocket Mismatched Fit

Figure 1: Stereoselective interaction with the HDC active site.

Experimental Protocols for the Evaluation of HDC Inhibition

To empirically determine the inhibitory potential of the (R)-(+)- and (S)-(-)-enantiomers of 2-Chloro-3-[4(5)-imidazolyl]propionic acid, a robust and reliable assay for histidine decarboxylase activity is required. Below are two commonly employed methods.

Protocol 1: Radiometric Assay for Histidine Decarboxylase Activity

This method is highly sensitive and directly measures the enzymatic conversion of radiolabeled L-histidine to radiolabeled histamine.[5]

Materials:

  • L-[³H]Histidine

  • Purified or partially purified histidine decarboxylase

  • Inhibitor compounds: (R)-(+)- and (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic acid

  • Phosphate buffer (pH 6.8)

  • Pyridoxal-5'-phosphate (PLP)

  • Perchloric acid

  • Sodium hydroxide

  • n-Butanol

  • Heptane

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, PLP, and the desired concentration of the inhibitor compound (or vehicle control).

  • Enzyme Addition: Add the histidine decarboxylase enzyme preparation to the reaction mixture and pre-incubate for a specified time at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding L-[³H]Histidine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a small volume of perchloric acid.

  • Extraction of Histamine: Add sodium hydroxide to make the solution alkaline. Extract the [³H]histamine into a mixture of n-butanol and chloroform. The unreacted [³H]histidine will remain in the aqueous phase.

  • Back Extraction: Wash the organic phase with a sodium chloride solution to remove any remaining unreacted substrate.

  • Scintillation Counting: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of [³H]histamine formed and determine the percentage of inhibition for each enantiomer at various concentrations. IC50 values can be calculated from the dose-response curves.

G Start Start Prep_Mixture Prepare Reaction Mixture (Buffer, PLP, Inhibitor) Start->Prep_Mixture Add_Enzyme Add HDC Enzyme (Pre-incubate) Prep_Mixture->Add_Enzyme Add_Substrate Add L-[³H]Histidine (Start Reaction) Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate Reaction (Perchloric Acid) Incubate->Terminate Extract Extract [³H]Histamine (Alkalinize, Organic Solvent) Terminate->Extract Count Liquid Scintillation Counting Extract->Count Analyze Analyze Data (Calculate % Inhibition, IC50) Count->Analyze End End Analyze->End

Figure 2: Workflow for the radiometric HDC inhibition assay.

Protocol 2: High-Performance Liquid Chromatography (HPLC)-Based Assay

This method offers high specificity and allows for the simultaneous detection of both the substrate and the product.

Materials:

  • L-Histidine

  • Purified or partially purified histidine decarboxylase

  • Inhibitor compounds: (R)-(+)- and (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic acid

  • Phosphate buffer (pH 6.8)

  • Pyridoxal-5'-phosphate (PLP)

  • Perchloric acid

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)

  • Mobile phase appropriate for the separation of histidine and histamine

Procedure:

  • Reaction Setup: The initial steps of reaction mixture preparation, enzyme addition, reaction initiation, and incubation are similar to the radiometric assay, but using non-radiolabeled L-histidine.

  • Termination and Sample Preparation: Terminate the reaction with perchloric acid. Centrifuge the mixture to pellet the precipitated protein.

  • HPLC Analysis: Inject a filtered aliquot of the supernatant onto the HPLC system.

  • Detection and Quantification: Separate histidine and histamine using an appropriate mobile phase and column. Quantify the amount of histamine produced by comparing the peak area to a standard curve.

  • Data Analysis: Calculate the rate of histamine formation in the presence and absence of the inhibitors. Determine the percentage of inhibition and calculate IC50 values for each enantiomer.

Conclusion

The principle of stereoselectivity is fundamental to modern drug design and development. Based on the well-established stereochemical requirements of the histidine decarboxylase active site, it is strongly predicted that the (S)-(-)-enantiomer of 2-Chloro-3-[4(5)-imidazolyl]propionic acid will be a significantly more potent inhibitor of this enzyme than its (R)-(+)-counterpart. The experimental protocols provided in this guide offer a robust framework for researchers to empirically test this hypothesis and quantify the enantiomeric ratio of activity. Such studies are crucial for the rational design of more potent and selective HDC inhibitors with potential therapeutic applications in a range of histamine-mediated disorders.

References

  • Watanabe, T., et al. (1991). In Vivo and in Vitro Inhibition of Human Histidine Decarboxylase by (S)-alpha-fluoromethylhistidine. Agents and Actions, 34(1-2), 194-197. [Link]

  • Ortiz, J., et al. (2000). Quantitative radioisotopic determination of histidine decarboxylase using high-performance liquid chromatography. Analytical Biochemistry, 280(1), 111-117. [Link]

  • Beaven, M. A., & Shaff, R. E. (1975). A sensitive and specific assay for histidine decarboxylase activity. Biochemical Pharmacology, 24(10), 979-984.
  • Kubota, H., et al. (1984). Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine. Biochemical Pharmacology, 33(6), 983-990. [Link]

  • Endo, Y. (1998). [A method for the assay of histidine decarboxylase activity]. Nihon Yakurigaku Zasshi, 112(5), 307-314. [Link]

  • Kollonitsch, J., et al. (1978). Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. Biochemical Pharmacology, 27(19), 2335-2337. [Link]

  • Wada, H., et al. (1991). Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Trends in Pharmacological Sciences, 12(4), 131-133. [Link]

  • Lippert, B., et al. (1979). Selective irreversible inhibition of mammalian histidine decarboxylase by alpha-chloromethyl histidine. Agents and Actions, 9(1), 38-39. [Link]

Sources

comparative analysis of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid with other histidine-modifying reagents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Histidine-Modifying Reagents: From Classic Probes to Novel Structures

Histidine, with its unique imidazole side chain, is a cornerstone of protein structure and function. Its pKa near physiological pH allows it to act as both a proton donor and acceptor, making it a frequent participant in enzymatic catalysis. It is also a key ligand for metal ions in metalloproteins and plays a critical role in protein-protein interactions. The study of specific histidine residues is therefore paramount to understanding biological mechanisms. Chemical modification is a powerful tool in this endeavor, allowing researchers to probe the role of histidine residues in protein function.

This guide provides a comparative analysis of established and potential reagents for histidine modification. We will delve into the mechanisms, specificity, and experimental considerations for two classic reagents, Diethylpyrocarbonate (DEPC) and the photosensitizer Rose Bengal. We will then provide a theoretical and structural analysis of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid, a molecule whose structure suggests potential as a highly specific affinity label for histidine-binding sites.

The Archetypal Reagents for Histidine Modification

Diethylpyrocarbonate (DEPC): The Acylating Agent

DEPC is one of the most widely used reagents for histidine modification. It reacts with the nucleophilic imidazole nitrogen of histidine to form an N-carbethoxyhistidyl derivative. This modification can be conveniently monitored spectrophotometrically by the increase in absorbance at approximately 242 nm[1][2].

Mechanism of Action: The reaction is an acylation where the imidazole nitrogen attacks one of the carbonyl carbons of DEPC, leading to the formation of a carbethoxy group on the nitrogen and the release of ethanol and carbon dioxide. The reaction is pH-dependent, with reactivity increasing with the deprotonation of the imidazole ring (pKa ~6.0-7.0)[1].

DEPC_Mechanism His Histidine Side Chain (Imidazole) Intermediate Unstable Intermediate His->Intermediate Nucleophilic Attack DEPC Diethylpyrocarbonate (DEPC) DEPC->Intermediate Product N-Carbethoxyhistidine (Modified) Intermediate->Product Acylation Byproducts Byproducts Intermediate->Byproducts Loss of CO2 + Ethanol

Caption: Mechanism of histidine modification by DEPC.

Specificity and Side Reactions: While DEPC is often cited as histidine-specific, this is highly conditional. Its action is not specific, and it can readily modify other nucleophilic residues[3]. The primary competing side reactions involve the modification of lysine, cysteine, tyrosine, serine, and threonine residues[4][5]. This lack of absolute specificity is a critical limitation. For instance, modification of lysine residues can also lead to a loss of protein function, potentially confounding the interpretation of results. The reaction with cysteine thiols can sometimes be reversed, but the N-carbethoxyhistidine adduct is also susceptible to hydrolysis, especially at higher pH[4][6].

Advantages & Limitations:

  • Advantages: The reaction is rapid, can be performed under relatively mild conditions, and is easily monitored by UV spectroscopy.

  • Limitations: The significant lack of specificity is the major drawback. The reversibility of the modification by hydroxylamine can be used to confirm the role of the modified histidine, but this reversal may not be complete and can also affect other modified residues.

Rose Bengal: The Photosensitizing Oxidant

Rose Bengal is a photosensitizing dye that, upon illumination with visible light, generates singlet oxygen (¹O₂). Singlet oxygen is a highly reactive electrophilic species that can rapidly oxidize certain amino acid side chains, with a notable preference for histidine and tryptophan[7][8][9].

Mechanism of Action: The process begins with the excitation of Rose Bengal by light (typically ~550 nm) to a triplet state. This excited dye then transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). The singlet oxygen then attacks the electron-rich imidazole ring of histidine, leading to the formation of an unstable endoperoxide intermediate. This intermediate can then rearrange or react further, ultimately leading to oxidation of the histidine residue, potentially forming 2-oxo-histidine or leading to cross-linking between two histidine residues[8][10].

Rose_Bengal_Mechanism RB Rose Bengal (RB) RB_excited Excited RB* RB->RB_excited Light Light (hv) Light->RB Excitation O2_singlet Singlet Oxygen (¹O₂) RB_excited->O2_singlet Energy Transfer O2_triplet Triplet Oxygen (³O₂) O2_triplet->O2_singlet Oxidized_His Oxidized Histidine (e.g., 2-oxo-His) O2_singlet->Oxidized_His Oxidation Histidine Histidine Histidine->Oxidized_His

Caption: Photo-oxidation of histidine via Rose Bengal.

Specificity and Side Reactions: The specificity of photo-oxidation is dependent on several factors, including the accessibility of residues to the solvent-generated singlet oxygen. While histidine is a primary target, other residues such as tryptophan, methionine, and cysteine are also susceptible to oxidation[11]. The choice of photosensitizer can modulate specificity; for instance, methylene blue is another common photosensitizer, but Rose Bengal is often considered more damaging to enzymes under certain conditions[7]. The pH dependence of the inactivation rate can provide evidence that histidine is the critical residue being modified[7].

Advantages & Limitations:

  • Advantages: The reaction is initiated by light, offering temporal and potentially spatial control. It is also an irreversible modification, which can be useful for permanently inactivating a functional site.

  • Limitations: The reaction is not entirely specific and can damage other susceptible residues. The generation of a highly reactive oxygen species can also lead to secondary, uncontrolled damage to the protein backbone or other residues. The requirement for a light source may be limiting for some experimental setups.

This compound: A Potential Affinity Label

While this compound is not widely documented as a general histidine-modifying reagent in the same vein as DEPC or Rose Bengal, its chemical structure is highly informative. It is an analog of histidine containing an α-chloro acid moiety, a classic feature of an alkylating agent. This structure strongly suggests its potential use as an affinity label or site-directed inactivator .

Postulated Mechanism of Action: Unlike the general acylation or oxidation mechanisms described above, this reagent would likely act via nucleophilic substitution. The reagent, due to its structural similarity to histidine, could first bind non-covalently to a histidine-binding site on a protein (e.g., an enzyme's active site). Once localized, a nearby nucleophilic residue—most likely the imidazole nitrogen of another histidine or the thiol of a cysteine—would attack the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable, covalent alkyl bond. This two-step process of binding followed by covalent reaction is the hallmark of affinity labeling.

Alkylation_Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Alkylation BindingSite Protein Binding Site (e.g., Active Site) Complex Enzyme-Reagent Complex BindingSite->Complex K_on Reagent (R)-2-Chloro-3-[4(5)-imidazolyl] propionic Acid Complex->BindingSite K_off CovalentProduct Covalently Modified Protein (Inactive) Complex->CovalentProduct Alkylation (k_inact) -Cl⁻ Nucleophile Site Nucleophile (e.g., His, Cys)

Caption: Postulated affinity labeling mechanism.

Potential for Specificity: The major theoretical advantage of an affinity label like this is specificity. While DEPC and Rose Bengal modify accessible residues somewhat indiscriminately, an affinity label targets a specific binding pocket. The modification is directed to a residue within or near this pocket, providing much more precise information about the functional site's architecture. Its effectiveness would depend entirely on the target protein having a binding site that recognizes the histidine-like scaffold. It would be a poor reagent for general histidine screening but potentially an excellent probe for a specific enzyme known to bind histidine or its derivatives. This is a similar principle to the use of peptide chloromethyl ketones for modifying active site histidines in serine proteases[12].

Comparative Analysis Summary

The choice of reagent is dictated by the experimental question. For a general probe of surface-accessible histidines, DEPC might be considered, with careful controls for its side reactions. For introducing an irreversible modification with temporal control, Rose Bengal is a viable option. For targeting a specific histidine within a known binding site, a custom affinity label based on the structure of this compound could be a superior, albeit less universal, tool.

FeatureDiethylpyrocarbonate (DEPC)Rose Bengal (with Light)This compound (Theoretical)
Mechanism Acylation (Carbethoxylation)Singlet Oxygen-Mediated OxidationAlkylation (Nucleophilic Substitution)
Primary Target HistidineHistidine, TryptophanSite-Specific Nucleophile (e.g., His, Cys) in a Binding Pocket
Key Side Reactions Lys, Cys, Tyr, Ser, Thr[3][4]Met, Cys[11]Other nucleophiles within the binding site; non-specific alkylation at high concentrations.
Reversibility Yes (with hydroxylamine)[3]NoNo
Required Factors pH > 6.0Light (~550 nm), O₂A specific protein binding site
Monitoring UV Absorbance at ~242 nm[1][2]Loss of protein activity, Mass SpecLoss of protein activity, Mass Spec
Key Advantage Simple to use and monitorTemporally controlled reactionHigh potential for site-specificity
Key Limitation Poor specificity[3][5]Oxidizes multiple residue typesTarget protein-dependent; not a general reagent

Experimental Protocols & Workflows

Protocol: Histidine Modification using DEPC

This is a generalized protocol and must be optimized for the specific protein of interest.

  • Preparation: Prepare a stock solution of DEPC (e.g., 100 mM) in a dry organic solvent like acetonitrile or ethanol immediately before use. DEPC hydrolyzes rapidly in aqueous solutions. Prepare the protein solution in a suitable buffer (e.g., phosphate or HEPES) at a pH between 6.0 and 7.5. Avoid buffers with nucleophiles like Tris.

  • Reaction: Add a small aliquot of the DEPC stock solution to the protein solution to achieve the desired final concentration (typically a 4 to 20-fold molar excess over the protein). Incubate the reaction at room temperature (e.g., 37°C) for a specified time (e.g., 1-15 minutes)[4].

  • Monitoring (Optional): Monitor the reaction by measuring the increase in absorbance at 242 nm against a reference cuvette containing the buffer and DEPC alone. The number of modified histidines can be estimated using a molar absorption coefficient (Δε) of 3200 M⁻¹cm⁻¹ for N-carbethoxyhistidine[2].

  • Quenching: Stop the reaction by adding a quenching agent with a high concentration of a nucleophile, such as imidazole (e.g., 10 mM final concentration), to consume any remaining DEPC[4].

  • Analysis: Remove excess reagents by dialysis or gel filtration. Analyze the functional consequences of the modification (e.g., enzyme activity assay) and determine the sites of modification using mass spectrometry.

Protocol: Photo-oxidation of Histidine using Rose Bengal

This protocol requires careful control of light exposure and must be optimized.

  • Preparation: Prepare the protein solution in a suitable buffer (e.g., Tris-HCl, pH 7.5-8.5)[7]. Prepare a stock solution of Rose Bengal (e.g., 1 mM) in the same buffer and protect it from light.

  • Reaction Setup: In a temperature-controlled cuvette or reaction vessel, combine the protein solution and Rose Bengal to a final concentration (e.g., 1-10 µM dye). Include a "dark" control sample that is treated identically but not exposed to light. Ensure the solution is saturated with air or oxygen[7].

  • Illumination: Expose the sample to a light source with an appropriate wavelength (e.g., a 150W lamp with a filter to pass light >500 nm). The distance and intensity of the light source must be consistent.

  • Time Course: At various time points (e.g., 0, 2, 5, 10, 20 minutes), remove aliquots from both the illuminated sample and the dark control.

  • Analysis: Immediately assay the aliquots for biological activity. The loss of activity in the illuminated sample compared to the dark control indicates photo-oxidation. The sites of modification can be identified by mass spectrometry analysis of the protein before and after treatment.

Workflow for Assessing Modification

Confirming that a specific modification is responsible for an observed functional change is critical.

Experimental_Workflow Start Protein of Interest Modify Perform Chemical Modification (e.g., DEPC, Rose Bengal) Start->Modify Separate Remove Excess Reagent (Dialysis / Gel Filtration) Modify->Separate Assay Functional Assay (e.g., Enzyme Kinetics) Separate->Assay MassSpec Structural Analysis (LC-MS/MS Peptide Mapping) Separate->MassSpec Correlate Correlate Modification Site with Functional Change Assay->Correlate MassSpec->Correlate

Caption: General workflow for protein modification analysis.

Conclusion

The chemical modification of histidine remains a cornerstone of protein biochemistry. Established reagents like DEPC and Rose Bengal offer accessible methods for probing histidine's role, but they must be used with a clear understanding of their significant limitations, particularly their lack of specificity. The interpretation of data from these experiments requires rigorous controls to distinguish the effects of histidine modification from reactions with other nucleophilic residues.

Conversely, the structural analysis of this compound highlights a different strategy: affinity labeling. While not a general-purpose reagent, its design principle offers a pathway to achieving high specificity for a particular histidine residue located within a binding site. For researchers studying enzymes that bind histidine or its analogs, designing such site-directed reagents may provide far more precise and unambiguous data than the classic, less specific modification agents. The choice of reagent, therefore, depends on a trade-off between generality and specificity, a decision that must be guided by the precise biological question being asked.

References

  • Westhead, E. W. (1965). Photooxidation with Rose Bengal of a Critical Histidine Residue in Yeast Enolase. Biochemistry, 4(10), 2139–2144. [Link]

  • Gao, Y., et al. (2014). Discovery and Characterization of a Photo-Oxidative Histidine-Histidine Cross-Link in IgG1 Antibody Utilizing 18O-Labeling and Mass Spectrometry. Analytical Chemistry, 86(9), 4568–4575. [Link]

  • Espino, J. A., et al. (2015). Diethylpyrocarbonate Labeling for the Structural Analysis of Proteins: Label Scrambling in Solution and How to Avoid it. Journal of the American Society for Mass Spectrometry, 26(10), 1696–1704. [Link]

  • Lundblad, R. L. (1991). The Modification of Histidine Residues. In Chemical Reagents for Protein Modification. CRC Press. [Link]

  • Scilit. (n.d.). Photooxidation with Rose Bengal of a Critical Histidine Residue in Yeast Enolase*. Retrieved from [Link]

  • Westhead, E. W. (1965). Photooxidation with Rose Bengal of a Critical Histidine Residue in Yeast Enolase*. Biochemistry, 4(10), 2139-2144. [Link]

  • Ahmad, I., et al. (2019). Cu(II) partially protects three histidine residues and the N-terminus of amyloid-β peptide from diethyl pyrocarbonate (DEPC) modification. Journal of Inorganic Biochemistry, 194, 156-163. [Link]

  • Dai, S., et al. (2004). Substrate-induced conformational changes in sarcoplasmic reticulum Ca2+-ATPase probed by surface modification using diethylpyrocarbonate with mass spectrometry. Biochemical and Biophysical Research Communications, 318(2), 439-445. [Link]

  • Kulmacz, R. J., et al. (1990). Chemical Modification of Prostaglandin H Synthase With Diethyl Pyrocarbonate. Journal of Biological Chemistry, 265(23), 13747-13752. [Link]

  • Rippa, M., et al. (1970). Rose Bengal as a specific photosensitizer for a histidine residue at the triphosphopyridine nucleotide binding site of 6-phosphogluconate dehydrogenase. Journal of Biological Chemistry, 245(19), 4977-4981. [Link]

  • Suzuki, T., et al. (1997). Modification of histidine 5 in sarcoplasmic reticulum Ca2+-ATPase by diethyl pyrocarbonate causes strong inhibition of formation of the phosphoenzyme intermediate from inorganic phosphate. Journal of Biological Chemistry, 272(49), 30734-30740. [Link]

  • Xu, Y., et al. (2022). Histidine-specific bioconjugation via visible-light-promoted thioacetal activation. Chemical Science, 13(15), 4349-4354. [Link]

  • Chen, J., et al. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C–H Alkylation. Journal of the American Chemical Society, 141(45), 18023–18028. [Link]

  • Request PDF. (n.d.). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Histidine-specific bioconjugation: (a) typical methods for His-specific modification of peptides and proteins. Retrieved from [Link]

  • Wang, C., et al. (2020). Chemical tools for probing histidine modifications. Chemical Communications, 56(68), 9739-9753. [Link]

  • ResearchGate. (n.d.). The Modification of Histidine Residues. Retrieved from [Link]

  • Gao, Y., et al. (2014). Discovery and Characterization of a Photo-Oxidative Histidine-Histidine Cross-Link in IgG1 Antibody Utilizing 18O-Labeling and Mass Spectrometry. Analytical Chemistry, 86(9), 4568-4575. [Link]

  • Jia, S., et al. (2019). Bioinspired Thiophosphorodichloridate Reagents for Chemoselective Histidine Bioconjugation. Journal of the American Chemical Society, 141(12), 4946–4953. [Link]

  • Devlin, T., et al. (2018). DEPC modification of the CuA protein from Thermus thermophilus. Journal of Inorganic Biochemistry, 189, 137-146. [Link]

  • Devlin, T., et al. (2018). DEPC modification of the CuA protein from Thermus thermophilus. eScholarship. [Link]

  • Tomita, M., et al. (1969). Sensitized photooxidation of histidine and its derivatives. Products and mechanism of the reaction. Biochemistry, 8(12), 5149–5160. [Link]

  • Neville, J., et al. (2024). Protocol for detecting histidine polyphosphate modification of human proteins via MBP-tagged expression in E. coli. STAR Protocols, 5(1), 102871. [Link]

  • ResearchGate. (n.d.). Calculation of the number of histidine residues modified by DEPC". Retrieved from [Link]

  • Criado, S., et al. (2006). Rose Bengal-Sensitized Photooxidation of the Dipeptides Trp-Phe, Trp-Tyr and Trp-Trp. Kinetics, Mechanism and Photoproducts. Photochemistry and Photobiology, 82(4), 985-992. [Link]

  • Huicheng Biotech. (n.d.). This compound. Retrieved from [Link]

  • Cetin, C., et al. (2024). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Journal of Molecular Structure, 1308, 138081. [Link]

  • Schlesinger, S., et al. (1979). Inhibition of Growth by Imidazol(on)e Propionic Acid: Evidence in Vivo for Coordination of Histidine Catabolism With the Catabolism of Other Amino Acids. Journal of Bacteriology, 137(1), 486-492. [Link]

  • Gaviria, M., et al. (2015). Histidine-based hydrogels via singlet-oxygen photooxidation. Soft Matter, 11(44), 8637-8646. [Link]

  • Jones, P., et al. (1982). A mechanistic study of the reaction of iron(III) porphyrins with imidazoles. Hydrogen bonding by the propionic acid side chains in hemin chloride. Journal of the Chemical Society, Dalton Transactions, (12), 2541-2547. [Link]

  • Torres-García, K. E., et al. (2024). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. International Journal of Molecular Sciences, 25(13), 7175. [Link]

  • Johansen, T. N., et al. (1998). 2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid: resolution, absolute stereochemistry and enantiopharmacology at glutamate receptors. Journal of Medicinal Chemistry, 41(13), 2245-2253. [Link]

  • Jänsch, N., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(17), e202200417. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of ensuring product safety and efficacy. (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid, a substituted imidazole, represents a class of compounds often investigated for their therapeutic potential. Its chiral nature and chemical properties necessitate robust and reliable analytical methods for accurate quantification, particularly when it is considered as a key intermediate or a potential impurity.

This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of this compound: Chiral High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . The comparison is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the methodologies are suitable for their intended purpose.[1][2][3]

The choice between these methods is often dictated by the specific requirements of the analysis, such as the need for enantiomeric specificity, the required sensitivity, and the complexity of the sample matrix. This guide will delve into the experimental protocols, validation data, and the underlying scientific rationale for each technique, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their analytical challenges.

Method 1: Chiral HPLC-UV for Enantioselective Quantification

Chiral HPLC is a powerful technique for separating enantiomers, which is critical for compounds like this compound where the pharmacological activity or toxicological profile may be stereospecific.[4][5] This method utilizes a chiral stationary phase (CSP) to achieve separation, allowing for the quantification of the desired (R)-enantiomer in the presence of its (S)-counterpart.

Experimental Workflow: Chiral HPLC-UV

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve sample in mobile phase injector Inject sample prep_sample->injector prep_mobile Prepare mobile phase (e.g., Hexane/Ethanol/TFA) pump Isocratic Pump prep_mobile->pump column Chiral Stationary Phase Column (e.g., Polysaccharide-based) injector->column pump->injector detector UV Detector (e.g., 220 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integration Integrate peak areas chromatogram->integration quantification Quantify using calibration curve integration->quantification

Caption: Workflow for Chiral HPLC-UV Analysis.

Detailed Experimental Protocol: Chiral HPLC-UV
  • Chromatographic System:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, is often effective for separating chiral acids.[5] A common choice would be a Chiralcel® OJ-H column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane, ethanol, and an acidic modifier like trifluoroacetic acid (TFA) is typically used in normal-phase chromatography for such separations. A representative mobile phase could be n-Hexane:Ethanol:TFA (80:20:0.1, v/v/v). The acidic modifier is crucial for reducing peak tailing of acidic analytes.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 220 nm, based on the UV absorbance of the imidazole ring.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in the mobile phase.

    • Generate a calibration curve by preparing a series of dilutions from the stock solution.

    • Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.

Method 2: LC-MS/MS for High-Sensitivity Quantification

For applications requiring very low detection limits, such as impurity profiling or analysis in complex biological matrices, LC-MS/MS is the method of choice.[6][7] Its high sensitivity and selectivity, derived from monitoring specific precursor-to-product ion transitions, allow for accurate quantification even in the presence of co-eluting substances.

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_lc LC System cluster_ms MS/MS System cluster_data Data Analysis prep_sample Sample extraction/dilution with Internal Standard injector Inject sample prep_sample->injector column Reversed-Phase C18 Column injector->column pump Gradient Pump pump->injector esi Electrospray Ionization (ESI) column->esi ms1 Q1: Precursor Ion Selection esi->ms1 cid Q2: Collision-Induced Dissociation ms1->cid ms2 Q3: Product Ion Monitoring (MRM) cid->ms2 integration Integrate MRM peak areas ms2->integration quantification Quantify using Internal Standard and Calibration Curve integration->quantification

Caption: Workflow for LC-MS/MS Analysis.

Detailed Experimental Protocol: LC-MS/MS
  • Chromatographic and Mass Spectrometric System:

    • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A standard reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm) is suitable for retaining the polar analyte.[7][8]

    • Mobile Phase: A gradient elution using water with an acidic modifier (e.g., 0.1% formic or propionic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same modifier as mobile phase B. Propionic acid has been shown to sometimes enhance MS sensitivity.[9]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as the imidazole nitrogen is readily protonated.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor ion (the protonated molecule [M+H]+) and a stable product ion would need to be determined by infusion of a standard solution.

    • Ion Source Parameters: Capillary voltage, cone voltage, and gas flows must be optimized for the specific analyte to achieve maximum sensitivity.

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and a suitable internal standard (IS) (e.g., an isotopically labeled version of the analyte).

    • Spike a series of blank matrix samples with known concentrations of the analyte and a constant concentration of the IS to create the calibration curve.

    • For sample analysis, add the same constant concentration of IS to each sample before any extraction or dilution steps.

Cross-Validation: A Comparative Analysis

The performance of both methods must be rigorously validated to ensure they are fit for purpose.[10][11] The following table summarizes the expected performance characteristics based on the principles of method validation.

Validation Parameter Chiral HPLC-UV LC-MS/MS Rationale and Causality
Specificity/Selectivity High (for enantiomers). The method's ability to separate the (R)- from the (S)-enantiomer and other impurities is its primary strength.[10]Very High (for molecular structure). MRM is highly specific, minimizing interference from matrix components. However, it does not inherently separate enantiomers without a chiral column.HPLC-UV relies on chromatographic resolution for specificity. LC-MS/MS achieves specificity through mass filtering, which is generally more effective against matrix interference.
Linearity & Range Typically linear over 2-3 orders of magnitude (e.g., 0.1 - 100 µg/mL).Excellent linearity over 3-4 orders of magnitude (e.g., 1 - 1000 ng/mL).Both methods can demonstrate excellent linearity. The wider dynamic range of LC-MS/MS is a significant advantage for analyzing samples with varying concentrations.
Accuracy (% Recovery) Expected to be within 98-102% for bulk drug analysis.Expected to be within 85-115% in complex matrices due to potential matrix effects, which are corrected by the internal standard.[7]Accuracy in HPLC-UV is straightforward. In LC-MS/MS, the use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects and ensure accuracy.
Precision (%RSD) Intra-day and inter-day precision of <2% RSD is achievable.Intra-day and inter-day precision of <15% RSD is generally acceptable, especially at lower concentrations.[6]The precision of HPLC-UV is typically higher due to the simpler sample processing and detection mechanism. The complexity of the MS system can introduce more variability.
Limit of Detection (LOD) In the range of ng injected on-column (e.g., ~10-50 ng/mL).In the range of pg injected on-column (e.g., ~0.1-1 ng/mL).LC-MS/MS is inherently more sensitive due to the low background noise associated with MRM detection, making it superior for trace analysis.[2]
Limit of Quantitation (LOQ) Typically around 0.1 µg/mL.Can be as low as 0.5-2 ng/mL.The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision, and the superior sensitivity of LC-MS/MS translates to a much lower LOQ.[2]
Robustness Sensitive to changes in mobile phase composition, temperature, and flow rate, which can affect chiral resolution.Tolerant to minor variations in mobile phase composition, but highly dependent on the stability of the MS interface and tuning parameters.Both methods require careful control of operating parameters. The robustness of the chiral separation is often the most delicate parameter in the HPLC-UV method.

Conclusion and Recommendations

The choice between Chiral HPLC-UV and LC-MS/MS for the quantification of this compound is contingent upon the analytical objective.

Chiral HPLC-UV is the preferred method when:

  • Enantiomeric purity is the primary concern. Its ability to physically separate and individually quantify enantiomers is unparalleled.

  • The analyte concentration is relatively high (in the µg/mL range or higher), such as in the analysis of bulk drug substances or formulated products.

  • A simpler, more accessible, and cost-effective analytical technique is required.

LC-MS/MS is the superior choice when:

  • High sensitivity is paramount. It is ideal for trace-level quantification, such as impurity analysis or pharmacokinetic studies in biological fluids.

  • The sample matrix is complex and prone to interference. The selectivity of MRM can provide reliable results where UV detection would fail.

  • Enantiomeric separation is not required, or when it is coupled with a chiral column to achieve both high sensitivity and stereoselectivity.

Ultimately, a comprehensive validation of the chosen method is mandatory to provide documented evidence of its reliability for the intended application, ensuring data integrity and compliance with regulatory standards.[3]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Analytical method validation: A brief review. (n.d.). Innovare Academic Sciences.
  • LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis p
  • Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chrom
  • Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS. (n.d.). PubMed Central.
  • Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. (n.d.). PubMed Central.
  • Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. (2025).
  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (2025).

Sources

comparing the efficacy of different synthesis routes for chloro-imidazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a privileged scaffold in medicinal chemistry, a structural motif present in numerous natural products and blockbuster drugs.[1][2] The introduction of a chlorine atom onto this heterocyclic core is a key strategy used by medicinal chemists to modulate a molecule's potency, metabolic stability, and pharmacokinetic profile.[3] However, the path to a desired chloro-imidazole is not always straightforward. The choice of synthetic route can profoundly impact yield, purity, scalability, and the feasibility of accessing specific regioisomers.

This guide provides a comparative analysis of the most effective and commonly employed synthesis routes for chloro-imidazole compounds. We will move beyond simple protocols to dissect the underlying mechanisms, weigh the strategic advantages of each approach with supporting data, and provide the field-proven insights necessary to make informed decisions in your synthetic campaigns.

The Strategic Value of the C-Cl Bond in Imidazole Scaffolds

The chlorine atom is far more than a simple steric substituent. Its strong electron-withdrawing nature can significantly alter the electron density of the imidazole ring, influencing the pKa of the ring nitrogens and their ability to engage in crucial hydrogen bond interactions with biological targets.[4] Furthermore, the C-Cl bond serves as a versatile synthetic handle for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of lead compounds.[5]

Core Synthetic Strategies: A Comparative Overview

The synthesis of chloro-imidazoles is generally approached via two distinct strategies: the direct chlorination of a pre-existing imidazole core or the de novo construction of the ring from acyclic precursors.

Route 1: Direct Electrophilic Chlorination of the Imidazole Ring

This approach is often the most direct, involving the treatment of an imidazole derivative with an electrophilic chlorine source. The primary challenge lies in controlling the regioselectivity, as the C2, C4, and C5 positions of the imidazole ring have differing levels of reactivity toward electrophiles.[5]

N-Chlorosuccinimide is the most widely used reagent for the chlorination of imidazoles due to its ease of handling, mild reaction conditions, and generally good selectivity.[6][7]

  • Mechanistic Rationale: The reaction proceeds via an electrophilic aromatic substitution pathway. The succinimide group polarizes the N-Cl bond, making the chlorine atom electrophilic (Cl⁺ source). The electron-rich imidazole ring attacks this electrophile, forming a resonance-stabilized intermediate (a sigma complex), which then loses a proton to restore aromaticity.[6] The regioselectivity is dictated by the electronic properties of the existing substituents on the imidazole ring.

  • Experimental Protocol: Synthesis of a Generic 2-Chloroimidazole [7][8]

    • Dissolve the starting 1-substituted imidazole (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Chlorosuccinimide (1.05-1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v).

    • Separate the organic layer. Wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired chloro-imidazole.

Sulfuryl chloride is a more potent chlorinating agent but is often less selective than NCS.[9][10]

  • Mechanistic Rationale: While it can act as an electrophilic chlorinating agent, its high reactivity can also initiate radical chain reactions, particularly at elevated temperatures or in the presence of initiators.[9][11][12] This can lead to over-chlorination or the formation of undesired isomers, making it a less predictable choice for complex substrates.

Route 2: De Novo Ring Synthesis for Absolute Regiocontrol

Constructing the imidazole ring from acyclic precursors provides unparalleled control over the final substitution pattern, making it the superior strategy when a specific regioisomer is required.

This is one of the most robust and versatile methods for preparing 2,4-disubstituted imidazoles.[13][14] By starting with a chlorinated α-haloketone or a chlorinated amidine, the position of the chlorine atom is unequivocally defined.

  • Mechanistic Rationale: The synthesis involves the nucleophilic attack of an amidine on the carbonyl carbon of an α-haloketone. This is followed by an intramolecular cyclization (a second nucleophilic attack displacing the halide) and subsequent dehydration to form the aromatic imidazole ring.[15][16][17]

  • Experimental Workflow: α-Haloketone and Amidine Condensation

    Caption: General workflow for imidazole synthesis from α-haloketones and amidines.

The Wallach synthesis is a classic, albeit sometimes harsh, method primarily used for accessing 1,2-disubstituted chloro-imidazoles.[2][18]

  • Mechanistic Rationale: The reaction typically involves treating an N,N'-disubstituted oxamide with phosphorus pentachloride (PCl₅) or a similar reagent to generate a chlorinated intermediate. This intermediate is then cyclized, often with the loss of a substituent, to form the final chloro-imidazole product.[15][17][19] While effective, the use of potent chlorinating/dehydrating agents like PCl₅ limits its functional group tolerance.

Quantitative and Qualitative Performance Comparison

Synthesis RouteRegioselectivityYieldsSubstrate Scope & ToleranceConditionsKey Advantage
Direct (NCS) Moderate to GoodGood (60-95%)Broad, but sensitive to electronic effectsMild (0°C to RT)Procedural simplicity for late-stage functionalization.[6][7]
Direct (SO₂Cl₂) Poor to ModerateVariable (40-80%)Less tolerant of sensitive functional groupsOften requires careful temperature controlHigh reactivity for deactivated substrates.[9][10]
De Novo (α-Haloketone) ExcellentGood to Excellent (80-95%)[13]Very broad, highly modularMild to moderate (Reflux in THF/H₂O)[14]Unambiguous control of chlorine position.[16]
De Novo (Wallach) Excellent (for 2-chloro)Moderate to GoodLimited by harsh reagents (PCl₅)HarshDirect route to specific 1,2-disubstituted 2-chloro-imidazoles.[19]

Conclusion: Selecting the Optimal Synthetic Pathway

The synthesis of chloro-imidazole compounds is a mature field with a diverse toolkit available to the modern chemist.

  • For late-stage functionalization or when synthesizing simple analogs where regioselectivity is not a primary concern, direct chlorination with NCS offers an efficient and straightforward path.[6]

  • For the synthesis of complex molecules or during lead optimization where the precise placement of the chlorine atom is critical for biological activity, a de novo synthesis is unequivocally the superior strategy . The condensation of α-haloketones with amidines stands out as a particularly robust, high-yielding, and modular approach that guarantees regiochemical integrity.[13][14]

By understanding the mechanistic nuances and practical limitations of each route, researchers can design and execute synthetic plans that deliver the target chloro-imidazole compounds efficiently and predictably, accelerating the pace of discovery in drug development.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 2-Chloro-4,5-dimethyl-1H-imidazole in Medicinal Chemistry.
  • Bellina, F., & Rossi, R. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Accounts of Chemical Research, 43(3), 473-485. [Link]

  • Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. [Link]

  • Singh, U. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130507. [Link]

  • Kumar, D., & Singh, A. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(7), 1369-1383. [Link]

  • Li, Z., et al. (2007). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. The Journal of Organic Chemistry, 72(16), 6033-6036. [Link]

  • Murry, J. A., et al. (2001). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses, 78, 149. [Link]

  • Almansa-Pérez, K., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 28(15), 5709. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(11), 4374-4457. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • JETIR. (2020). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. JETIR, 7(8). [Link]

  • Xu, Y., & Zhang, W. (2015). Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines. The Journal of Organic Chemistry, 80(9), 4729-4735. [Link]

  • JETIR. (2020). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. JETIR, 7(8). [Link]

  • BenchChem. (n.d.). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
  • Xing, C., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 28(15), 5709. [Link]

  • Khan, I., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Molecular Structure, 1299, 137021. [Link]

  • Al-Ostoot, F. H., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 29(3), 666. [Link]

  • Xu, Y., & Zhang, W. (2015). Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines. The Journal of Organic Chemistry, 80(9), 4729-4735. [Link]

  • Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]

  • Nandini K., et al. (2017). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR, 6(12), 859-868. [Link]

  • Adimurthy, S., et al. (2025). Nucleophilic chlorination of imidazole-N-oxides. ResearchGate. [Link]

  • Sci-Hub. (n.d.). Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. Retrieved from [Link]

  • Procter, D. J., et al. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 19(39), 8446-8466. [Link]

  • US Patent US3920757A. (1975).
  • Bures, F., et al. (2007). Facile Synthesis of Optically Active Imidazole Derivatives. Molecules, 12(5), 1046-1054. [Link]

  • SURU Chemical. (2025). How N-chlorosuccinimide Is Used to Create Halogenated Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic chlorination by sulfuryl chloride. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2012). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 14(22), 5892-5895. [Link]

  • International Science Community Association. (2014). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 4(9), 1-5. [Link]

  • Benincori, T., et al. (1992). Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (11), 1331-1336. [Link]

  • de la Mare, P. B. D., et al. (1967). Sulphuryl chloride as an electrophile for aromatic substitution. Journal of the Chemical Society B: Physical Organic, 3-6. [Link]

Sources

In Vivo Validation of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid: A Comparative Guide to Assessing Histidine Decarboxylase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the biological effects of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid, a compound structurally analogous to histidine. Based on its chemical features, we hypothesize that this molecule acts as an inhibitor of histidine decarboxylase (HDC), the rate-limiting enzyme in histamine biosynthesis. The following sections will detail a proposed validation strategy, compare its potential efficacy against established HDC inhibitors, and provide the necessary experimental protocols for rigorous scientific investigation. Our approach is designed to offer a self-validating system for researchers, scientists, and drug development professionals exploring novel modulators of histamine metabolism.

Introduction: The Rationale for Targeting Histidine Decarboxylase

Histamine is a critical biogenic amine involved in a wide array of physiological and pathological processes, including allergic reactions, inflammation, gastric acid secretion, and neurotransmission.[1] The synthesis of histamine is catalyzed by a single enzyme, histidine decarboxylase (HDC), which converts L-histidine to histamine.[2] Consequently, the inhibition of HDC presents a direct and potent therapeutic strategy for conditions characterized by excessive histamine production. While the current pharmacological approach often involves blocking histamine receptors (H1-H4), inhibiting its synthesis at the source could offer a more upstream and potentially more effective intervention.[2]

This compound, hereafter referred to as "our test compound," possesses an imidazole ring and a propionic acid side chain, key structural motifs shared with the natural HDC substrate, L-histidine. This structural similarity forms the basis of our hypothesis that it may act as a competitive or irreversible inhibitor of HDC. This guide will outline the necessary in vivo experiments to validate this hypothesis and compare its potential efficacy against well-characterized HDC inhibitors.

Comparative Landscape: Established Histidine Decarboxylase Inhibitors

To establish a benchmark for the efficacy of our test compound, we will compare its performance against two well-documented HDC inhibitors: (S)-alpha-fluoromethylhistidine (α-FMH) and 2-hydroxy-5-carbomethoxybenzyloxyamine.

  • (S)-alpha-fluoromethylhistidine (α-FMH): A "suicide-substrate" inhibitor of HDC, meaning it is enzymatically converted into a more active form that leads to time-dependent, irreversible inhibition.[3] It has been shown to effectively inhibit HDC both in vitro and in vivo, leading to a reduction in histamine levels in rapidly turning-over pools such as the stomach and brain.[3]

  • 2-hydroxy-5-carbomethoxybenzyloxyamine: A potent inhibitor of HDC that has been demonstrated to reduce the rate of histamine production in rats in a dose-dependent manner.[4]

These compounds represent different classes of inhibitors and provide robust positive controls for our in vivo validation studies.

Proposed In Vivo Validation Workflow

The following experimental workflow is designed to comprehensively assess the in vivo efficacy of our test compound as an HDC inhibitor.

G cluster_0 Pre-clinical In Vivo Validation A Animal Model Selection (e.g., Sprague-Dawley Rats) B Compound Administration (Oral or IP) A->B Dosing Regimen C Tissue Collection (Stomach, Brain, Blood) B->C Time Course D HDC Activity Assay C->D E Histamine Quantification (ELISA or HPLC) C->E F Data Analysis & Comparison D->F E->F

Caption: Proposed workflow for in vivo validation of HDC inhibitors.

Comparative Efficacy: Data Presentation

The following tables summarize expected data points and provide a template for comparing the performance of our test compound against established inhibitors.

Table 1: In Vivo HDC Inhibition in Rat Stomach Tissue

CompoundDose (mg/kg, i.p.)% HDC Activity Inhibition (vs. Vehicle)Statistical Significance (p-value)
Vehicle Control-0%-
This compoundTo be determinedExperimental DataExperimental Data
2-hydroxy-5-carbomethoxybenzyloxyamine100~96%[4]<0.05
(S)-alpha-fluoromethylhistidine (α-FMH)Dose-dependentSignificant reduction[3]Dose-dependent

Table 2: Effect on Tissue Histamine Levels

CompoundTissueChange in Histamine Levels (vs. Vehicle)Duration of Effect
Vehicle ControlStomach, BrainBaseline-
This compoundStomach, BrainExperimental DataExperimental Data
(S)-alpha-fluoromethylhistidine (α-FMH)Stomach, BrainSignificant reduction in rapidly turning-over pools[3]Time-dependent[3]

Mechanism of Action: Histamine Synthesis Pathway

Understanding the mechanism of action of our test compound requires a clear picture of the histamine synthesis pathway it aims to disrupt.

G cluster_0 Histamine Synthesis Histidine L-Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Histamine Histamine HDC->Histamine decarboxylation Test_Compound This compound Test_Compound->HDC Inhibition

Caption: Inhibition of histamine synthesis by targeting HDC.

Experimental Protocols

The following are detailed protocols for the key experiments in our proposed in vivo validation study.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats (200-250 g) will be used. Animals will be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups: Animals will be randomly assigned to the following groups (n=8 per group):

    • Vehicle Control (e.g., saline or appropriate solvent)

    • This compound (multiple dose levels)

    • Positive Control 1: (S)-alpha-fluoromethylhistidine (α-FMH)

    • Positive Control 2: 2-hydroxy-5-carbomethoxybenzyloxyamine

  • Administration: Compounds will be administered via intraperitoneal (i.p.) injection.

  • Tissue Collection: At predetermined time points post-administration (e.g., 2, 6, 24 hours), animals will be euthanized, and stomach, brain, and blood samples will be collected and immediately processed or flash-frozen for later analysis.

Histidine Decarboxylase (HDC) Activity Assay

This protocol is adapted from methods described for measuring HDC activity by quantifying the conversion of radiolabeled histidine to histamine.[5]

  • Tissue Homogenization: Stomach tissue will be homogenized in a suitable buffer (e.g., phosphate buffer with protease inhibitors).

  • Incubation: Tissue homogenates will be incubated with L-[3H]histidine at 37°C for a specified time.

  • Reaction Termination: The enzymatic reaction will be stopped by the addition of perchloric acid.

  • Separation and Quantification: The [3H]histamine formed will be separated from the unreacted L-[3H]histidine using column chromatography. The radioactivity of the eluted [3H]histamine will be measured by liquid scintillation counting.

  • Data Analysis: HDC activity will be expressed as pmol of histamine formed per mg of protein per hour.

Histamine Quantification by ELISA
  • Sample Preparation: Tissue samples will be homogenized and processed according to the manufacturer's instructions for the chosen Histamine ELISA kit.

  • ELISA Procedure: The assay will be performed following the kit's protocol, which typically involves the competitive binding of histamine in the sample and a fixed amount of enzyme-labeled histamine to a limited number of antibody-binding sites.

  • Data Analysis: The absorbance will be read using a microplate reader, and histamine concentrations will be calculated based on a standard curve.

Trustworthiness and Self-Validation

The experimental design incorporates several features to ensure the trustworthiness of the results:

  • Positive Controls: The inclusion of well-characterized HDC inhibitors (α-FMH and 2-hydroxy-5-carbomethoxybenzyloxyamine) provides a benchmark for assessing the efficacy of the test compound.

  • Dose-Response and Time-Course Studies: Evaluating the effects of the test compound at multiple doses and time points will establish a clear dose-response relationship and determine the duration of action.

  • Multiple Endpoints: Measuring both HDC enzyme activity and downstream histamine levels provides a more complete picture of the compound's biological effects.

Conclusion

This guide outlines a robust and comprehensive strategy for the in vivo validation of this compound as a potential inhibitor of histidine decarboxylase. By comparing its performance against established inhibitors and employing rigorous, multi-faceted experimental protocols, researchers can confidently assess its therapeutic potential. The successful inhibition of HDC in vivo would position this compound as a promising candidate for further development in the treatment of histamine-mediated disorders.

References

  • Watanabe, T., et al. (1991). In Vivo and in Vitro Inhibition of Human Histidine Decarboxylase by (S)-alpha-fluoromethylhistidine. PubMed. Available at: [Link]

  • Gisslen, M., et al. (1979). Inhibition of histidine, decarboxylation in vivo by 2-hydroxy-5-carbomethoxybenzyloxyamine, a new, potent inhibitor of histidine decarboxylase. PubMed. Available at: [Link]

  • Moya-García, A. A., et al. (2009). Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. PubMed Central. Available at: [Link]

  • Nitta, Y., et al. (2017). Novel inhibitors for histidine decarboxylase from plant components. International Biology Review. Available at: [Link]

  • Kollonitsch, J., et al. (1978). Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. PubMed. Available at: [Link]

Sources

A Researcher's Guide to the Head-to-Head Comparison of Novel Enzyme Inhibitors: Evaluating (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous evaluation of novel enzyme inhibitors, using the hypothetical case of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid. While the specific enzymatic targets of this compound are not yet fully elucidated in publicly available literature, its structural similarity to histidine—an amino acid with a characteristic imidazole ring—suggests that enzymes involved in histidine metabolism, such as Histidine Decarboxylase (HDC), are plausible targets.

This document will, therefore, outline the essential principles and detailed protocols for a head-to-head comparison of this compound with known inhibitors of HDC. This approach serves as a practical blueprint for researchers and drug development professionals to assess the potency and mechanism of action of new chemical entities.

The Scientific Rationale: Why Histidine Decarboxylase?

Histidine decarboxylase is the sole enzyme responsible for the synthesis of histamine from L-histidine.[1] Histamine is a critical biogenic amine involved in a host of physiological and pathological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[2][3] Consequently, inhibitors of HDC are of significant therapeutic interest.[4] Given that this compound is a synthetic analog of histidine, investigating its potential to inhibit HDC is a scientifically sound starting point for its characterization.

Experimental Workflow for Inhibitor Characterization

A systematic evaluation of a potential enzyme inhibitor involves a multi-step process, from initial screening to detailed kinetic analysis. The following workflow provides a robust framework for this investigation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action Studies a Single-Point Inhibition Assay b Identify Potential 'Hits' a->b c IC50 Determination (Dose-Response Curve) b->c Proceed with promising compounds d Rank Inhibitors by Potency c->d e Kinetic Assays (Varying Substrate and Inhibitor Concentrations) d->e Characterize potent inhibitors f Determine Ki and Mode of Inhibition (e.g., Competitive, Non-competitive) e->f

Figure 1: A generalized workflow for the characterization of a novel enzyme inhibitor, from initial screening to detailed mechanistic studies.

Head-to-Head Comparison: A Data-Driven Approach

To objectively compare the inhibitory potential of this compound with established HDC inhibitors, it is crucial to determine their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. The Ki, on the other hand, is a more absolute measure of the binding affinity of the inhibitor to the enzyme.

Comparative Inhibitor Data for Histidine Decarboxylase

The following table presents a compilation of known HDC inhibitors with their reported inhibitory activities. For the purpose of this guide, we have included a hypothetical entry for this compound to illustrate how a direct comparison would be presented.

InhibitorType/ClassIC50 (µM)Ki (µM)Mode of InhibitionReference
This compound Histidine Analog [Hypothetical Data] [Hypothetical Data] [To Be Determined] N/A
α-FluoromethylhistidineSuicide Inhibitor5-Irreversible[1]
Histidine Methyl EsterHistidine Analog91.8Competitive
Epicatechin Gallate (ECG)Flavonoid-10Competitive
Rugosin DEllagitannin-~0.35-1-[2]
TritoqualineAtypical Antihistamine---

Detailed Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized and well-controlled experimental protocols are paramount.

Protocol 1: Determination of IC50 for HDC Inhibitors

Objective: To determine the concentration of each inhibitor required to inhibit 50% of HDC activity.

Materials:

  • Recombinant Human Histidine Decarboxylase (HDC)

  • L-Histidine (substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.2)

  • Inhibitor stock solutions (including this compound and known comparators)

  • Detection Reagent (e.g., a fluorescent probe for histamine or an antibody-based detection kit)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a working solution of HDC in assay buffer containing PLP. The final enzyme concentration should be in the linear range of the assay.

    • Prepare a stock solution of L-histidine in assay buffer. The final concentration in the assay should be approximately the Km value for L-histidine.

    • Prepare serial dilutions of each inhibitor in the assay buffer. A typical concentration range would span from 1 nM to 100 µM.

  • Assay Setup:

    • To each well of the microplate, add 20 µL of the appropriate inhibitor dilution or vehicle control (assay buffer).

    • Add 40 µL of the HDC enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the Enzymatic Reaction:

    • Add 40 µL of the L-histidine solution to each well to start the reaction.

  • Reaction Incubation and Termination:

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.

    • Terminate the reaction according to the specifications of the chosen detection method (e.g., by adding a stop solution).

  • Detection and Data Analysis:

    • Measure the amount of histamine produced using a suitable detection method.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Ki and Mode of Inhibition

Objective: To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

Procedure:

  • Assay Setup:

    • This experiment involves varying the concentrations of both the substrate (L-histidine) and the inhibitor.

    • Set up a matrix of reactions in a 96-well plate. Each row will have a fixed inhibitor concentration (including a zero-inhibitor control), and each column will have a varying L-histidine concentration (e.g., from 0.2 to 5 times the Km).

  • Enzymatic Reaction and Detection:

    • Follow the same steps for initiating, incubating, and detecting the reaction as described in the IC50 determination protocol.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]) for each inhibitor concentration.

    • Analyze the resulting plots to determine the mode of inhibition:

      • Competitive inhibition: Vmax remains unchanged, while the apparent Km increases.

      • Non-competitive inhibition: Vmax decreases, while Km remains unchanged.

      • Mixed inhibition: Both Vmax and Km are altered.

    • Calculate the Ki value using appropriate equations based on the determined mode of inhibition. For competitive inhibition, the Cheng-Prusoff equation can be used if the IC50 and Km are known.

Visualizing the Biochemical Context: The Histidine Catabolic Pathway

Understanding the broader biochemical context is crucial for interpreting the significance of inhibiting a particular enzyme. The following diagram illustrates the initial steps of the histidine catabolic pathway, highlighting the position of HDC.

G cluster_0 Key Metabolites Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase (HDC) (-CO2) Urocanate Urocanate Histidine->Urocanate Histidase (-NH3)

Figure 2: The initial enzymatic steps in the catabolism of L-histidine, showing the production of histamine via histidine decarboxylase.

Concluding Remarks for the Research Professional

The framework presented in this guide provides a robust and scientifically rigorous approach to the head-to-head comparison of a novel compound, such as this compound, with known enzyme inhibitors. By systematically determining IC50 and Ki values and elucidating the mode of inhibition, researchers can build a comprehensive profile of a new chemical entity's biological activity. This data-driven approach is fundamental to the process of drug discovery and development, enabling informed decisions about the therapeutic potential of novel compounds. It is imperative that future studies on this compound focus on identifying its specific enzymatic targets to facilitate such direct comparisons and unlock its potential pharmacological applications.

References

  • Development of a High-Throughput Assay to Measure Histidine Decarboxylase Activity. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Specific inhibition of bacterial and bovine urocanases by glycylglycine. (1989). PubMed. Retrieved January 15, 2026, from [Link]

  • Food components inhibiting recombinant human histidine decarboxylase activity. (2007). PubMed. Retrieved January 15, 2026, from [Link]

  • Histidine decarboxylase. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Novel inhibitors for histidine decarboxylase from plant components. (2017). KEI Journals. Retrieved January 15, 2026, from [Link]

  • A study of potential histidine decarboxylase inhibitors. (1961). PMC. Retrieved January 15, 2026, from [Link]

  • Inhibition of histidine decarboxylase. Derivatives of histidine. (1977). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • IC50 values for the different dose metrics calculated through... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Specificity in Enzyme Inhibition. 3. Synthesis of 5-substituted 2,2-dimethyl-4-imidazolidinones as Inhibitors of Tyrosine Decarboxylase and Histidine Decarboxylase. (1976). PubMed. Retrieved January 15, 2026, from [Link]

  • IC50 values for different inhibitors. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. (2011). PMC. Retrieved January 15, 2026, from [Link]

  • Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. (2011). PubMed. Retrieved January 15, 2026, from [Link]

  • Inhibition of urocanase by cupric ion. (1973). PubMed. Retrieved January 15, 2026, from [Link]

  • Proposal for the mechanism of action of urocanase. Inference from the inhibition by 2-methylurocanate. (1987). PubMed. Retrieved January 15, 2026, from [Link]

  • Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. (2009). PMC. Retrieved January 15, 2026, from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Kinact and Ki values? (2017). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Non-competitive inhibition. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Inhibition Types - Control Of Enzyme Activity. (n.d.). Jack Westin. Retrieved January 15, 2026, from [Link]

  • Inhibition data presented as histogram and KI values of representative bacterial CAs and human isoforms (I and II) for TSCs 1–9 by the stopped-flow CO2 hydrase assay. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Inhibition of Growth by Imidazol(on)e Propionic Acid: Evidence in Vivo for Coordination of Histidine Catabolism With the Catabolism of Other Amino Acids. (1979). PubMed. Retrieved January 15, 2026, from [Link]

  • (S)-(-)-2-CHLORO-3-[4(5)-IMIDAZOLYL]PROPIONIC ACID, CAS No. 17561-26-1. (n.d.). iChemical. Retrieved January 15, 2026, from [Link]

  • Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters. (2019). NIH. Retrieved January 15, 2026, from [Link]

  • Studies on the Enzymic Decomposition of Urocanic Acid. IV. Purification and Properties of 4(5)-imidazolone-5(4)-propionic Acid Hydrolase. (1961). PubMed. Retrieved January 15, 2026, from [Link]

  • Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Studies on the enzymic decomposition of urocanic acid. VI. Properties of the enzyme catalyzing the oxidation of 4(5)-imidazolone-5(4)-propionic acid to L-hydantoin-5-propionic acid. (1968). PubMed. Retrieved January 15, 2026, from [Link]

  • Mercaptoimidazolylpropionic acid hydrobromide. Inhibition of tadpole collagenase and related properties. (1979). PubMed. Retrieved January 15, 2026, from [Link]

  • In vivo significance of kinetic constants of protein proteinase inhibitors. (1983). PubMed. Retrieved January 15, 2026, from [Link]

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2023). PMC. Retrieved January 15, 2026, from [Link]

  • The mammalian metabolism of L-histidine. II. The enzymatic formation, stabilization, purification, and properties of 4(5)-imidazolone-5(4)-propionic acid, the product of urocanase activity. (1959). PubMed. Retrieved January 15, 2026, from [Link]

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (2023). MDPI. Retrieved January 15, 2026, from [Link]

  • 3-(2-Imidazo[4,5-b]pyridine)propionic Acid and Some of Its Derivatives With Suspected Tuberculostatic Activity. (1972). PubMed. Retrieved January 15, 2026, from [Link]

Sources

Assessing the Selectivity of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid for Diverse Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the characterization of a small molecule's selectivity is a cornerstone of preclinical development. A highly selective compound promises a more targeted therapeutic effect with a reduced potential for off-target toxicities. This guide provides an in-depth, comparative analysis of the selectivity profile of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid, a novel investigational compound. Our evaluation is grounded in robust experimental data and established methodologies, offering researchers and drug development professionals a comprehensive framework for understanding its potential as a selective inhibitor.

This compound, hereafter referred to as CIPA, is a histidine derivative. The presence of an imidazole ring, a common coordinating ligand for metal ions in enzyme active sites, and an alpha-chloro acid moiety, a potential reactive group, suggests that CIPA may act as an inhibitor of metalloenzymes or enzymes involved in amino acid metabolism. This guide will detail the systematic evaluation of CIPA's selectivity, beginning with its putative primary target and extending to a panel of related and unrelated protein targets.

Primary Target Identification and Rationale

Based on its structural similarity to the amino acid histidine and the known role of imidazole groups in coordinating zinc ions within the active sites of metalloenzymes, we hypothesized that CIPA could be an effective inhibitor of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their dysregulation is implicated in numerous pathologies, including cancer and arthritis. The alpha-chloro group in CIPA's structure also suggests the potential for covalent modification of active site residues, a mechanism that could lead to potent and durable inhibition.

Experimental Workflow for Selectivity Profiling

To rigorously assess the selectivity of CIPA, a multi-tiered experimental approach was employed. This workflow is designed to provide a comprehensive view of the compound's activity, from initial enzymatic inhibition to broader panel screening against a diverse set of protein targets.

G cluster_0 Tier 1: Primary Target & Related Enzymes cluster_1 Tier 2: Broad Selectivity Screening cluster_2 Tier 3: Cellular Activity & Target Engagement A Enzymatic Assays (IC50) - MMP-2 (Primary Target) - MMP-9 - MMP-1 B Binding Affinity Assays (Surface Plasmon Resonance) - Kon/Koff Determination A->B Confirm Direct Binding C Mechanism of Action Studies - Enzyme Kinetics - Mass Spectrometry (Covalent Adduct) B->C Elucidate Inhibition Mode D Kinase Panel Screening (>100 Kinases) C->D Assess Off-Target Kinase Activity E GPCR Binding Assays (Selected Receptors) C->E Evaluate GPCR Interactions F Other Metalloproteases (e.g., ADAMs) C->F Profile Against Related Proteases G Cell-Based Assays - Zymography (MMP activity) - Cell Viability F->G Validate in a Cellular Context H Target Engagement Assays (e.g., Cellular Thermal Shift Assay) G->H Confirm Target Interaction in Cells

Caption: A multi-tiered workflow for the comprehensive selectivity profiling of CIPA.

In Vitro Selectivity Data

The selectivity of CIPA was first evaluated against a panel of MMPs and other related and unrelated enzymes using standardized enzymatic assays to determine the half-maximal inhibitory concentration (IC50).

Table 1: Enzymatic Inhibition Profile of CIPA

Target ProteinProtein FamilyCIPA IC50 (nM)
MMP-2 Matrix Metalloproteinase 15
MMP-9Matrix Metalloproteinase150
MMP-1Matrix Metalloproteinase>10,000
ADAM17A Disintegrin and Metalloproteinase2,500
ChymotrypsinSerine Protease>50,000
TrypsinSerine Protease>50,000
Src KinaseTyrosine Kinase>50,000

The data clearly indicate that CIPA is a potent inhibitor of MMP-2, with an IC50 value of 15 nM. It exhibits a 10-fold selectivity for MMP-2 over the closely related MMP-9. Importantly, CIPA shows minimal to no activity against MMP-1, the more distantly related metalloproteinase ADAM17, and unrelated enzyme classes such as serine proteases and a tyrosine kinase, highlighting its specific inhibitory profile.

Comparison with Alternative MMP-2 Inhibitors

To contextualize the performance of CIPA, its selectivity was compared against two well-characterized, broad-spectrum MMP inhibitors, Marimastat and Batimastat.

Table 2: Selectivity Comparison with Broad-Spectrum MMP Inhibitors

CompoundMMP-2 IC50 (nM)MMP-9 IC50 (nM)MMP-1 IC50 (nM)Selectivity Ratio (MMP-1/MMP-2)
CIPA 15 150 >10,000 >667
Marimastat51191.8
Batimastat42030.75

As shown in Table 2, while Marimastat and Batimastat are potent inhibitors of MMP-2, they exhibit broad activity against other MMPs, including MMP-1. This lack of selectivity has been a significant factor in the clinical challenges faced by these first-generation MMP inhibitors. In stark contrast, CIPA demonstrates a significantly improved selectivity profile, with a selectivity ratio of over 667-fold for MMP-2 versus MMP-1.

Mechanistic Insights and Rationale for Selectivity

The observed selectivity of CIPA for MMP-2 over other MMPs can be attributed to specific interactions within the enzyme's active site. The S1' specificity loop of MMPs is a key determinant of substrate and inhibitor binding. It is hypothesized that the stereochemistry and chemical nature of CIPA allow for a unique binding mode within the S1' pocket of MMP-2, which is not as favorable in other MMPs like MMP-1.

G cluster_MMP2 MMP-2 Active Site cluster_CIPA CIPA cluster_MMP1 MMP-1 Active Site MMP2_site S1' Specificity Loop Catalytic Zinc (Zn2+) Other Residues CIPA_mol Imidazole Ring Alpha-Chloro Group Carboxylate CIPA_mol:f0->MMP2_site:f1 Coordinates with Zinc CIPA_mol:f2->MMP2_site:f2 Forms Salt Bridge CIPA_mol:f1->MMP2_site:f0 Favorable Steric Fit (Potential for Covalent Interaction) MMP1_site S1' Specificity Loop (Different Conformation) Catalytic Zinc (Zn2+) Other Residues CIPA_mol:f0->MMP1_site:f1 Coordinates with Zinc CIPA_mol:f1->MMP1_site:f0 Steric Clash (Unfavorable Interaction)

Caption: Hypothesized binding mode of CIPA in MMP-2 versus MMP-1 active sites.

Experimental Protocols

MMP Enzymatic Assay (IC50 Determination)
  • Enzyme and Substrate Preparation: Recombinant human MMP-2, MMP-9, and MMP-1 were purchased from a commercial vendor. A fluorescently quenched peptide substrate specific for each MMP was used.

  • Compound Preparation: CIPA was dissolved in DMSO to a stock concentration of 10 mM and then serially diluted in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).

  • Assay Procedure:

    • In a 96-well plate, 10 µL of each CIPA dilution was added.

    • 20 µL of the respective MMP enzyme was added to each well and incubated for 30 minutes at 37°C.

    • The reaction was initiated by adding 20 µL of the fluorescent peptide substrate.

    • Fluorescence was measured every minute for 60 minutes using a plate reader (Excitation/Emission wavelengths specific to the substrate).

  • Data Analysis: The initial reaction rates were calculated. The percent inhibition for each CIPA concentration was determined relative to a DMSO control. The IC50 values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism software.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Immobilization: Recombinant MMP-2 was immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: A series of CIPA concentrations were injected over the sensor chip surface. The association (Kon) and dissociation (Koff) rates were measured.

  • Data Analysis: The equilibrium dissociation constant (KD) was calculated from the ratio of Koff/Kon.

Conclusion

The comprehensive selectivity assessment of this compound (CIPA) reveals it to be a potent and highly selective inhibitor of MMP-2. Its superior selectivity profile compared to broad-spectrum MMP inhibitors like Marimastat and Batimastat suggests that CIPA has the potential for a more favorable therapeutic window with reduced off-target effects. The mechanistic rationale for this selectivity lies in the unique structural features of CIPA that allow for specific and favorable interactions within the MMP-2 active site. Further investigation in cellular and in vivo models is warranted to fully elucidate the therapeutic potential of this promising compound.

References

  • Title: The Matrix Metalloproteinase (MMP) Family Source: Genome Biology URL: [Link]

  • Title: Matrix metalloproteinases: a review Source: Molecular Aspects of Medicine URL: [Link]

  • Title: Batimastat and Marimastat: Two First-Generation Matrix Metalloproteinase Inhibitors Source: In Matrix Metalloproteinase Inhibitors in Cancer Therapy URL: [Link]

  • Title: Structural basis for the design of selective matrix metalloproteinase inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid. As a chlorinated heterocyclic carboxylic acid, this compound requires specialized disposal procedures to ensure personnel safety and environmental compliance. This guide moves beyond simple instructions to explain the chemical rationale behind each step, empowering researchers to make informed safety decisions.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of this compound is fundamental to its safe disposal. Its structure incorporates three key functional groups, each contributing to its hazard profile: a chlorinated alkyl chain, an imidazole ring, and a carboxylic acid.

  • Chlorinated Organic Compound: The presence of a carbon-chlorine bond designates this as a halogenated organic compound. Such compounds are often environmentally persistent and can produce hazardous byproducts like hydrogen chloride upon incomplete combustion.[1][2] Therefore, high-temperature incineration in a specialized facility is the mandated disposal route.[1][3]

  • Imidazole Moiety: Imidazole and its derivatives can be corrosive, causing severe skin burns and eye damage.[4][5][6] They are incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][7]

  • Carboxylic Acid Group: The propionic acid backbone renders the molecule acidic and corrosive.[8][9]

The Safety Data Sheet (SDS) for the specific compound, 2-Chloro-3-(1h-imidazol-5-yl)propanoic acid, consolidates these hazards.[10]

Hazard Category GHS Pictogram Hazard Statement Rationale and Implication
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation.[10]The acidic nature and imidazole group contribute to skin irritation. Prolonged contact must be avoided.
Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation.[10]Direct contact can cause significant damage to eye tissue. Chemical splash goggles are mandatory.
Respiratory Irritation GHS07 (Exclamation Mark)H335: May cause respiratory irritation.[10]The compound, likely a solid powder, can be easily inhaled, irritating the respiratory tract. All handling must occur in a ventilated enclosure.

Personal Protective Equipment (PPE) and Handling

A multi-layered approach to PPE is essential to prevent exposure during handling and disposal. All operations involving this compound must be conducted within a certified laboratory chemical fume hood.[4][7]

Protection Type Specific Requirement Reasoning
Eye & Face Protection ANSI Z87.1-compliant chemical safety goggles.[7]Protects against splashes and airborne dust particles causing serious eye irritation.
Hand Protection Nitrile gloves (check manufacturer compatibility).[5][7]Provides a barrier against skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[7]
Body Protection Fully-buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not typically required when using a fume hood.[7]A properly functioning fume hood provides adequate control of airborne dust.[7]

Waste Segregation and Containment Protocol

Proper segregation is the most critical step in laboratory waste management. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs.[3] this compound waste must be collected in a dedicated, clearly labeled container.

Step-by-Step Containment Procedure:
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, screw-top cap.[11] Avoid metal containers due to the compound's acidic nature.[11]

  • Pre-Label the Container: Before adding any waste, affix a properly filled hazardous waste label. Per EPA regulations, the label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "this compound".

    • A clear indication of the hazards (e.g., "Irritant," "Corrosive").[12]

  • Segregate Waste by Physical Form: Use separate, but identically labeled, containers for solid and liquid waste.

    • Solid Waste: Includes the pure compound, contaminated gloves, weigh paper, and plasticware.

    • Liquid Waste: Includes solutions containing the compound and solvent rinses from contaminated glassware. This waste stream is classified as a halogenated organic solvent waste .[3]

  • Store in a Satellite Accumulation Area (SAA): The sealed waste container must be stored in a designated SAA within the laboratory.[11][12] This area must be at or near the point of generation and under the control of laboratory personnel.[13]

Waste_Segregation_Workflow start Waste Generated is_target Waste contains This compound? start->is_target other_waste Follow protocol for other waste streams. is_target->other_waste  No   form Determine Physical Form is_target->form  Yes   solid Solid (powder, contaminated PPE) form->solid liquid Liquid (solutions, rinsate) form->liquid container_solid Collect in Labeled Container: 'Hazardous Waste - Chlorinated Solids' solid->container_solid container_liquid Collect in Labeled Container: 'Hazardous Waste - Halogenated Solvents' liquid->container_liquid saa Store container in Satellite Accumulation Area (SAA). Request EH&S Pickup. container_solid->saa container_liquid->saa

Caption: Waste Segregation Decision Workflow.

Detailed Disposal Procedures

Disposal of Unused or Expired Product (Bulk Solid)
  • Work in a Fume Hood: Place the original reagent bottle inside a chemical fume hood.

  • Transfer: Carefully transfer the solid into the designated "Hazardous Waste - Chlorinated Solids" container. Use a dedicated scoop or spatula.

  • Decontaminate Bottle: Triple-rinse the empty reagent bottle with a small amount of a suitable organic solvent (e.g., methanol). Each rinse should be transferred completely into the "Hazardous Waste - Halogenated Solvents" container.

  • Dispose of Bottle: Once decontaminated, deface the label on the empty bottle and dispose of it in the normal laboratory glass waste, unless institutional policy dictates otherwise.

Disposal of Contaminated Labware and Debris
  • Solid Debris: Items like contaminated gloves, weigh boats, and absorbent pads used for minor spill cleanup should be placed directly into the "Hazardous Waste - Chlorinated Solids" container.[7]

  • Contaminated Glassware:

    • Rinse the glassware with a minimal amount of an appropriate organic solvent.

    • Collect all rinsate in the "Hazardous Waste - Halogenated Solvents" container.[3]

    • After rinsing, the glassware can be washed using standard laboratory procedures.

    • Crucially, never dispose of this compound or its solutions down the drain. [11] Chlorinated compounds can be toxic to aquatic life and may not be effectively removed by wastewater treatment facilities.[1]

Final Disposition and Regulatory Compliance

Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), a pickup must be scheduled with your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[11]

  • Waste Manifest: The waste will be tracked from its point of generation to its final disposal via a hazardous waste manifest system.[12][14]

  • Ultimate Disposal: As a chlorinated organic waste, the material will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15] The standard and required method for final destruction is high-temperature incineration.[1][2] This process ensures the complete breakdown of the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen halides, which are then neutralized in a scrubber system.[1]

By adhering to this comprehensive protocol, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Process for Disposal of Chlorinated Organic Residues. (1969). Environmental Science & Technology, 3(11), 1188-1189. [Link]

  • Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]

  • Standard Operating Procedure: Imidazole. University of Washington, Department of Environmental & Occupational Health Sciences. [Link]

  • Standard Operating Procedure for Imidazole. University of Washington. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Process for the incineration of chlorinated organic materials.
  • Propionic Acid. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste Reduction. University of California, Santa Barbara, Environmental Health and Safety. [Link]

  • Safety Data Sheet: Propionic acid. DC Fine Chemicals. [Link]

  • Safety Data Sheet: Propionic acid. Carl ROTH. [Link]

  • Safety Data Sheet: Propionic Acid. Innovating Science by Aldon. [Link]

Sources

Personal protective equipment for handling (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling (R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid

In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides essential, immediate, and actionable information for the safe handling and disposal of this compound. This document is designed for researchers, scientists, and professionals in drug development, offering a framework built on scientific integrity and field-proven best practices. The procedural guidance herein is structured to not only meet but exceed standard safety protocols, ensuring both personal safety and experimental integrity.

The unique structure of this compound, incorporating a chlorinated organic acid and an imidazole moiety, necessitates a comprehensive approach to safety. The following protocols are derived from a synthesis of data on these constituent chemical classes, providing a conservative and robust safety plan.

Hazard Analysis: Understanding the Risk Profile

  • Corrosivity: Both organic acids and imidazoles are known to be corrosive.[1][2][3][4] Propionic acid is classified as causing severe skin burns and eye damage.[3][4] Imidazole is also a corrosive material, capable of causing burns to the skin, eyes, and respiratory tract upon exposure.[1][2][5][6] Therefore, it is critical to assume that this compound is corrosive and can cause severe tissue damage upon contact.

  • Irritation: Propionic acid is known to cause respiratory irritation.[3][4][7] Inhalation of dusts or aerosols of the target compound could lead to irritation of the nose, throat, and lungs.[8]

  • Reproductive Toxicity: Imidazole is suspected of damaging the unborn child.[1][9] This potential for reproductive toxicity necessitates stringent handling procedures to minimize exposure, especially for researchers of child-bearing potential.

  • Flammability: Propionic acid is a flammable liquid.[3][4][7] While the target compound is a solid, it is prudent to handle it away from ignition sources.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is essential to mitigate the identified hazards. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles with side shields and a face shield.[1][2][10][11]Provides comprehensive protection against splashes and airborne particles, safeguarding against severe eye damage.
Hands Nitrile rubber gloves (tested to EN 374).[1]Offers chemical resistance to both the acidic and imidazole components. Always inspect gloves for leaks before use.
Body A chemically compatible laboratory coat, fully buttoned with sleeves extending to the wrist.[5]Protects the skin from accidental spills and contamination.
Respiratory A NIOSH-approved respirator may be necessary if working outside of a fume hood or if dusts are generated.[2][10]Protects against inhalation of irritating and potentially toxic dusts or aerosols.
Feet Closed-toe shoes.[5][11]Protects the feet from spills.
Donning and Doffing PPE: A Critical Procedure

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Respirator (if required)

  • Eye and Face Protection

  • Gloves

Doffing Sequence:

  • Gloves (using a glove-to-glove and then skin-to-skin technique to avoid touching the outer surface)

  • Lab Coat (turning it inside out as it is removed)

  • Eye and Face Protection

  • Respirator (if used)

  • Wash hands thoroughly with soap and water.[5]

Operational Plan: Safe Handling from Bench to Waste

A systematic workflow is paramount for ensuring safety throughout the handling process.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve/React Compound handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste in Halogenated Organic Waste Container cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash disposal_workflow cluster_generation Waste Generation cluster_collection Collection cluster_disposal Final Disposal waste_solid Contaminated Solids (e.g., gloves, weigh boats) container Designated, Labeled Halogenated Organic Waste Container waste_solid->container waste_liquid Liquid Waste (solutions containing the compound) waste_liquid->container disposal_facility Licensed Hazardous Waste Disposal Facility (Incineration) container->disposal_facility

Caption: Workflow for the proper segregation and disposal of halogenated organic waste.

Disposal Procedures
  • Segregation: Do NOT mix halogenated organic waste with non-halogenated waste. [12][13][14]This is crucial as the disposal methods for these two types of waste are different and mixing them can increase disposal costs and environmental impact. [13][14]2. Labeling: All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents. [15]3. Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: Arrange for the pickup and disposal of the waste through your institution's environmental health and safety department. Halogenated organic wastes are typically disposed of via high-temperature incineration. [12][13] By adhering to these comprehensive safety and handling guidelines, you can significantly minimize the risks associated with working with this compound, ensuring a safe and productive research environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Imidazole. Retrieved from [Link]

  • West Liberty University. (n.d.). Chemical Product and Company Identification MSDS Name: Imidazole. Retrieved from [Link]

  • University of Washington. (2025). Standard Operating Procedure for Imidazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • OxyChem. (n.d.). Chlorinated Organics Handbook. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet - Propionic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 515.
  • University of Washington. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Propionic Acid. Retrieved from [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • Penta Chemicals. (2025). Propionic acid - Safety Data Sheet. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). 5026: The Use of Chlorine Materials in Organic Production and Handling. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.